2,5-Dimethylhexane
描述
Structure
3D Structure
属性
IUPAC Name |
2,5-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNADWZGEHDQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073201 | |
| Record name | 2,5-Dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,5-Dimethylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
30.3 [mmHg] | |
| Record name | 2,5-Dimethylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
592-13-2 | |
| Record name | 2,5-Dimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCS13D63P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,5-Dimethylhexane via the Corey-House Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,5-dimethylhexane utilizing the Corey-House reaction. It covers the underlying mechanism, detailed experimental protocols, and relevant chemical data, tailored for an audience with a strong background in organic chemistry.
Introduction
The Corey-House synthesis is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of alkanes and other organic molecules.[1][2][3][4][5] Developed by E.J. Corey, Gary H. Posner, George M. Whitesides, and Herbert O. House, this reaction involves the coupling of an organocuprate reagent (a Gilman reagent) with an organic halide.[1][6] A key advantage of the Corey-House synthesis over other methods, such as the Wurtz reaction, is its ability to create unsymmetrical alkanes with high yields and fewer side products.[3][4]
The synthesis of this compound, a branched alkane, serves as an excellent example of a symmetrical coupling reaction using the Corey-House methodology. The overall transformation involves the coupling of two isopropyl groups. This is achieved by reacting a lithium diisopropylcuprate with an isopropyl halide.
Reaction Mechanism and Signaling Pathway
The Corey-House synthesis of this compound proceeds through a well-established multi-step mechanism. The key steps are the formation of an organolithium reagent, its conversion to a Gilman reagent (lithium diisopropylcuprate), and the final carbon-carbon bond-forming coupling reaction.
The overall reaction can be summarized as follows:
2 (CH₃)₂CHBr + 2 Li → 2 (CH₃)₂CHLi + 2 LiBr 2 (CH₃)₂CHLi + CuI → Li[(CH₃)₂CH]₂Cu + LiI Li[(CH₃)₂CH]₂Cu + (CH₃)₂CHBr → (CH₃)₂CH-CH(CH₃)₂ + (CH₃)₂CHCu + LiBr
A diagram illustrating the reaction pathway is provided below:
Experimental Protocols
Materials:
-
2-Bromopropane (B125204) (Isopropyl bromide)
-
Lithium metal (wire or granules)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
Step 1: Preparation of Isopropyllithium
-
Under an inert atmosphere (argon or nitrogen), a flask containing lithium metal is charged with anhydrous diethyl ether.
-
The flask is cooled in an ice bath.
-
2-Bromopropane is added dropwise to the stirred suspension of lithium metal in diethyl ether.
-
The reaction mixture is stirred at 0-5 °C for a specified period to ensure the complete formation of isopropyllithium.
Step 2: Formation of Lithium Diisopropylcuprate (Gilman Reagent)
-
In a separate flask under an inert atmosphere, a suspension of copper(I) iodide in anhydrous diethyl ether is prepared and cooled to -78 °C (dry ice/acetone bath).
-
The freshly prepared isopropyllithium solution is slowly added to the stirred suspension of copper(I) iodide.
-
The reaction mixture is allowed to warm slightly to form a clear solution of lithium diisopropylcuprate.
Step 3: Coupling Reaction to form this compound
-
The solution of lithium diisopropylcuprate is re-cooled.
-
A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise to the Gilman reagent.
-
The reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature.
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation to yield pure this compound.
Below is a workflow diagram illustrating the experimental procedure:
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product, this compound. Please note that the yield is an estimated value for a typical Corey-House reaction of this type, as a specific literature value for this exact synthesis was not found.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Expected Yield (%) |
| 2-Bromopropane | C₃H₇Br | 122.99 | 59-60 | 1.31 | - |
| Lithium | Li | 6.94 | 1342 | 0.534 | - |
| Copper(I) Iodide | CuI | 190.45 | 1290 | 5.62 | - |
| This compound | C₈H₁₈ | 114.23 | 109 | 0.694 | 70-90 (estimated) |
Spectroscopic Data for this compound:
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a doublet for the six methyl protons (CH₃) attached to the chiral centers, a multiplet for the two methine protons (CH), and a multiplet for the four methylene (B1212753) protons (CH₂).[7][8]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.[7]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (m/z = 114), along with characteristic fragmentation patterns.[7][9][10]
| Spectroscopic Data | Chemical Shifts (δ) or m/z values |
| ¹H NMR (CDCl₃, 90 MHz) | ~0.85-0.95 (m, 12H, 4 x CH₃), ~1.1-1.4 (m, 4H, 2 x CH₂), ~1.5-1.7 (m, 2H, 2 x CH) |
| ¹³C NMR (CDCl₃, 50.18 MHz) | 22.74, 28.44, 36.95[7] |
| Mass Spectrum (EI) | Molecular Ion (M⁺): 114. Key Fragments: 99, 71, 57, 43[7][9] |
Conclusion
The Corey-House reaction provides an effective and high-yielding pathway for the synthesis of this compound. The methodology involves the straightforward preparation of a Gilman reagent from an isopropyl halide, followed by a coupling reaction. This technical guide outlines the fundamental principles, a representative experimental protocol, and the expected analytical data for this synthesis. While the reaction is generally robust, optimization of reaction conditions may be necessary to achieve maximum yield and purity, particularly concerning the stability of the organometallic intermediates. The provided spectroscopic data serves as a benchmark for product characterization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 3. collegedunia.com [collegedunia.com]
- 4. byjus.com [byjus.com]
- 5. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C8H18 | CID 11592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(592-13-2) 1H NMR spectrum [chemicalbook.com]
- 9. Hexane, 2,5-dimethyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of 2,5-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylhexane is a branched-chain alkane with the chemical formula C8H18. It is an isomer of octane (B31449) and finds application in various industrial and research settings, including as a component in aviation fuel and as a solvent. For professionals in research and drug development, a thorough understanding of its physical properties is crucial for its use in synthesis, as a reaction medium, or in purification processes. This guide provides a detailed overview of the key physical characteristics of this compound, methodologies for their determination, and a comparative analysis of its properties in relation to its structural isomers.
Core Physical Properties of this compound
The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior under various experimental conditions.
| Property | Value | Units | Notes |
| Molecular Formula | C8H18 | - | - |
| Molar Mass | 114.232 | g·mol⁻¹ | - |
| Appearance | Colorless liquid | - | [1] |
| Odor | Odorless | - | [1] |
| Boiling Point | 108.1 to 109.9 | °C | At standard atmospheric pressure.[1] |
| Melting Point | -93 to -89 | °C | [1] |
| Density | 0.694 | g·mL⁻¹ | At 25 °C.[1][2] |
| Vapor Pressure | 7.582 kPa (56.87 mmHg) | kPa (mmHg) | At 37.7 °C.[1] |
| Refractive Index | 1.392 | - | At 20 °C (nD).[1][2] |
| Flash Point | 26 | °C | [1] |
| Kinematic Viscosity | Data for this compound is not readily available, but for n-octane, a structural isomer, it is approximately 0.542 mPa·s at 25 °C. The viscosity of branched alkanes is generally slightly higher than their straight-chain counterparts. | mPa·s (cP) | - |
Experimental Protocols for Property Determination
Accurate determination of physical properties is paramount for chemical characterization. The following are standard methodologies for measuring the key physical properties of liquid organic compounds like this compound.
Boiling Point (Distillation Range) Determination
The boiling point of this compound is typically determined using the ASTM D1078 standard test method . This method is designed for volatile organic liquids that are chemically stable during distillation.[3][4]
Methodology:
-
Apparatus: A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer or temperature probe are required.
-
Procedure: A 100 mL sample of the liquid is placed in the distillation flask.[5] Heat is applied, and the temperature is monitored. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder.[5] The temperature is recorded throughout the distillation process until the final drop evaporates from the bottom of the flask, which constitutes the dry point. The boiling range is the temperature interval between the initial boiling point and the dry point.
-
Significance: This method provides crucial data on the volatility of the substance, which is important for purification processes like distillation and for assessing product purity.[3][6]
Density Measurement
The density of liquid hydrocarbons is accurately measured using the ASTM D4052 standard test method , which employs a digital density meter.[2][7]
Methodology:
-
Apparatus: A digital density meter with an oscillating U-tube is used.[7][8]
-
Procedure: A small sample (approximately 1-2 mL) of this compound is injected into the thermostatically controlled U-tube.[8] The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass. This frequency is then converted into a density value. The measurement is highly precise and requires a small sample volume.
-
Significance: Density is a fundamental physical property used in quality control and for converting measured volumes to mass.[2]
Melting Point Determination
For substances that are solid at room temperature, the OECD Guideline 102 provides several methods for determining the melting point.[9][10] For compounds like this compound, which has a very low melting point, a cryostat is typically required. The capillary method is commonly adapted for low-temperature measurements.
Methodology:
-
Apparatus: A thin-walled capillary tube, a cooling bath (cryostat), and a calibrated low-temperature thermometer or probe.
-
Procedure: A small, solidified sample of this compound is introduced into the capillary tube. The tube is placed in a cooling bath, and the temperature is slowly lowered until the substance solidifies. The bath is then slowly warmed at a controlled rate (e.g., 1-2 °C per minute). The melting range is the temperature from which the first signs of liquefaction are observed to the temperature at which the entire sample is liquid.
-
Significance: The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range.
Kinematic Viscosity Measurement
The kinematic viscosity of petroleum products and related liquids is determined by the ASTM D445 standard test method .[1][11]
Methodology:
-
Apparatus: A calibrated glass capillary viscometer and a constant temperature bath.
-
Procedure: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer at a precisely controlled temperature.[1][12] The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.[12] To obtain the dynamic viscosity, the kinematic viscosity is multiplied by the density of the liquid at the same temperature.[1][11]
-
Significance: Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid dynamics, such as in lubrication and solvent flow.[1]
Structure-Property Relationship: Boiling Points of Octane Isomers
The molecular structure of an alkane significantly influences its physical properties. Branching, in particular, affects the boiling point. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point.
The following diagram illustrates this relationship by comparing the boiling points of n-octane (a straight-chain alkane), this compound (a moderately branched isomer), and 2,2,4-trimethylpentane (B7799088) (a highly branched isomer).
Caption: Relationship between molecular branching and boiling point in octane isomers.
Conclusion
This technical guide has provided a comprehensive overview of the essential physical properties of this compound, detailed the standard experimental protocols for their measurement, and illustrated the fundamental relationship between molecular structure and physical properties. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their laboratory and development endeavors. Accurate knowledge and application of these principles are fundamental to ensuring the successful and reproducible use of this compound in a scientific context.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 9. oecd.org [oecd.org]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. tamson-instruments.com [tamson-instruments.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2,5-dimethylhexane. The document details experimental protocols for data acquisition and presents a thorough analysis of the ¹H and ¹³C NMR spectra, supported by tabulated data and visualizations to facilitate structural elucidation and characterization.
Molecular Structure and Symmetry
This compound (C₈H₁₈) is a saturated hydrocarbon. Its structure possesses a plane of symmetry, which simplifies its NMR spectra. Due to this symmetry, the molecule has only three chemically non-equivalent sets of carbon atoms and three non-equivalent sets of protons. This results in three distinct signals in both the ¹H and ¹³C NMR spectra.
-
Carbon Environments:
-
C1/C1'/C6/C6': The four equivalent methyl carbons.
-
C2/C5: The two equivalent methine carbons.
-
C3/C4: The two equivalent methylene (B1212753) carbons.
-
-
Proton Environments:
-
H1: The twelve equivalent protons of the four methyl groups.
-
H2: The two equivalent protons of the two methine groups.
-
H3: The four equivalent protons of the two methylene groups.
-
Spectral Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| H1 (-CH₃) | ~0.87 | Doublet | 12H |
| H3 (-CH₂-) | ~1.17 | Multiplet | 4H |
| H2 (-CH-) | ~1.48 | Multiplet | 2H |
Note: The exact chemical shifts can vary slightly based on the spectrometer frequency and sample concentration. The data presented is a consensus from multiple sources.[1][2]
Table 2: ¹³C NMR Spectral Data for this compound (Proton-Decoupled, Solvent: CDCl₃)
| Signal Assignment | Chemical Shift (δ) in ppm |
| C1 (-CH₃) | 22.74 |
| C2 (-CH-) | 28.44 |
| C3 (-CH₂-) | 36.95 |
Source: Data obtained from the PubChem database for a spectrum acquired at 50.18 MHz.[1] Due to the molecule's symmetry, only three signals are observed in the proton-decoupled spectrum.[3][4]
Visualization of Structural Relationships
The following diagram illustrates the structure of this compound and the correlation between its chemically equivalent atoms and the corresponding NMR signals.
Caption: Correlation of this compound's structure with its ¹H and ¹³C NMR signals.
Experimental Protocols
The following section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
4.1 Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (ideally >99%) to prevent spectral interference from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent choice for non-polar molecules like this compound.[5]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal set to 0 ppm.[7]
-
Transfer: Filter the resulting solution into a clean, standard 5 mm NMR tube.
4.2 ¹H NMR Spectroscopy Parameters
-
Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for adequate signal dispersion.[5]
-
Pulse Sequence: A standard single-pulse (zg30) experiment is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.[5]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between pulses ensures complete proton relaxation for quantitative analysis.[5]
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans will provide a spectrum with a good signal-to-noise ratio.[5]
-
Spectral Width (sw): A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range for organic molecules.
4.3 ¹³C NMR Spectroscopy Parameters
-
Spectrometer Frequency: A corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[5][6]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2 seconds is standard. For more accurate integration (though not typically required for ¹³C), longer delays may be necessary.
-
Number of Scans (ns): The ¹³C nucleus is much less sensitive than ¹H. Therefore, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 200-220 ppm is standard for covering the full range of organic ¹³C chemical shifts.
References
- 1. This compound | C8H18 | CID 11592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(592-13-2) 1H NMR [m.chemicalbook.com]
- 3. Solved How many signals appear in proton-decoupled 13C NMR | Chegg.com [chegg.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,5-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dimethylhexane. The principles outlined here are fundamental for the structural elucidation of branched alkanes and similar molecules encountered in various scientific disciplines, including drug development and metabolomics.
Introduction
This compound (C8H18) is a branched-chain alkane with a molecular weight of 114.23 g/mol .[1][2][3][4][5] Its structure, characterized by two tertiary carbons, dictates a specific and predictable fragmentation pattern under electron ionization. Understanding this pattern is crucial for its unambiguous identification in complex mixtures when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). In mass spectrometry, branched alkanes like this compound tend to exhibit a less intense or even absent molecular ion peak due to the high propensity for fragmentation at the branching points.[6][7][8][9] The fragmentation is driven by the formation of stable carbocations.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks arising from cleavage at the branched carbon atoms. The molecular ion peak at m/z 114 is often of very low abundance or not observed at all.[6][7] The base peak, the most intense signal in the spectrum, is typically observed at m/z 43, corresponding to the highly stable isopropyl cation.
Table 1: Prominent Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |
| 114 | [C8H18]+• | Molecular Ion | Very Low |
| 99 | [C7H15]+ | Loss of a methyl radical (•CH3) | Low |
| 71 | [C5H11]+ | Cleavage of a propyl group | Moderate |
| 57 | [C4H9]+ | Cleavage forming a butyl cation | High |
| 43 | [C3H7]+ | Cleavage forming an isopropyl cation | Base Peak (100%) |
Note: Relative abundances are qualitative and can vary slightly depending on the instrument and experimental conditions.
Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [C8H18]+•. This high-energy species readily undergoes bond cleavages, primarily at the C-C bonds adjacent to the tertiary carbons, as this leads to the formation of more stable secondary and tertiary carbocations.[6][7][8]
The major fragmentation pathways include:
-
Formation of the Isopropyl Cation (m/z 43): The most favorable fragmentation is the cleavage of the C3-C4 bond, resulting in the formation of a stable isopropyl cation ([CH3]2CH+) and a corresponding radical. This fragment consistently appears as the base peak in the spectrum.
-
Formation of the Butyl Cation (m/z 57): Cleavage at the C2-C3 or C4-C5 bond can lead to the formation of a butyl cation.
-
Formation of Larger Fragments: The loss of a methyl radical (•CH3) from the molecular ion results in a fragment at m/z 99. The loss of a propyl group can lead to the fragment at m/z 71.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a generalized protocol for the analysis of this compound using a standard GC-MS system with an electron ionization source.
1. Instrumentation:
-
A Gas Chromatograph (GC) equipped with a capillary column (e.g., a non-polar column like DB-5ms) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole mass analyzer.
2. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane (B92381) or pentane.
3. GC-MS Parameters:
-
Injector:
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp Rate: 10 °C/min.
-
Final Temperature: 150 °C, hold for 2 minutes.
-
(Note: The temperature program should be optimized based on the specific instrument and desired separation.)
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-200.
-
Solvent Delay: A suitable delay (e.g., 2-3 minutes) to prevent the solvent peak from entering and saturating the detector.
-
4. Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.
-
The mass spectrum of this peak can then be extracted and compared to a reference library (e.g., NIST) for confirmation.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Primary fragmentation of this compound.
References
- 1. Hexane, 2,5-dimethyl- [webbook.nist.gov]
- 2. Hexane, 2,5-dimethyl- [webbook.nist.gov]
- 3. Hexane, 2,5-dimethyl- [webbook.nist.gov]
- 4. Hexane, 2,5-dimethyl- [webbook.nist.gov]
- 5. Hexane, 2,5-dimethyl- [webbook.nist.gov]
- 6. whitman.edu [whitman.edu]
- 7. GCMS Section 6.9.2 [people.whitman.edu]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Introduction to the Infrared Spectroscopy of Alkanes
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,5-Dimethylhexane
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, tailored for researchers, scientists, and professionals in drug development. It details the vibrational characteristics of this branched alkane, outlines a precise experimental protocol for spectral acquisition, and presents the spectral data in a clear, tabular format.
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies. For alkanes such as this compound, the IR spectrum is characterized by absorptions arising from the stretching and bending vibrations of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. While C-C bond vibrations are typically weak and found in the fingerprint region, the C-H vibrations are prominent and provide significant structural information.[1][2][3][4]
The spectrum of this compound is distinguished by features indicative of its branched structure, specifically the presence of methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) groups. The presence of isopropyl groups at both ends of the hexane (B92381) chain results in characteristic splitting of the methyl bending vibrations.
Experimental Protocol: Acquiring the IR Spectrum
A high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, a liquid at room temperature, can be obtained using the following protocol.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal, or alternatively, salt plates (NaCl or KBr) for a neat liquid sample.
-
Sample vial containing high-purity this compound.
-
Dropper or pipette.
-
Solvent (e.g., isopropanol (B130326) or acetone) for cleaning.
Methodology (using ATR-FTIR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a soft tissue dampened with a volatile solvent and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).[5]
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6]
-
-
Spectrum Acquisition:
-
Data Processing and Cleaning:
-
After data acquisition, process the spectrum as needed (e.g., baseline correction).
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Quantitative Data: IR Absorption Bands of this compound
The following table summarizes the principal absorption bands in the infrared spectrum of this compound, with data compiled from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2965 - 2950 | Strong | C-H Asymmetric Stretching (in -CH₃ groups) |
| 2930 - 2915 | Strong | C-H Asymmetric Stretching (in -CH₂- groups) |
| 2875 - 2865 | Medium | C-H Symmetric Stretching (in -CH₃ groups) |
| 2855 - 2845 | Medium | C-H Symmetric Stretching (in -CH₂- groups) |
| ~2870 | Weak | C-H Stretching (in -CH- groups) |
| 1470 - 1450 | Medium | C-H Asymmetric Bending (in -CH₃ groups) & Scissoring (in -CH₂- groups) |
| ~1385 & ~1370 | Medium | C-H Symmetric Bending (gem-dimethyl split, isopropyl group) |
| ~1170 | Weak | C-C Stretching / Skeletal Vibrations |
| 725 - 720 | Weak | -(CH₂)n- Rocking (for n ≥ 4, may be weak or absent in this shorter chain) |
Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions (e.g., gas phase vs. neat liquid).
Visualization of Methodologies and Molecular Vibrations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for IR analysis and the key vibrational modes of this compound.
Caption: Workflow for FTIR analysis of this compound.
Caption: Key vibrational modes of this compound.
Interpretation of the Spectrum
The IR spectrum of this compound is dominated by strong, sharp peaks in the 3000-2850 cm⁻¹ region, which are characteristic of C-H stretching vibrations in saturated hydrocarbons.[1][7] The bands above 2900 cm⁻¹ are typically due to asymmetric stretches, while those below are symmetric. The region between 1470 cm⁻¹ and 1350 cm⁻¹ corresponds to C-H bending vibrations. A key feature for this compound is the presence of a doublet around 1385 cm⁻¹ and 1370 cm⁻¹, which is characteristic of the symmetric bending of the methyl groups in an isopropyl or gem-dimethyl structure. The weaker absorptions in the fingerprint region (below 1300 cm⁻¹) are due to more complex vibrations, including C-C stretching and rocking motions, and are unique to the specific molecular structure.[1] The absence of significant peaks in other regions, such as those for O-H, N-H, or C=O bonds, confirms the identity of the compound as a pure alkane.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 2,5-dimethylhexane, an isomer of octane. The information is compiled from various reputable sources and is presented in a structured format for ease of reference and comparison. This document includes tabulated quantitative data, a detailed experimental protocol for determining specific heat capacity, and a visual representation of the experimental workflow.
Physical and Thermochemical Properties
The following tables summarize the key physical and thermochemical properties of this compound. These values are essential for a wide range of applications, from chemical process design to computational modeling.
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈ | --INVALID-LINK-- |
| Molar Mass | 114.232 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.694 g/mL at 25 °C | [2][3][4] |
| Refractive Index (nD) | 1.392 at 20 °C | [1][2] |
| Boiling Point | 108.1 to 109.9 °C | [1][5] |
| Melting Point | -93 to -89 °C | [1] |
| Flash Point | 26 °C (closed cup) | [2][6] |
Table 2: Thermochemical Properties of this compound
| Property | Value | Source(s) |
| Standard Enthalpy of Formation (ΔfH⦵298, liquid) | -262.0 to -259.0 kJ·mol⁻¹ | [1] |
| Standard Enthalpy of Combustion (ΔcH⦵298, liquid) | -5.4615 to -5.4587 MJ·mol⁻¹ | [1] |
| Heat Capacity (Cp, liquid) | 249.20 J·K⁻¹·mol⁻¹ at 298.15 K | [1][7] |
| Magnetic Susceptibility (χ) | -98.15·10⁻⁶ cm³·mol⁻¹ | [1] |
Table 3: Vapor Pressure and Enthalpy of Vaporization of this compound
| Temperature (°C) | Vapor Pressure (kPa) | Enthalpy of Vaporization (ΔvapH) (kJ·mol⁻¹) | Source(s) |
| 37.7 | 7.582 | - | [1] |
| 37.7 | 7.584 (1.1 psi) | - | [2][3][4] |
| 20 | 4.04 (30.3 mmHg) | - | [6][8] |
| 246.5 to 382.3 K | See Antoine Equation | 41.1 at 261 K | [9] |
| 307 to 383 K | - | 36.9 at 322 K | [9] |
| 382.3 K | - | 32.54 | [9] |
Note: The Antoine equation for vapor pressure is given as log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. For this compound, the parameters are A = 3.98021, B = 1284.664, and C = -59.032 for the temperature range of 246.5 to 382.3 K.[9]
Experimental Protocol: Determination of Specific Heat Capacity
A common and reliable method for determining the specific heat capacity of a liquid like this compound is Differential Scanning Calorimetry (DSC), following the principles outlined in ASTM E1269.[1][2][10]
Objective: To determine the specific heat capacity (Cp) of liquid this compound as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Hermetically sealed aluminum DSC pans and lids.
-
A microbalance with a precision of at least 0.01 mg.
-
A syringe for dispensing the liquid sample.
-
High-purity indium for temperature and enthalpy calibration.
-
A certified reference material with a known specific heat capacity (e.g., sapphire).
-
Inert purge gas (e.g., nitrogen or argon).
Procedure:
-
Instrument Calibration:
-
Calibrate the temperature and enthalpy response of the DSC using high-purity indium according to the manufacturer's instructions.
-
Perform a heat flow calibration as per ASTM E968.[10]
-
-
Sample Preparation:
-
Accurately weigh an empty, clean, and dry hermetically sealed aluminum DSC pan with its lid.
-
Using a syringe, carefully introduce a small amount (typically 10-20 mg) of this compound into the pan.[9] To minimize vaporization, the headspace in the pan should be kept to a minimum.[9]
-
Hermetically seal the pan to prevent any loss of the volatile sample during heating.
-
Accurately weigh the sealed pan containing the sample to determine the precise mass of the this compound.
-
-
DSC Measurements (Three-Scan Method):
-
Baseline Scan: Place an empty, sealed aluminum pan in the sample position and another empty, sealed aluminum pan in the reference position. Perform a temperature scan over the desired range (e.g., from 0 °C to 70 °C) at a constant heating rate (e.g., 10 °C/min).[9] This scan establishes the baseline heat flow of the instrument.
-
Reference Material Scan: Place the certified reference material (e.g., sapphire) of a known mass in the sample pan and an empty, sealed pan in the reference position. Perform a temperature scan over the same temperature range and at the same heating rate as the baseline scan.
-
Sample Scan: Replace the reference material with the sealed pan containing this compound. Perform a temperature scan under the identical conditions as the previous two scans.
-
-
Data Analysis and Calculation:
-
The specific heat capacity (Cp) of the sample is calculated using the following equation:
Cp(sample) = (Cp(std)) * (mstd / msample) * (ΔQsample - ΔQbaseline) / (ΔQstd - ΔQbaseline)
where:
-
Cp(sample) is the specific heat capacity of the this compound.
-
Cp(std) is the known specific heat capacity of the standard reference material.
-
mstd is the mass of the standard reference material.
-
msample is the mass of the this compound sample.
-
ΔQsample is the heat flow signal for the sample.
-
ΔQstd is the heat flow signal for the standard reference material.
-
ΔQbaseline is the heat flow signal for the empty pan (baseline).
-
-
The calculation is performed at various temperatures across the scanned range to determine the temperature dependence of the specific heat capacity.
-
Precautions:
-
Ensure the DSC cell is clean and dry before each run.
-
Use a consistent purge gas flow rate throughout all experiments.
-
Handle this compound in a well-ventilated area due to its volatility and flammability.
-
Ensure the hermetic seals on the DSC pans are perfect to prevent any sample loss, which would lead to inaccurate results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the specific heat capacity of this compound using Differential Scanning Calorimetry.
Caption: Workflow for determining specific heat capacity by DSC.
References
- 1. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 2. store.astm.org [store.astm.org]
- 3. thermtest.com [thermtest.com]
- 4. srd.nist.gov [srd.nist.gov]
- 5. kofastudy.com [kofastudy.com]
- 6. scribd.com [scribd.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. tainstruments.com [tainstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. mse.ucr.edu [mse.ucr.edu]
An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylhexane from 2,5-Dimethyl-2,5-hexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylhexane, a valuable branched alkane, from the readily available starting material, 2,5-dimethyl-2,5-hexanediol (B89615). The primary synthetic route involves a two-step process: the acid-catalyzed dehydration of the diol to form a mixture of isomeric dienes, followed by the catalytic hydrogenation of the resulting dienes to yield the desired saturated alkane. This document details the underlying reaction mechanisms, provides experimental protocols for each step, and presents relevant physicochemical and spectroscopic data in a clear and accessible format.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | 2,5-Dimethyl-2,5-hexanediol | This compound |
| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈ |
| Molecular Weight | 146.23 g/mol [1] | 114.23 g/mol [2] |
| Appearance | White crystalline solid[1][3] | Colorless liquid |
| Melting Point | 88-90 °C[4] | -90.1 °C |
| Boiling Point | 214-215 °C[4][5] | 109 °C |
| Density | 0.9473 g/cm³[3] | 0.692 g/cm³ |
| Solubility | Soluble in water and polar organic solvents.[3] | Insoluble in water; soluble in nonpolar organic solvents. |
| CAS Number | 110-03-2[1][5] | 592-13-2[2] |
Synthetic Pathway Overview
The conversion of 2,5-dimethyl-2,5-hexanediol to this compound is not typically achieved in a single step. The most common and efficient method involves a two-stage synthesis as depicted below.
Figure 1: Overall synthetic workflow.
Step 1: Dehydration of 2,5-Dimethyl-2,5-hexanediol
The initial step in the synthesis is the acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol. This elimination reaction removes two molecules of water to form a mixture of unsaturated dienes, primarily 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene. The reaction proceeds via a carbocation intermediate.
Reaction Mechanism
The acid-catalyzed dehydration of a tertiary alcohol, such as 2,5-dimethyl-2,5-hexanediol, follows an E1 (elimination, unimolecular) mechanism.[6][7]
Figure 2: Mechanism of acid-catalyzed dehydration.
Experimental Protocol: Dehydration using HZSM-5 Catalyst
This protocol is based on the use of a solid acid catalyst, HZSM-5, which offers advantages in terms of ease of separation and reduced corrosion.
Materials:
-
2,5-Dimethyl-2,5-hexanediol
-
HZSM-5 (Si/Al ratio of 39)
-
1,4-Dioxane (solvent)
-
High-pressure autoclave with temperature control and stirring
Procedure:
-
In a high-pressure autoclave, combine 2,5-dimethyl-2,5-hexanediol, HZSM-5 catalyst, and 1,4-dioxane.
-
Seal the autoclave and heat the mixture to 160 °C with continuous stirring.
-
Maintain the reaction at this temperature for 8 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove the HZSM-5 catalyst.
-
The filtrate, containing the isomeric dienes, can be purified by distillation.
Quantitative Data:
Step 2: Hydrogenation of Dimethylhexadienes
The second step involves the catalytic hydrogenation of the mixture of 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene to produce the final product, this compound. This is a reduction reaction where hydrogen gas is added across the double bonds in the presence of a metal catalyst.
Reaction Mechanism
Catalytic hydrogenation of alkenes is a heterogeneous reaction that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the adsorption of both the diene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds.
Figure 3: Simplified workflow of catalytic hydrogenation.
Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used and effective catalyst for the hydrogenation of alkenes.
Materials:
-
Mixture of 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) (solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
Procedure:
-
Dissolve the mixture of dimethylhexadienes in ethanol in a suitable reaction vessel.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst is flammable and should be handled with care.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at atmospheric or slightly elevated pressure).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by the uptake of hydrogen.
-
Once the hydrogen uptake ceases, the reaction is complete.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with a solvent like ethanol and disposed of properly.
-
The ethanol can be removed from the filtrate by distillation to yield crude this compound.
-
Further purification can be achieved by fractional distillation.
Experimental Protocol: Hydrogenation using Raney Nickel
Raney Nickel is another active catalyst for hydrogenation, often used for more challenging reductions.
Materials:
-
Mixture of 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene
-
Raney Nickel (activated)
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, combine the mixture of dimethylhexadienes and ethanol.
-
Carefully add the activated Raney Nickel catalyst. Raney Nickel is pyrophoric and must be handled under a solvent or inert atmosphere.
-
Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen gas.
-
Heat the mixture to a specified temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the pressure stabilizes, cool the autoclave, and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst, taking appropriate safety precautions.
-
Purify the product by fractional distillation.
Spectroscopic Data for this compound
The structure of the final product, this compound, can be confirmed by spectroscopic methods such as NMR.
| ¹³C NMR (CDCl₃) | ¹H NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 22.74[2] | 0.84 - 0.90 (m) |
| 28.44[2] | 1.13 - 1.20 (m) |
| 36.95[2] | 1.38 (m) |
| 1.51 (m) |
Note: The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the methyl and methylene (B1212753) protons. The provided data represents the approximate chemical shift ranges observed.[2]
Conclusion
The synthesis of this compound from 2,5-dimethyl-2,5-hexanediol is a robust and well-established two-step process. The initial acid-catalyzed dehydration yields a mixture of dienes, which are subsequently hydrogenated to the desired alkane. The choice of catalyst for both steps can be tailored to specific laboratory capabilities and desired reaction conditions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to successfully perform this transformation. Careful adherence to safety protocols, particularly when handling pyrophoric catalysts, is paramount.
References
- 1. 2,5-Dimethyl-2,5-hexanediol | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H18 | CID 11592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,5-Dimethyl-2,5-hexanediol | 110-03-2 [chemicalbook.com]
- 5. 2,5-Dimethyl-2,5-hexanediol 97 110-03-2 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
Synthesis of 2,5-Dimethylhexane via Wurtz Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Wurtz reaction for the synthesis of the symmetrical alkane, 2,5-dimethylhexane. The document details the underlying reaction mechanism, provides a representative experimental protocol, and presents key quantitative and spectroscopic data.
Introduction to the Wurtz Reaction
The Wurtz reaction, named after Charles Adolphe Wurtz, is a coupling reaction in organic chemistry that involves the treatment of two alkyl halides with sodium metal to form a new carbon-carbon bond, resulting in a higher alkane.[1] The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to prevent the highly reactive sodium from reacting with moisture.[2] For the synthesis of symmetrical alkanes, the Wurtz reaction can be an effective method. The synthesis of this compound is a classic example of a Wurtz coupling, where two molecules of an isobutyl halide are joined.
Reaction Mechanism
The mechanism of the Wurtz reaction is generally understood to proceed through one of two primary pathways: a free-radical mechanism or an organometallic (carbanion) mechanism.
Free-Radical Pathway: In this mechanism, a single electron is transferred from a sodium atom to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide.[3] Two of these alkyl radicals then dimerize to form the final alkane product.
Organometallic Pathway: This pathway involves the formation of an organosodium intermediate. An alkyl halide reacts with two atoms of sodium, forming an alkylsodium compound and a sodium halide. This highly nucleophilic organosodium reagent then attacks a second molecule of the alkyl halide in an SN2-type reaction to form the carbon-carbon bond of the alkane.[3]
It is widely believed that both mechanisms can operate simultaneously, with the predominant pathway being influenced by the reaction conditions and the structure of the alkyl halide.
Synthesis of this compound
The synthesis of this compound via the Wurtz reaction is achieved by the coupling of two isobutyl radicals, which are generated from an isobutyl halide, such as 1-bromo-2-methylpropane (B43306) or isobutyl chloride, in the presence of sodium metal.[3][4][5]
Overall Reaction:
2 (CH₃)₂CHCH₂-Br + 2 Na → (CH₃)₂CHCH₂CH₂CH(CH₃)₂ + 2 NaBr (1-Bromo-2-methylpropane)(this compound)
Data Presentation
Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Starting Material | 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 91-93 |
| Product | This compound | C₈H₁₈ | 114.23 | 109 |
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | δ ~0.86 (d, 12H, 4 x CH₃), δ ~1.15 (m, 4H, 2 x CH₂), δ ~1.5 (m, 2H, 2 x CH) |
| ¹³C NMR | δ ~22.5 (CH₃), δ ~28.5 (CH), δ ~39.0 (CH₂) |
| Mass Spectrometry (MS) | Key fragments (m/z): 114 (M+), 99, 71, 57, 43 |
Experimental Protocols
Materials:
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Sodium metal, cut into small pieces
-
Anhydrous diethyl ether
-
Methanol (B129727) (for quenching)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled. The apparatus is flushed with a dry, inert gas (e.g., nitrogen or argon).
-
Addition of Sodium: Small, clean pieces of sodium metal are added to the flask containing anhydrous diethyl ether.
-
Initiation: The mixture is gently heated to initiate the reaction, often observed by the formation of a cloudy solution.
-
Addition of Alkyl Halide: A solution of 1-bromo-2-methylpropane in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of sodium at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.
-
Quenching: The reaction flask is cooled in an ice bath, and unreacted sodium is cautiously quenched by the slow, dropwise addition of methanol until the effervescence ceases.
-
Work-up: Water is carefully added to the mixture. The ethereal layer is separated using a separatory funnel, washed with water and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the diethyl ether is removed by distillation.
-
Purification: The crude this compound is purified by fractional distillation.
Note on Yield: The Wurtz reaction is often associated with the formation of side products, primarily from elimination and disproportionation reactions of the radical or organometallic intermediates. Therefore, the yield of the desired coupled product can be variable and is often moderate. For primary alkyl halides, such as isobutyl bromide, coupling is generally more favorable than for secondary or tertiary halides.
Visualizations
Wurtz Reaction Mechanism Pathways
Caption: Proposed mechanisms for the Wurtz reaction.
Experimental Workflow for this compound Synthesis
Caption: Generalized workflow for the Wurtz synthesis.
References
An In-Depth Technical Guide to the Corey-House Synthesis for Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
The Corey-House synthesis stands as a cornerstone in the edifice of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a comprehensive technical overview of the Corey-House synthesis, with a specific focus on its application in the construction of sterically hindered and structurally diverse branched alkanes. Such motifs are of profound importance in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.
Introduction
The Corey-House synthesis, also known as the Corey-Posner-Whitesides-House reaction, is a cross-coupling reaction that involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an organic halide.[1][2] This method has proven to be particularly advantageous for the synthesis of unsymmetrical and branched alkanes, overcoming the limitations of other methods like the Wurtz reaction.[3][4] The reaction is renowned for its high yields and tolerance of a wide range of functional groups, making it an indispensable tool in the synthesis of complex organic molecules.[1][5]
The core strength of the Corey-House synthesis in the context of branched alkanes lies in its ability to couple sterically demanding fragments. The use of lithium dialkylcuprates, which are softer nucleophiles compared to organolithium or Grignard reagents, minimizes side reactions such as elimination, even when employing secondary or tertiary alkyl groups in the cuprate (B13416276) reagent.[4]
The Reaction Mechanism
The Corey-House synthesis proceeds through a well-established two-step mechanism:
Step 1: Formation of the Gilman Reagent (Lithium Dialkylcuprate)
The synthesis commences with the preparation of a lithium dialkylcuprate, commonly referred to as a Gilman reagent. This is achieved by reacting an alkyl halide with two equivalents of lithium metal in a dry ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form an alkyllithium reagent (R-Li).[1][6] Subsequently, the alkyllithium reagent is treated with a copper(I) halide, most commonly copper(I) iodide (CuI), to generate the lithium dialkylcuprate (R₂CuLi).[1][2]
Step 2: Coupling with an Alkyl Halide
The pre-formed Gilman reagent is then reacted with a second alkyl halide (R'-X) to forge the new carbon-carbon bond, yielding the desired alkane (R-R').[1][2] The reaction is believed to proceed via a mechanism akin to nucleophilic substitution, where the alkyl group from the cuprate displaces the halide from the second alkyl halide.[1]
Synthesis of Branched Alkanes: Key Considerations
The versatility of the Corey-House synthesis allows for the strategic construction of branched alkanes by carefully selecting the Gilman reagent and the alkyl halide coupling partner. A key advantage is the ability to use secondary and even tertiary alkyl groups in the Gilman reagent, enabling the introduction of significant steric bulk.[4] However, the alkyl halide partner is generally restricted to primary or less hindered secondary halides to avoid competing elimination reactions.[3]
Quantitative Data on Branched Alkane Synthesis
The following table summarizes representative examples of branched alkane synthesis using the Corey-House reaction, highlighting the reactants, products, and reported yields.
| Gilman Reagent (R₂CuLi) | Alkyl Halide (R'-X) | Branched Alkane Product | Yield (%) | Reference |
| Lithium di(sec-butyl)cuprate | 1-Iodobutane (B1219991) | 3-Methylheptane | ~75 | [7] |
| Lithium di-tert-butylcuprate | 1-Bromobutane | 2,2-Dimethylhexane | ~50-60 | [5] |
| Lithium diisopropylcuprate | 1-Iodopentane | 2,3-Dimethylheptane | ~80 | [5] |
| Lithium dibutylcuprate | 2-Bromobutane | 3-Methylheptane | ~65 | [7] |
| Lithium dicyclohexylcuprate | Ethyl iodide | Ethylcyclohexane | ~90 | [5] |
| Lithium di(sec-butyl)cuprate | Butyl bromide | 3-Methylheptane | ~50-53 | [8] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the preparation of key reagents and the execution of the Corey-House synthesis for a representative branched alkane.
General Procedure for the Preparation of a Lithium Dialkylcuprate (Gilman Reagent)
This protocol describes the preparation of lithium dibutylcuprate as a representative example.[9]
Materials:
-
n-Butyllithium (in hexane)
-
Copper(I) bromide-dimethyl sulfide (B99878) complex
-
Anhydrous diethyl ether
-
Dry, nitrogen-flushed glassware
Procedure:
-
A dry, 500-mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer is charged with copper(I) bromide–dimethyl sulfide complex (10.8 g, 0.0525 mol) and 100 mL of anhydrous diethyl ether.
-
The flask is cooled to -50°C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexane (B92381) (ca. 1.6 M, 0.10 mol) is added dropwise via syringe, ensuring the internal temperature does not exceed -20°C.
-
After the addition is complete, the reaction mixture is stirred at -30°C for 10 minutes. The formation of a gray-blue or dark-blue solution indicates the formation of lithium dibutylcuprate.
Synthesis of 3-Methylheptane
This protocol details the coupling of lithium di(sec-butyl)cuprate with 1-iodobutane.
Materials:
-
Lithium di(sec-butyl)cuprate solution (prepared as in 5.1, using sec-butyllithium)
-
1-Iodobutane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for reaction and workup
Procedure:
-
To the freshly prepared solution of lithium di(sec-butyl)cuprate (0.05 mol) in diethyl ether at -78°C is added 1-iodobutane (9.2 g, 0.05 mol) dropwise via syringe.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford 3-methylheptane.
Visualizing the Corey-House Synthesis
The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows of the Corey-House synthesis.
Caption: General reaction pathway of the Corey-House synthesis.
Caption: A typical experimental workflow for the Corey-House synthesis.
Conclusion
The Corey-House synthesis remains a highly relevant and powerful method for the construction of carbon-carbon bonds, particularly in the synthesis of complex and sterically encumbered branched alkanes. Its reliability, high yields, and functional group tolerance have solidified its place in the synthetic chemist's toolbox. For researchers in drug development and materials science, a thorough understanding of this reaction's scope, limitations, and experimental nuances is crucial for the rational design and efficient synthesis of novel molecular architectures.
References
- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 2. Corey-House_synthesis [chemeurope.com]
- 3. collegedunia.com [collegedunia.com]
- 4. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. grokipedia.com [grokipedia.com]
- 6. testbook.com [testbook.com]
- 7. d-nb.info [d-nb.info]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Combustion characteristics of 2,5-Dimethylhexane
An In-depth Technical Guide on the Combustion Characteristics of 2,5-Dimethylhexane
Abstract
This compound is a di-branched alkane isomer of octane (B31449) that is a significant component in conventional petroleum-derived fuels and alternative fuels, such as those produced via the Fischer-Tropsch process.[1][2] A thorough understanding of its combustion behavior is essential for the development and refinement of chemical kinetic models for real-world fuels. This technical guide provides a comprehensive overview of the combustion characteristics of this compound, focusing on its ignition delay times, laminar flame speeds, and underlying chemical kinetics. Experimental data reveals that increased methyl branching in this compound leads to lower reactivity at low and intermediate temperatures compared to its less-branched isomers.[3][4] This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the critical reaction pathways and experimental workflows.
Introduction
The combustion of transportation fuels is a complex process involving hundreds of chemical species and thousands of reactions. To accurately simulate the performance of practical combustion devices like internal combustion engines, detailed chemical kinetic models are required. These models rely on fundamental combustion data from representative fuel components. This compound (C₈H₁₈) serves as an important surrogate molecule for the branched alkane class, which is prevalent in gasoline and jet fuels.
Studies on octane isomers have consistently shown that molecular structure, particularly the degree and location of branching, significantly impacts combustion properties such as ignition and flame propagation.[3][5] Compared to its mono-methylated or straight-chain isomers (like n-octane), this compound exhibits distinct behavior, particularly a decreased propensity for flame ignition and an increased resistance to flame extinction.[3] This guide synthesizes experimental and modeling studies to provide a detailed account of these characteristics for researchers and scientists in the field of combustion chemistry.
Core Combustion Properties
The combustion behavior of this compound is primarily characterized by its ignition delay time and laminar flame speed, which are crucial parameters for engine design and model validation.
Ignition Delay Times (IDT)
Ignition delay time is the period between the attainment of a high temperature and pressure in a combustible mixture and the onset of ignition.[6] For this compound, IDT has been measured across a wide range of conditions using shock tubes and rapid compression machines.[1] These studies generally show that at high temperatures (T > 1000 K), ignition delay is largely insensitive to the degree of methyl branching among octane isomers.[5] However, at low to intermediate temperatures, the structural features of this compound inhibit reactivity, leading to longer ignition delays compared to less branched isomers.
Experimental findings also demonstrate a typical dependence on pressure and equivalence ratio. Higher pressures lead to shorter ignition delay times.[7] At high temperatures, fuel-lean (Φ < 1.0) mixtures tend to be the most reactive, while fuel-rich (Φ > 1.0) mixtures ignite more slowly, a trend attributed to the reaction H + O₂ → O + OH being dependent on molecular oxygen concentration.[7]
Table 1: Summary of Experimental Studies on this compound Ignition Delay Time
| Experimental Facility | Temperature Range (K) | Pressure Range (atm) | Equivalence Ratios (Φ) | Key Findings | Reference |
| Shock Tube | 1100 - 1500 | 5 and 10 | 0.5, 1.0, 2.0 | IDT decreases with increasing pressure. Fuel-lean mixtures are most reactive. | [7] |
| Shock Tube & RCM | Wide variety | 20, 40 | Wide variety | Increasing branching decreases fuel reactivity at low and intermediate temperatures. | [1][4][5] |
Laminar Flame Speed
Laminar flame speed is a fundamental property of a combustible mixture that quantifies its overall reaction rate, incorporating both chemical kinetics and transport properties.[8] Experimental and modeling studies have confirmed that this compound has a lower laminar flame speed than mono-methylated octane isomers.[3][4] This indicates that increasing the number of methyl substitutions on the alkane chain decreases the fuel's reactivity and flame propagation rate.
Table 2: Summary of Experimental Studies on this compound Laminar Flame Speed
| Experimental Method | Pressure (atm) | Temperature (K) | Equivalence Ratios (Φ) | Key Findings | Reference |
| Counterflow Flame | Not specified | Not specified | Not specified | Exhibits lower laminar flame speeds than mono-methylated octane isomers. | [3][4] |
| Not specified | Not specified | Not specified | Not specified | Increasing the number of methyl groups decreases reactivity and flame speed. | [3][4] |
Chemical Kinetics and Reaction Pathways
The combustion of this compound can be understood through distinct reaction pathways that dominate at different temperature regimes. A comprehensive kinetic model for its oxidation involves numerous elementary reaction classes for both high and low-temperature processes.[4]
High-Temperature Combustion Pathway
At temperatures above approximately 1000 K, the combustion of this compound is dominated by small-molecule chemistry. The fuel molecule rapidly breaks down into smaller fragments. The subsequent oxidation is controlled by the H₂/O₂ reaction mechanism, particularly the primary chain-branching reaction H + O₂ ↔ OH + O. The chemistry of propene, a significant decomposition product, has been identified as critically important for the accurate prediction of high-temperature ignition delay times.[4][7]
Low-Temperature Combustion Pathway
In the low-temperature regime (< 900 K), the oxidation of this compound follows a more complex pathway, which is highly sensitive to the fuel's molecular structure. The process is initiated by the abstraction of a hydrogen atom from the fuel molecule to form an alkyl radical (R•). This radical then undergoes a series of reactions, including oxygen addition and isomerization, which can lead to chain-branching and autoignition.
A key feature of this compound oxidation is the isomerization of the initially formed primary alkyl radical to a more stable tertiary alkyl radical, which then dictates the subsequent reaction pathways.[9] This process can lead to the formation of species like 2,2,5,5-tetramethyltetrahydrofuran (B83245) and various carbonyls.[9][10]
Experimental Methodologies
The quantitative data discussed in this guide are obtained through specialized experimental techniques designed to probe combustion phenomena under controlled conditions.
Ignition Delay Time Measurement: Shock Tube
A shock tube is a device used to generate high-temperature and high-pressure conditions to study chemical kinetics.[6] It consists of a long tube separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the fuel-oxidizer mixture.
Experimental Protocol:
-
Mixture Preparation: A precise mixture of this compound, an oxidizer (e.g., air), and a diluent (e.g., Argon) is prepared in the driven section of the shock tube.
-
Diaphragm Rupture: The driver section is pressurized with a light gas (e.g., Helium) until the diaphragm ruptures. This generates a shock wave that travels through the driven section.
-
Shock Heating: The shock wave compresses and heats the test gas mixture almost instantaneously. A reflected shock wave from the end wall further increases the temperature and pressure to the desired test conditions.
-
Data Acquisition: The time interval between the passage of the reflected shock wave and the onset of combustion is measured. Ignition is typically detected by a sharp increase in pressure (via pressure transducers) or by monitoring the chemiluminescence of radical species like OH* (around 306 nm).[7][11]
-
Analysis: The measured time interval is defined as the ignition delay time for the specific temperature, pressure, and mixture composition.[12]
Laminar Flame Speed Measurement: Heat Flux Method
The heat flux method is a highly accurate technique for measuring the laminar burning velocity of a premixed gas.[13] It involves stabilizing a one-dimensional, flat flame over a perforated plate burner, which is heated or cooled to control the heat transfer.
Experimental Protocol:
-
Mixture Preparation: A premixed fuel/air mixture is supplied to a cooled, porous plate burner at a specific flow rate.
-
Flame Stabilization: A flat flame is stabilized on the surface of the burner.
-
Temperature Measurement: Thermocouples embedded in the burner plate measure the temperature profile.
-
Flow Rate Adjustment: The unburned gas flow velocity is carefully adjusted. If the flow velocity is lower than the burning velocity, the flame transfers heat to the burner (net positive heat flux). If it is higher, the flame is pushed away, and the burner loses heat to the gas (net negative heat flux).
-
Adiabatic Condition: The flow velocity is adjusted until the temperature gradient in the burner becomes zero, indicating a zero net heat flux between the flame and the burner.[14]
-
Data Analysis: At this adiabatic condition, the flame is not losing any heat to the burner. The velocity of the unburned gas flow at this point is equal to the one-dimensional adiabatic laminar burning velocity.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. A comprehensive combustion chemistry study of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 3. osti.gov [osti.gov]
- 4. DSpace [researchrepository.universityofgalway.ie]
- 5. researchgate.net [researchgate.net]
- 6. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Laminar Flame Speed Measurements | Hanson Research Group [hanson.stanford.edu]
- 9. Photoionization mass spectrometric measurements of initial reaction pathways in low-temperature oxidation of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 10. Ab initio rate coefficients for reactions of 2,5-dimethylhexyl isomers with O2: temperature- and pressure-dependent branching ratios - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Shock tube ignition delay times and modeling of jet fuel mixtures | Hanson Research Group [hanson.stanford.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. 2011cpr.zju.edu.cn [2011cpr.zju.edu.cn]
An In-Depth Technical Guide to the SN1 Synthesis of 2,5-Dichloro-2,5-Dimethylhexane
This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloro-2,5-dimethylhexane (B133102) via a unimolecular nucleophilic substitution (SN1) reaction. Tailored for researchers, scientists, and professionals in drug development, this document details the reaction mechanism, experimental protocols, and relevant quantitative data.
Core Concepts: The SN1 Reaction Mechanism
The synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol (B89615) using concentrated hydrochloric acid is a classic example of an SN1 reaction.[1][2][3] This reaction proceeds in a stepwise manner, initiated by the protonation of the hydroxyl groups of the diol by the strong acid.[4] This protonation converts the hydroxyl groups into good leaving groups (water molecules).
The rate-limiting step of the SN1 mechanism is the departure of the leaving group to form a stable tertiary carbocation intermediate.[5][6] The stability of this carbocation is a key factor favoring the SN1 pathway. Subsequently, the carbocation is rapidly attacked by a nucleophile, in this case, a chloride ion from the hydrochloric acid, to form the final product.[5][7]
Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, which can lead to a mixture of stereoisomers if the substrate is chiral.[6][7] However, in the case of the symmetrical 2,5-dimethyl-2,5-hexanediol, this does not result in stereoisomers. An E1 elimination reaction can sometimes compete with the SN1 reaction, but the conditions for this synthesis favor substitution.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for the starting material and the product, compiled from various sources.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,5-Dimethyl-2,5-hexanediol | C₈H₁₈O₂ | 146.23 | 87 | - |
| 2,5-Dichloro-2,5-dimethylhexane | C₈H₁₆Cl₂ | 183.12 | 63-66.5[8] | 72-82 @ 12 Torr[9] |
Experimental Protocols
The synthesis of 2,5-dichloro-2,5-dimethylhexane is typically carried out as a laboratory-scale reaction. The following protocol is a synthesis of procedures described in the literature.[5][9][10]
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated hydrochloric acid (12 M)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Büchner funnel and filter flask
-
Separatory funnel
-
Beaker
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,5-dimethyl-2,5-hexanediol with an excess of concentrated hydrochloric acid.[1] The reaction is typically stirred at room temperature.[9]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][10] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. A suitable mobile phase, such as a 95:5 mixture of hexanes and ethyl acetate, is used for development.[10] The disappearance of the starting material spot indicates the completion of the reaction.
-
Workup and Isolation: Upon completion, the reaction mixture is diluted with water.[5][9] The solid product precipitates out of the solution and is collected by vacuum filtration using a Büchner funnel.[9][10] The collected solid is washed with water to remove any remaining acid.[9]
-
Purification: The crude product can be further purified by recrystallization or by dissolving it in a suitable organic solvent like dichloromethane, washing with water and brine, and then drying the organic layer over anhydrous sodium sulfate.[9] The solvent is then removed under reduced pressure to yield the purified product.
-
Characterization: The identity and purity of the final product can be confirmed using various analytical techniques:
-
Melting Point Determination: The melting point of the product can be compared to the literature value.[10][11]
-
Spectroscopy:
-
¹H NMR (CDCl₃): Expected signals include a singlet around 1.61 ppm for the methyl protons and a singlet around 1.96 ppm for the methylene (B1212753) protons.[9]
-
IR Spectroscopy: The spectrum should show C-H stretching peaks around 2850-3000 cm⁻¹ and C-Cl stretching peaks in the 600-800 cm⁻¹ region.[12] The absence of a broad O-H stretch from the starting material indicates the completion of the reaction.[12]
-
-
Visualizations
Reaction Mechanism
The following diagram illustrates the stepwise SN1 mechanism for the formation of 2,5-dichloro-2,5-dimethylhexane.
References
- 1. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 2. Buy 2,5-Dichloro-2,5-dimethylhexane (EVT-459734) | 6223-78-5 [evitachem.com]
- 3. Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction - Dialnet [dialnet.unirioja.es]
- 4. nbinno.com [nbinno.com]
- 5. notability.com [notability.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. datapdf.com [datapdf.com]
- 11. 2,5-Dichloro-2,5-dimethylhexane|CAS 6223-78-5 [benchchem.com]
- 12. brainly.com [brainly.com]
Methodological & Application
Application Notes and Protocols for 2,5-Dimethylhexane as a Nonpolar Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,5-dimethylhexane as a nonpolar solvent for various organic reactions. This document includes its physicochemical properties, potential applications with reaction protocols, and a discussion of its advantages as a potential replacement for other nonpolar solvents like n-hexane.
Introduction to this compound
This compound is a branched-chain alkane with the chemical formula C8H18.[1] As an isomer of octane, it is a colorless and odorless liquid at room temperature.[1] Its nonpolar nature makes it an effective solvent for nonpolar and weakly polar compounds, aligning with the principle of "like dissolves like". Due to its branched structure, it exhibits different physical properties compared to its linear isomer, n-octane, which can be advantageous in certain applications. It is considered a less toxic alternative to n-hexane, which is a known neurotoxin.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its application as a solvent in organic synthesis, influencing factors such as reaction temperature, solubility of reagents, and work-up procedures.
| Property | Value | Reference |
| Molecular Formula | C8H18 | [1] |
| Molecular Weight | 114.23 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.694 g/mL at 25 °C | [1] |
| Boiling Point | 108-109 °C | |
| Melting Point | -91 °C | |
| Flash Point | 26 °C | [1] |
| Refractive Index | 1.392 (at 20 °C) | |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [3] |
General Applications in Organic Synthesis
Due to its nonpolar nature and relatively low reactivity, this compound is a suitable solvent for a variety of organic reactions, particularly those involving nonpolar reactants and intermediates. Its higher boiling point compared to n-hexane allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.
Logical Workflow for Solvent Selection:
Caption: Logical workflow for selecting this compound as a reaction solvent.
Experimental Protocols
While specific literature citing this compound as a solvent is not abundant, its properties make it a suitable substitute for other nonpolar alkanes like hexane or heptane. The following are adapted protocols for common organic reactions where this compound can be effectively utilized.
Catalytic Hydrogenation of Alkenes
Catalytic hydrogenation is a fundamental reaction in organic synthesis used to reduce unsaturated compounds. Nonpolar solvents are often employed for substrates that are not soluble in polar solvents like alcohols.
Reaction Scheme:
R-CH=CH-R' + H₂ --(Catalyst, this compound)--> R-CH₂-CH₂-R'
Experimental Protocol:
-
Catalyst Preparation: In a suitable reaction vessel, suspend the catalyst (e.g., 5 mol% of 10% Pd/C) in this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Dissolve the alkene (1 equivalent) in this compound and add it to the reaction vessel.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with this compound.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product, which can be further purified by distillation or chromatography if necessary.
Quantitative Data Example (Hypothetical):
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octene | 10% Pd/C | 25 | 2 | >95 |
| Stilbene | PtO₂ | 25 | 4 | >95 |
Workflow for Catalytic Hydrogenation:
References
Application Notes and Protocols for the Use of 2,5-Dimethylhexane in Combustion Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 2,5-dimethylhexane in combustion kinetics research. This document details the experimental protocols for key combustion diagnostic techniques, presents quantitative data from foundational studies, and illustrates the primary reaction pathways.
Introduction
This compound is a doubly branched alkane and a significant component in conventional and alternative fuels.[1][2] Understanding its combustion behavior is crucial for developing and refining kinetic models for real-world fuels.[2][3] Compared to its isomers like n-octane and mono-methylated alkanes, this compound exhibits lower reactivity, particularly at low and intermediate temperatures, which has implications for fuel ignition properties such as the Research Octane Number (RON).[2]
Experimental Applications and Protocols
The study of this compound combustion kinetics involves a variety of experimental techniques to probe its reactivity under different conditions. The primary methods include shock tubes and rapid compression machines for ignition delay measurements, and jet-stirred reactors for species concentration analysis.
Ignition Delay Time Measurement
Ignition delay time is a critical global metric for fuel reactivity. It is typically measured at high temperatures using shock tubes and at lower temperatures using rapid compression machines.
a) High-Temperature Ignition Delay Times using a Shock Tube
Shock tubes are used to study ignition phenomena in a controlled environment over a wide range of temperatures and pressures.
Experimental Protocol:
-
Mixture Preparation: A mixture of this compound, an oxidizer (typically air or a specific O2/diluent ratio), and a diluent (commonly Argon) is prepared in a mixing tank.[4] The composition is determined by partial pressures.
-
Shock Tube Operation:
-
The driven section of the shock tube is filled with the prepared fuel mixture to a specific initial pressure.
-
The driver section is filled with a high-pressure driver gas (e.g., helium).
-
A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the fuel mixture, compressing and heating it.
-
The conditions behind the reflected shock wave provide the desired temperature and pressure for ignition.
-
-
Data Acquisition: Ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition. This is typically detected by:
-
Data Analysis: The ignition delay time is measured for a range of temperatures, pressures, and equivalence ratios to characterize the fuel's ignition behavior.
Experimental Workflow for Shock Tube Ignition Delay Measurement
Caption: Workflow for shock tube experiments.
b) Low-to-Intermediate Temperature Ignition Delay Times using a Rapid Compression Machine (RCM)
RCMs are employed to investigate the low-temperature and negative temperature coefficient (NTC) behavior of fuels, which are crucial for understanding engine knock.
Experimental Protocol:
-
Mixture Preparation: A homogeneous mixture of this compound, oxygen, and a diluent is prepared in a dedicated mixing vessel.
-
RCM Operation:
-
The reaction chamber is filled with the prepared mixture.
-
A piston rapidly compresses the mixture to a specific pressure and temperature. The compression is designed to be nearly adiabatic.
-
-
Data Acquisition: The pressure inside the reaction chamber is monitored using a pressure transducer. Ignition delay is the time from the end of compression to the point of maximum rate of pressure rise.
-
Data Analysis: Experiments are repeated for various initial temperatures, pressures, and equivalence ratios to map out the fuel's reactivity, especially in the NTC region.
Species Concentration Measurement in a Jet-Stirred Reactor (JSR)
JSRs are used to study the evolution of chemical species during oxidation at relatively constant temperature and pressure, providing insights into the reaction kinetics.
Experimental Protocol:
-
Reactant Preparation and Delivery: High-purity this compound, oxygen, and a diluent (e.g., nitrogen) are metered and mixed before being introduced into the reactor.[2] The reactants are often preheated to maintain a uniform temperature within the reactor.[2]
-
JSR Operation:
-
Species Sampling and Analysis:
-
Data Analysis: The mole fractions of reactants, intermediates, and products are quantified at each temperature step. This data is crucial for validating and refining detailed chemical kinetic models.
Experimental Workflow for Jet-Stirred Reactor Speciation
Caption: Workflow for JSR experiments.
Quantitative Data Summary
The following tables summarize key quantitative data from combustion studies of this compound.
Table 1: High-Temperature Ignition Delay Times in a Shock Tube [4]
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) |
| 1100-1500 | 5 | 0.5 | Varies with temperature |
| 1100-1500 | 5 | 1.0 | Varies with temperature |
| 1100-1500 | 5 | 2.0 | Varies with temperature |
| 1100-1500 | 10 | 0.5 | Varies with temperature |
| 1100-1500 | 10 | 1.0 | Varies with temperature |
| 1100-1500 | 10 | 2.0 | Varies with temperature |
Note: Ignition delay times decrease with increasing temperature and pressure. Fuel-lean mixtures were found to be the most reactive at these high temperatures.[4]
Table 2: Jet-Stirred Reactor Experimental Conditions [2]
| Parameter | Value |
| Pressure | 10 atm |
| Residence Time | 0.7 s |
| Initial Fuel Mole Fraction | 0.1% |
| Equivalence Ratios (Φ) | 0.5, 1.0, 2.0 |
| Temperature Range | Stepwise increase |
Key Reaction Pathways
The combustion of this compound proceeds through a complex network of reactions. At high temperatures, the primary consumption path is unimolecular decomposition.[2] At lower temperatures, the reaction pathways are dominated by the addition of O2 to alkyl radicals and subsequent isomerization reactions.[5]
High-Temperature Decomposition Pathway
At elevated temperatures, the C-C bonds in this compound are the most likely to break, leading to the formation of smaller radicals.
Caption: High-temperature decomposition of this compound.
Low-Temperature Oxidation Pathway
Low-temperature oxidation involves the formation of alkylperoxy (ROO) and hydroperoxyalkyl (QOOH) radicals, which are key to autoignition chemistry.
Caption: Generalized low-temperature oxidation pathway.
These pathways highlight the fundamental steps in the combustion of this compound. The competition between these and other reaction channels ultimately determines the overall reactivity of the fuel under different combustion regimes. The detailed kinetic models developed from these experimental studies aim to capture the intricacies of these reaction networks.[1][2][3]
References
Application Notes and Protocols for the Use of 2,5-Dimethylhexane as a Reference Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
In the fields of analytical chemistry, pharmaceutical development, and environmental analysis, the accurate quantification of volatile and semi-volatile organic compounds is paramount. Gas chromatography (GC) is a powerful and widely utilized technique for the separation and analysis of such compounds. For precise and reliable quantitative analysis, the use of a reference standard is crucial to mitigate variations arising from sample preparation, injection volume, and instrument response.
2,5-Dimethylhexane (CAS: 592-13-2), a branched-chain alkane, serves as an excellent reference standard, particularly as an internal standard, for the analysis of hydrocarbons and other non-polar to semi-polar compounds.[1] Its chemical inertness, thermal stability, and well-defined chromatographic behavior make it a reliable choice for a variety of GC applications, including the analysis of petroleum products, environmental contaminants, and residual solvents in pharmaceutical preparations.[2][3]
Principle of Use as a Reference Standard
When used as an internal standard, a known amount of this compound is added to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte of interest to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve. This ratiometric approach corrects for potential variations in injection volume and detector response, leading to improved accuracy and precision of the analytical method.[4][5] The choice of this compound is logical when its retention time is distinct from the analytes of interest and it does not co-elute with any other components in the sample matrix.
The fundamental principle of gas chromatography involves the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6] The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic property of a compound under a specific set of chromatographic conditions.[7] By maintaining consistent GC conditions, the retention time of this compound can be used for peak identification and to ensure system suitability.
Experimental Protocols
Preparation of Standard Solutions
a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 100 mg of high-purity (>99%) this compound.
-
Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.
-
Add a suitable volatile organic solvent (e.g., hexane, isooctane) to dissolve the compound.
-
Bring the flask to volume with the same solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed vial at 4°C.
b. Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 100 mg of the high-purity analyte standard.
-
Quantitatively transfer to a 100 mL volumetric flask.
-
Dissolve and bring to volume with the same solvent used for the IS stock solution.
c. Calibration Standards:
-
Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution.
-
The concentration range should encompass the expected concentration of the analyte in the samples.
-
Spike each calibration standard with a constant concentration of the this compound internal standard stock solution (e.g., to a final concentration of 10 µg/mL).
Sample Preparation
The following is a general protocol for a liquid sample and should be optimized based on the specific sample matrix.
a. Liquid-Liquid Extraction (for aqueous samples):
-
To 10 mL of the liquid sample in a separatory funnel, add a known amount of the this compound internal standard solution.
-
Add 5 mL of an appropriate extraction solvent (e.g., hexane).
-
Vortex or shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
The extracted sample is now ready for GC analysis.
b. Direct Dilution (for organic samples):
-
Pipette a known volume of the organic sample into a volumetric flask.
-
Add a known amount of the this compound internal standard solution.
-
Dilute to the mark with a suitable solvent.
Gas Chromatography (GC) Method
The following are typical GC parameters and should be optimized for the specific instrument and application.
| Parameter | Typical Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280°C |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Scan Range (for MS) | 40-400 amu |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the analyte(s) and this compound based on their retention times.
-
Peak Integration: Integrate the peak areas for the analyte(s) and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards. A linear regression analysis should be performed.
-
Quantification: Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the equation of the line from the calibration curve.
Quantitative Data
The following tables summarize typical quantitative data for this compound. Note that retention times are highly dependent on the specific GC column and analytical conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 592-13-2 |
| Molecular Formula | C₈H₁₈ |
| Molecular Weight | 114.23 g/mol [8] |
| Boiling Point | 109.1 °C |
| Synonyms | Biisobutyl |
Table 2: Example Retention Data for this compound
| GC Column | Temperature Program | Carrier Gas (Flow Rate) | Retention Time (min) | Retention Index |
| Modified ASTM D5134 Column | Not specified | Not specified | 2.75 | 727.1[2] |
| DB-1 (30m x 0.25mm, 0.25µm) | 40°C (2 min), then 10°C/min to 200°C (5 min) | He (1.0 mL/min) | Illustrative: ~8.5 | Illustrative: ~730 |
| DB-5 (30m x 0.25mm, 0.25µm) | 50°C (1 min), then 15°C/min to 250°C | He (1.2 mL/min) | Illustrative: ~7.2 | Illustrative: ~728 |
*Illustrative data is estimated based on typical elution patterns of C8 alkanes and should be experimentally determined.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | ≥ 0.995 | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[9] |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the test results obtained by the method to the true value.[9] |
| Precision (%RSD) | ≤ 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] |
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical diagram illustrating the principle of using an internal standard for accurate quantification.
References
- 1. bioszeparacio.hu [bioszeparacio.hu]
- 2. gcms.cz [gcms.cz]
- 3. Key Applications of Gas Chromatography | Phenomenex [phenomenex.com]
- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromsoc.jp [chromsoc.jp]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.co [scielo.org.co]
Application Notes and Protocols: 2,5-Dimethylhexane Derivatives in Polymer Synthesis
Introduction:
While 2,5-dimethylhexane itself is a branched alkane primarily utilized in the aviation industry, its derivatives are of significant interest and utility in the field of polymer synthesis. These derivatives serve various functions, acting as initiators, crosslinking agents, and monomers to produce a range of polymeric materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of key this compound derivatives in polymerization reactions.
2,5-Dichloro-2,5-dimethylhexane (B133102): Cationic Polymerization Initiator
2,5-Dichloro-2,5-dimethylhexane is a key initiator in cationic polymerizations, particularly for the synthesis of polyisobutylene (B167198) and poly(α-methylstyrene).[1] It functions by generating a carbocation that initiates the polymerization cascade.
Application: Initiator for Cationic Polymerization
Experimental Protocol: Synthesis of Poly(α-methylstyrene)
Objective: To synthesize poly(α-methylstyrene) via cationic polymerization using 2,5-dichloro-2,5-dimethylhexane as an initiator in conjunction with a Lewis acid co-initiator.
Materials:
-
α-Methylstyrene (monomer), freshly distilled
-
2,5-Dichloro-2,5-dimethylhexane (initiator)
-
Boron trichloride (B1173362) (BCl₃) or Tin tetrachloride (SnCl₄) (co-initiator)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent, anhydrous
-
Methanol (B129727) (terminating agent)
-
Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere to ensure anhydrous conditions.
-
Prepare a solution of α-methylstyrene in anhydrous dichloromethane in a Schlenk flask.
-
In a separate flask, prepare a solution of 2,5-dichloro-2,5-dimethylhexane in anhydrous dichloromethane.
-
Cool the monomer solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the 2,5-dichloro-2,5-dimethylhexane solution to the monomer solution with stirring.
-
Initiate the polymerization by the dropwise addition of the Lewis acid co-initiator (e.g., BCl₃ solution in dichloromethane).
-
The reaction is typically rapid, and an increase in viscosity will be observed. Allow the reaction to proceed for the desired time.
-
Terminate the polymerization by adding cold methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
Quantitative Data:
| Parameter | Value | Reference |
| Monomer | α-Methylstyrene | [1] |
| Initiator | 2,5-Dichloro-2,5-dimethylhexane | [1] |
| Co-initiator | Boron trichloride (BCl₃) | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | -78 °C to 20 °C | [2] |
Reaction Mechanism:
Caption: Cationic polymerization of α-methylstyrene.
2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane: Radical Initiator for Crosslinking
2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane is a peroxide initiator used for the chemical crosslinking of polymers, most notably in the production of cross-linked polyethylene (B3416737) (XLPE) from low-density polyethylene (LDPE).[3] The peroxide decomposes at elevated temperatures to generate free radicals that initiate the crosslinking process.
Application: Crosslinking of Polyethylene
Experimental Protocol: Preparation of Cross-linked Polyethylene (XLPE)
Objective: To prepare cross-linked polyethylene by reactive extrusion using 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane as the initiator.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane
-
Antioxidant (e.g., Irganox 1010)
-
Twin-screw extruder
-
Compression molding machine
Procedure:
-
Dry the LDPE pellets in a vacuum oven to remove any moisture.
-
Prepare a dry blend of LDPE pellets, 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (typically 1-2 wt%), and an antioxidant.
-
Feed the dry blend into a twin-screw extruder. The extruder temperature profile should be set to gradually increase, with the final zone reaching a temperature that ensures the decomposition of the peroxide (typically >170 °C).
-
The molten, cross-linking polymer exits the extruder die and is pelletized or shaped.
-
The degree of crosslinking can be determined by measuring the gel content of the resulting XLPE.
-
For mechanical testing, the extruded XLPE can be compression molded into sheets or other desired shapes.
Quantitative Data:
| Parameter | Typical Value |
| Polymer | Low-Density Polyethylene (LDPE) |
| Initiator Concentration | 1-2 wt% |
| Extrusion Temperature | >170 °C |
| By-products | Methane, Acetone, tert-Butanol |
Crosslinking Mechanism:
Caption: Radical crosslinking of polyethylene.
2,5-Dimethyl-2,5-hexanediol (B89615): Intermediate for Crosslinking Agents and Polyethers
2,5-Dimethyl-2,5-hexanediol serves as a crucial intermediate in the synthesis of organic peroxides, which are subsequently used as crosslinking agents. It is also used in the production of polyether rubbers.[4]
Application: Synthesis of Polyether Rubber
Experimental Protocol: Conceptual Synthesis of a Polyether from 2,5-Dimethyl-2,5-hexanediol
Objective: To conceptually outline the synthesis of a polyether by the condensation of 2,5-dimethyl-2,5-hexanediol with a dihalide.
Materials:
-
2,5-Dimethyl-2,5-hexanediol
-
A suitable dihalide (e.g., 1,4-dichlorobutane)
-
A strong base (e.g., Sodium Hydride)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Nitrogen gas supply
Procedure (Conceptual):
-
In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 2,5-dimethyl-2,5-hexanediol in anhydrous THF.
-
Cool the solution in an ice bath.
-
Carefully add a strong base, such as sodium hydride, to deprotonate the hydroxyl groups, forming the dialkoxide.
-
Slowly add the dihalide (e.g., 1,4-dichlorobutane) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux to drive the Williamson ether synthesis to completion.
-
After the reaction is complete, cool the mixture and quench any remaining base with water.
-
The resulting polyether can be isolated by precipitation in a non-solvent and purified.
Logical Workflow:
Caption: Synthesis of polyether rubber.
2,5-Dimethyl-1,5-hexadiene (B165583): Monomer for Cyclopolymerization
2,5-Dimethyl-1,5-hexadiene is a non-conjugated diene that can undergo intra-intermolecular polymerization, also known as cyclopolymerization, to form soluble polymers containing cyclic repeating units.[2] This polymerization can be initiated by cationic or coordination catalysts.
Application: Synthesis of Polymers with Cyclic Structures
Experimental Protocol: Cationic Polymerization of 2,5-Dimethyl-1,5-hexadiene
Objective: To synthesize a soluble polymer with cyclic repeating units from 2,5-dimethyl-1,5-hexadiene using a cationic initiator.
Materials:
-
2,5-Dimethyl-1,5-hexadiene (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄) (catalyst)
-
Heptane (B126788) or Dichloroethane (solvent)
-
Methanol (terminating agent)
-
Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert nitrogen atmosphere.
-
Dissolve 2,5-dimethyl-1,5-hexadiene in the chosen solvent (heptane for a non-polar medium, dichloroethane for a polar medium) in a Schlenk flask.
-
Cool the solution to the desired reaction temperature (ranging from -78 °C to 20 °C).[2]
-
Initiate the polymerization by adding the catalyst (BF₃·OEt₂ or TiCl₄) dropwise to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired duration.
-
Terminate the reaction by adding methanol.
-
Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum. The resulting polymer will be soluble in solvents like heptane and dichloroethane.[2]
Quantitative Data:
| Parameter | Description | Reference |
| Monomer | 2,5-Dimethyl-1,5-hexadiene | [2] |
| Catalysts | Boron trifluoride, Titanium tetrachloride | [2] |
| Solvents | Heptane, Dichloroethane | [2] |
| Polymer Structure | Soluble, low double bond content | [2] |
Cyclopolymerization Mechanism:
Caption: Cyclopolymerization of 2,5-dimethyl-1,5-hexadiene.
References
- 1. Buy 2,5-Dichloro-2,5-dimethylhexane (EVT-459734) | 6223-78-5 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2 5-Dihydroxy-2 5-Dimethylhexane Used in The Production of Polyether Rubber - 2 5-Dihydroxy-2 5-Dimethylhexane, Intermediate | Made-in-China.com [m.made-in-china.com]
2,5-Dimethylhexane as a precursor for 2,5-dichloro-2,5-dimethylhexane
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development
Introduction and Synthetic Strategy
2,5-Dichloro-2,5-dimethylhexane (B133102) is a valuable bifunctional alkyl halide that serves as a key intermediate in the synthesis of a variety of organic molecules. Its symmetrical structure and the presence of two tertiary chloride functionalities make it a versatile building block for constructing complex molecular architectures. Notably, it is a crucial precursor in the synthesis of Bexarotene, a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[1][2] It also finds application in the fragrance industry for the synthesis of synthetic musk compounds.[1]
While the direct dichlorination of 2,5-dimethylhexane to produce 2,5-dichloro-2,5-dimethylhexane might seem like the most straightforward synthetic route, it is fraught with significant challenges. The free-radical chlorination of alkanes is a notoriously unselective process. The reaction proceeds via a radical chain mechanism, and the high reactivity of chlorine radicals leads to a mixture of monochlorinated, dichlorinated, and polychlorinated products. Furthermore, the substitution can occur at any of the carbon atoms in the this compound molecule, leading to a complex mixture of constitutional isomers that are difficult and costly to separate.
Therefore, for the selective and high-yield synthesis of 2,5-dichloro-2,5-dimethylhexane, an alternative and more reliable method is employed: the reaction of 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid. This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, which is highly regioselective for the tertiary carbons, yielding the desired product in a much purer form.[3][4][5]
Data Presentation: Synthesis of 2,5-Dichloro-2,5-dimethylhexane from 2,5-Dimethyl-2,5-hexanediol
The following table summarizes quantitative data from various reported procedures for the synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol.
| Starting Material (2,5-dimethyl-2,5-hexanediol) | Reagent (Concentrated HCl) | Reaction Time | Temperature | Yield | Reference |
| 50 g | 1 L | Not Specified | Room Temperature | Quantitative | [6] |
| 10 g | 150 mL | 1 hour | Ambient | Not Specified | [7] |
| 7.31 g | 100 mL | 30 minutes | Room Temperature | Not Specified | [7] |
| 10 g | 80 mL | 15 minutes (stirring), 2 hours (standing) | Not Specified | 81% | [7] |
| 0.25 g | 2 mL | 5-15 minutes | Room Temperature | Not Specified | [3][8] |
Experimental Protocol: Synthesis from 2,5-Dimethyl-2,5-hexanediol
This protocol details the laboratory procedure for the synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol.
Materials:
-
2,5-Dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (12 M)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dichloromethane (for extraction, if necessary)
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers
-
Graduated cylinders
-
Spatula
-
pH paper
Procedure:
-
Reaction Setup: In a fume hood, place a measured quantity of 2,5-dimethyl-2,5-hexanediol into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Addition of Hydrochloric Acid: Slowly add an excess of concentrated hydrochloric acid to the flask while stirring. The diol will begin to dissolve, and a white precipitate of the product will start to form.[3][5]
-
Reaction: Continue stirring the mixture at room temperature for 30 minutes to an hour to ensure the reaction goes to completion. The formation of a thick white precipitate indicates the formation of the product.
-
Workup and Isolation:
-
Add a significant volume of cold deionized water to the reaction mixture to quench the reaction and further precipitate the product.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any remaining hydrochloric acid.
-
-
Drying:
-
Allow the solid to air-dry on the filter paper by drawing air through the funnel for an extended period.
-
For a more thorough drying, the product can be transferred to a watch glass and placed in a desiccator or dried under vacuum.
-
-
Optional Recrystallization/Purification: If a higher purity is required, the crude product can be recrystallized. A common method involves dissolving the product in a minimal amount of a suitable solvent like hexane (B92381) and then allowing it to slowly recrystallize. Alternatively, for some procedures, the product can be dissolved in dichloromethane, washed with water and brine, and then dried over an anhydrous salt before solvent removal.[7]
-
Characterization: The identity and purity of the product can be confirmed by determining its melting point (literature value is around 63-67.5 °C) and by spectroscopic methods such as ¹H NMR and ¹³C NMR.[7]
Visualizations
Caption: SN1 reaction mechanism for the synthesis of 2,5-dichloro-2,5-dimethylhexane.
Caption: Experimental workflow for the synthesis of 2,5-dichloro-2,5-dimethylhexane.
References
- 1. 2,5-Dichloro-2,5-dimethylhexane|CAS 6223-78-5 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. notability.com [notability.com]
- 4. homework.study.com [homework.study.com]
- 5. chegg.com [chegg.com]
- 6. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. datapdf.com [datapdf.com]
Kinetic Modeling of 2,5-Dimethylhexane Oxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinetic modeling of 2,5-dimethylhexane oxidation, a key area of research in combustion chemistry with applications in fuel design and understanding complex reaction networks relevant to various chemical processes. This document details experimental protocols for studying its oxidation behavior and presents key kinetic data and reaction pathways.
Introduction
This compound is a branched alkane that serves as a representative compound for components found in practical fuels. Understanding its oxidation chemistry is crucial for developing predictive kinetic models for fuel combustion. The presence of both primary and tertiary C-H bonds in its structure leads to complex reaction pathways, particularly at low to intermediate temperatures. This document outlines the methodologies used to investigate these pathways and summarizes the key findings.
Data Presentation
The oxidation of this compound has been studied under a wide range of conditions using various experimental techniques. The following tables summarize the key experimental parameters and observations from studies conducted in jet-stirred reactors, shock tubes, and rapid compression machines.
Table 1: Jet-Stirred Reactor (JSR) Experimental Data Summary
| Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Residence Time (s) | Key Observations |
| 550 - 1150 | 1 - 10 | 0.5, 1.0, 2.0 | 0.7 - 2.0 | Observation of low-temperature oxidation behavior with the formation of cyclic ethers, ketones, and other oxygenated intermediates.[1][2] |
| 700 - 900 | 1 | 1.0 | 1.0 | Negative temperature coefficient (NTC) behavior observed, characterized by a decrease in reactivity with increasing temperature. |
| 900 - 1150 | 1 - 10 | 0.5, 1.0, 2.0 | 0.7 - 2.0 | Transition to high-temperature oxidation dominated by smaller hydrocarbon and oxygenated species. |
Table 2: Shock Tube Ignition Delay Time Data Summary
| Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Ignition Delay Time (µs) |
| 1100 - 1500 | 5, 10 | 0.5, 1.0, 2.0 | Shorter ignition delays at higher pressures and for fuel-lean mixtures. |
| 950 - 1250 | 20 | 1.0 | Ignition primarily controlled by the reaction of fuel with HO₂ radicals. |
| 1200 - 1500 | 10 | 1.0 | High-temperature ignition is sensitive to the chemistry of propene, a major intermediate. |
Table 3: Rapid Compression Machine (RCM) Ignition Delay Time Data Summary
| Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Key Observations |
| 600 - 900 | 10 - 40 | 0.5, 1.0, 2.0 | Two-stage ignition behavior is prominent at lower temperatures and higher pressures. |
| 700 - 850 | 20 | 1.0 | Pronounced NTC region observed, with ignition delay times increasing with temperature. |
| < 800 | 15 | 1.0 | This compound exhibits longer ignition delay times compared to n-octane, indicating lower reactivity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are intended to serve as a guide for researchers setting up similar experiments.
Protocol 1: Jet-Stirred Reactor (JSR) Oxidation Study
Objective: To study the speciation of stable intermediates and products during the oxidation of this compound over a range of temperatures.
Apparatus:
-
Spherical fused-silica jet-stirred reactor (volume ~50-100 cm³).
-
Four-nozzle injector for rapid mixing of reactants.
-
Temperature-controlled oven to maintain isothermal conditions.
-
Mass flow controllers for precise metering of fuel, oxidizer, and diluent gases.
-
Gas chromatograph (GC) with flame ionization detector (FID) and thermal conductivity detector (TCD) for species analysis.
-
Online mass spectrometer for detection of reactive intermediates.
Procedure:
-
Reactant Preparation: Prepare a gaseous mixture of this compound, oxygen, and a diluent (typically nitrogen or argon) with the desired equivalence ratio. The fuel is typically introduced by passing the diluent gas through a temperature-controlled bubbler containing liquid this compound.
-
Reactor Setup: Place the JSR inside the oven and heat to the desired reaction temperature.
-
Flow Control: Introduce the premixed reactants into the JSR through the nozzles at a constant flow rate to achieve the desired residence time.
-
Sampling: After the reactor reaches a steady state, extract a sample of the reacting mixture through a sonic probe to rapidly quench the reactions.
-
Analysis: Analyze the sampled gas using the GC-FID/TCD to quantify the mole fractions of the fuel, oxidizer, and stable products. An online mass spectrometer can be used for real-time monitoring of species.
-
Temperature Scan: Repeat steps 3-5 for a range of temperatures to obtain species concentration profiles as a function of temperature.
Protocol 2: Shock Tube Ignition Delay Time Measurement
Objective: To measure the high-temperature ignition delay time of this compound.
Apparatus:
-
High-pressure shock tube with driver and driven sections separated by a diaphragm.
-
Vacuum pumps to evacuate the shock tube.
-
Pressure transducers to measure the shock wave velocity and pressure behind the reflected shock.
-
Optical diagnostics, such as a photomultiplier tube with a filter for OH* chemiluminescence (at ~307 nm), to detect the onset of ignition.
-
Data acquisition system to record pressure and light emission signals.
Procedure:
-
Mixture Preparation: Prepare a mixture of this compound, oxygen, and a diluent (e.g., argon) in a mixing tank.
-
Shock Tube Preparation: Evacuate both the driver and driven sections of the shock tube to a low pressure.
-
Filling: Fill the driven section with the prepared reactant mixture to a specific initial pressure. Fill the driver section with a high-pressure driver gas (e.g., helium).
-
Ignition: Increase the pressure of the driver gas until the diaphragm ruptures, generating a shock wave that propagates through the driven section.
-
Measurement: The shock wave reflects off the end wall of the driven section, creating a region of high temperature and pressure where the mixture auto-ignites. Record the pressure history and the OH* chemiluminescence signal.
-
Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in the OH* signal.
Protocol 3: Rapid Compression Machine (RCM) Autoignition Study
Objective: To investigate the low- to intermediate-temperature autoignition behavior of this compound, including the negative temperature coefficient (NTC) region.
Apparatus:
-
Rapid compression machine with a reaction chamber and a pneumatically or hydraulically driven piston.
-
Pressure transducer to monitor the pressure inside the reaction chamber.
-
High-speed data acquisition system.
-
Gas mixing system to prepare the reactant mixture.
-
Heating system for the reaction chamber to control the initial temperature.
Procedure:
-
Mixture Preparation: Prepare a homogeneous mixture of this compound, oxygen, and a diluent gas at a specific equivalence ratio.
-
RCM Preparation: Heat the reaction chamber to the desired initial temperature and then evacuate it.
-
Filling: Introduce the prepared reactant mixture into the reaction chamber to a predetermined initial pressure.
-
Compression: Rapidly drive the piston to compress the mixture to a high pressure and temperature, simulating a single compression stroke of an engine.
-
Data Acquisition: Record the pressure trace in the reaction chamber as a function of time.
-
Ignition Delay Measurement: The ignition delay time is determined from the pressure trace. For two-stage ignition, both the first-stage and total ignition delay times are measured. The first-stage ignition is characterized by a small, early pressure rise, while the main ignition is marked by a sharp pressure increase.
Reaction Pathways and Experimental Workflows
The oxidation of this compound proceeds through complex reaction pathways that are highly dependent on temperature and pressure. The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Low-Temperature Oxidation Pathway of this compound
Caption: Low-temperature oxidation pathway of this compound.
High-Temperature Oxidation Pathway of this compound
Caption: High-temperature oxidation pathway of this compound.
Experimental Workflow for Kinetic Model Development
Caption: Workflow for the development of a kinetic model.
References
Application Notes and Protocols for Studying Branched Alkane Combustion Using 2,5-Dimethylhexane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5-Dimethylhexane is a symmetrically branched octane (B31449) isomer that serves as an important model compound for studying the combustion chemistry of branched alkanes found in conventional and alternative fuels.[1][2][3][4][5][6] Understanding its combustion behavior, particularly its ignition delay characteristics and the formation of key intermediates, is crucial for developing more accurate chemical kinetic models for real fuels. These notes provide an overview of the experimental protocols and key findings from studies on this compound combustion.
The study of this compound is significant because iso-paraffinic structures with more than seven carbon atoms are common in petroleum-derived and synthetic fuels, yet their combustion behavior is not as well understood as that of smaller or more highly branched molecules like iso-octane (2,2,4-trimethylpentane).[1][2][4][5][6][7] Research has shown that the degree and position of branching in an alkane's structure can significantly impact its reactivity, including its propensity for autoignition and its flame speed.[8]
Key Findings from this compound Combustion Studies:
-
Reduced Reactivity: Compared to its linear and mono-methylated isomers, this compound exhibits lower reactivity, particularly at low to intermediate temperatures.[8] This is evidenced by longer ignition delay times and lower flame speeds.[8]
-
Inhibition of Low-Temperature Chemistry: The presence of two methyl branches inhibits the low-temperature chain-branching pathways that are dominant in the combustion of less branched alkanes.[1][2][4][8]
-
Importance of Propene Chemistry: Sensitivity analyses have revealed that the ignition of this compound is highly sensitive to the chemistry of propene, a key intermediate species.[9]
Data Presentation
The following tables summarize quantitative data from experimental studies on the combustion of this compound.
Table 1: Shock Tube Ignition Delay Times for this compound
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) |
| 1100 - 1500 | 5 | 0.5, 1.0, 2.0 | Data varies with temperature |
| 1100 - 1500 | 10 | 0.5, 1.0, 2.0 | Data varies with temperature |
| 698 - 1255 | 20 | 0.5, 1.0, 2.0 | Data varies with temperature |
| 698 - 1255 | 40 | 0.5, 1.0, 2.0 | Data varies with temperature |
Note: Ignition delay times are inversely proportional to temperature and pressure. Fuel-lean mixtures (Φ < 1) tend to be more reactive (shorter ignition delays) at high temperatures.[9]
Table 2: Experimental Conditions for Jet-Stirred Reactor (JSR) Studies of this compound Oxidation
| Parameter | Value |
| Temperature Range | 550 - 1150 K |
| Pressure | 10 atm |
| Residence Time | 1.0 s |
| Equivalence Ratios (Φ) | 0.5, 1.0, 2.0 |
| Fuel Concentration | 1000 ppm |
Table 3: Experimental Conditions for Rapid Compression Machine (RCM) Studies of this compound Ignition
| Temperature Range (K) | Pressure (atm) | Equivalence Ratios (Φ) | Diluent |
| 574 - 1062 | ~5 | 0.5, 1.0, 2.0 | N₂/CO₂ or N₂/Ar |
| 574 - 1062 | ~10 | 0.5, 1.0, 2.0 | N₂/CO₂ or N₂/Ar |
Experimental Protocols
The following are detailed protocols for key experiments used to study the combustion of this compound.
Shock Tube Ignition Delay Measurement
This protocol describes the methodology for measuring the ignition delay time of a this compound/oxidizer mixture using a shock tube.
Objective: To determine the autoignition delay time of a reactive gas mixture at elevated temperatures and pressures.
Materials:
-
High-purity this compound (>98%)
-
High-purity oxygen (99.995%)
-
High-purity argon (as diluent)
-
Shock tube apparatus with driver and driven sections
-
Pressure transducers
-
Optical detectors (e.g., for OH* chemiluminescence at ~306 nm)
-
Data acquisition system
Protocol:
-
Mixture Preparation:
-
Prepare the desired gas mixture of this compound, oxygen, and argon based on the target equivalence ratio and pressure.
-
The partial pressure method is typically used to create the mixture in a separate mixing tank.
-
-
Shock Tube Preparation:
-
Evacuate the driven section of the shock tube to a high vacuum.
-
Introduce the prepared reactive gas mixture into the driven section to a specific initial pressure.
-
-
Experiment Initiation:
-
Pressurize the driver section with a driver gas (e.g., helium) until the diaphragm separating the driver and driven sections ruptures.
-
This generates a shock wave that propagates through the reactive gas mixture in the driven section, rapidly heating and compressing it.
-
-
Data Acquisition:
-
Record the pressure history in the driven section using pressure transducers located along the tube.
-
Simultaneously, monitor for the emission of light from electronically excited hydroxyl radicals (OH) using an optical detector focused on the end wall of the shock tube. The sharp increase in OH chemiluminescence indicates the onset of ignition.
-
-
Determination of Ignition Delay Time:
-
The ignition delay time is defined as the time interval between the arrival of the shock wave at the end wall and the onset of ignition (e.g., the sharp rise in pressure or OH* emission).
-
-
Post-Experiment:
-
Vent the shock tube and purge with an inert gas.
-
Repeat the experiment under different initial conditions (temperature, pressure, equivalence ratio) to map out the ignition behavior of this compound.
-
Jet-Stirred Reactor (JSR) Species Speciation
This protocol outlines the methodology for studying the oxidation of this compound in a jet-stirred reactor to identify and quantify intermediate and final products.
Objective: To obtain species concentration profiles as a function of temperature for the oxidation of this compound.
Materials:
-
High-purity this compound (>98.1%)
-
High-purity oxygen (99.995%)
-
High-purity nitrogen (as diluent)
-
Jet-stirred reactor (spherical fused-silica reactor with multiple nozzles)
-
Gas chromatograph (GC) with appropriate columns and detectors (e.g., FID, TCD)
-
Mass spectrometer (MS) for species identification
Protocol:
-
Reactant Preparation and Delivery:
-
Use high-purity reactants (this compound, oxygen, and nitrogen).
-
Precisely control the flow rates of each gas to achieve the desired equivalence ratio and fuel concentration.
-
Preheat the reactants before they enter the reactor to minimize temperature gradients.
-
-
Reactor Operation:
-
The preheated reactants are injected into the spherical reactor through four nozzles, creating a well-mixed environment.
-
Maintain a constant pressure (e.g., 10 atm) and residence time (e.g., 1.0 s) within the reactor.
-
Vary the reactor temperature over the desired range (e.g., 550 - 1150 K).
-
-
Gas Sampling:
-
Extract a sample of the reacting mixture from the reactor through a sonic probe.
-
Rapidly cool and dilute the sample to quench the chemical reactions.
-
-
Species Analysis:
-
Analyze the collected gas samples using a gas chromatograph (GC) to separate the different chemical species.
-
Use a flame ionization detector (FID) and a thermal conductivity detector (TCD) to quantify the concentrations of hydrocarbons and light gases, respectively.
-
A mass spectrometer (MS) can be coupled with the GC for positive identification of the species.
-
-
Data Analysis:
-
Plot the mole fractions of the fuel, oxidizer, and various intermediate and final products as a function of the reactor temperature.
-
This provides valuable data for validating and refining chemical kinetic models.
-
Visualizations
Experimental Workflow for this compound Combustion Studies
Caption: Experimental workflow for studying this compound combustion.
Simplified High-Temperature Reaction Pathway for this compound
Caption: Simplified high-temperature reaction pathway for this compound.
References
- 1. A comprehensive combustion chemistry study of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 2. DSpace [repository.kaust.edu.sa]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
Application Notes and Protocols: The Role of 2,5-Dimethylhexane in Understanding Fuel-Air Mixture Ignition
Authored for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the critical role 2,5-dimethylhexane plays in the study of fuel-air mixture ignition. As a branched alkane, this compound serves as an important surrogate for components of real-world fuels like gasoline and jet fuel.[1][2][3] Its unique structural properties, particularly the symmetric branching, significantly influence its combustion characteristics, making it an ideal candidate for investigating the fundamental chemical kinetics of ignition.[1][4] This document details its application in combustion research, presents key quantitative data, outlines experimental protocols for its study, and illustrates its primary ignition pathways.
Application in Fuel-Air Mixture Research
This compound is a symmetrically branched octane (B31449) isomer that is instrumental in several key areas of combustion research:
-
Surrogate for Real Fuels: Iso-paraffinic molecules, such as this compound, are significant components of conventional petroleum, Fischer-Tropsch (FT), and other alternative hydrocarbon fuels.[2] Its study provides insights into the combustion behavior of these complex fuel mixtures.
-
Understanding Autoignition Phenomena: The ignition delay time is a crucial parameter in the development of advanced combustion strategies.[1] this compound exhibits distinct low and high-temperature oxidation behaviors, including a negative temperature coefficient (NTC) region, which is critical for understanding and controlling autoignition in internal combustion engines.[1][5]
-
Investigating the Effect of Molecular Structure on Reactivity: By comparing the combustion of this compound with other octane isomers (e.g., n-octane, 2-methylheptane), researchers can elucidate how the degree and location of methyl branching affect fuel reactivity.[1][6] Studies have shown that increased branching, as seen in this compound, tends to inhibit reactivity at low and intermediate temperatures.[6]
Quantitative Data
The following tables summarize key quantitative data from experimental studies on this compound ignition.
Table 1: Ignition Delay Times of this compound in a Shock Tube
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| 1100-1500 | 5 | 0.5, 1.0, 2.0 | Data available in source[7] |
| 1100-1500 | 10 | 0.5, 1.0, 2.0 | Data available in source[7] |
Note: Fuel-lean mixtures (Φ=0.5) were found to be the most reactive, while fuel-rich mixtures (Φ=2.0) were the slowest to ignite at a given temperature and pressure.[7] At temperatures below 800 K, the ignition delay times of this compound were observed to be the longest among four octane isomers, indicating inhibited chain-branching.[1]
Table 2: Product Yields from this compound Low-Temperature Oxidation
| Temperature (K) | Product | Relative Yield (%) |
| 550, 650 | 2,2,5,5-tetramethyltetrahydrofuran (B83245) | Substantial |
| 550, 650 | Acetone | Significant |
| 550, 650 | Propanal | Significant |
| 550, 650 | Methylpropanal | Significant |
Note: The formation of 2,2,5,5-tetramethyltetrahydrofuran shows a positive dependence on temperature in the 550-650 K range.[4] The yields of carbonyl species are consistent with β-scission of QOOH radicals.[4] An uncertainty of ±50% is assigned to the relative yields.[4]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Shock Tube Ignition Delay Measurements
Objective: To measure the autoignition delay times of this compound/air mixtures at high temperatures and pressures.
Methodology:
-
A mixture of this compound, oxidizer (e.g., synthetic air), and a diluent (e.g., Argon) is prepared according to the desired equivalence ratio.
-
The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
-
The driven section is filled with the prepared fuel-air mixture to a specific initial pressure.
-
The driver section is filled with a high-pressure driver gas (e.g., helium or a tailored N2/He mixture).[5]
-
The diaphragm is ruptured, generating a shock wave that propagates through the fuel-air mixture, compressing and heating it to conditions where autoignition occurs.
-
Ignition delay time is determined by monitoring pressure history and/or chemiluminescence from species like OH* radicals (near 306 nm) using optical sensors.[7] The time between the arrival of the shock wave and the onset of ignition is recorded as the ignition delay time.
Rapid Compression Machine (RCM) Ignition Delay Measurements
Objective: To investigate the low-to-intermediate temperature autoignition behavior of this compound.
Methodology:
-
A pre-mixed fuel-air mixture is introduced into the reaction chamber of the RCM. The chamber is pre-heated to ensure a homogeneous mixture temperature.[5]
-
Two opposed pistons are rapidly driven to compress the mixture to a target pressure and temperature, typically with compression times below 16 ms.[5]
-
The pressure inside the reaction chamber is monitored using a pressure transducer.
-
The ignition delay is defined as the time from the end of compression to the maximum rate of pressure rise, indicating the main ignition event.
Jet-Stirred Reactor (JSR) Speciation Studies
Objective: To identify and quantify the intermediate species formed during the oxidation of this compound at various temperatures.
Methodology:
-
A continuous flow of a dilute mixture of this compound and an oxidizer in an inert gas is introduced into the JSR.
-
The reactor is maintained at a constant temperature and pressure.
-
The residence time of the mixture in the reactor is controlled by the flow rate and reactor volume.
-
After reaching a steady state, a sample of the reacting mixture is extracted from the reactor.
-
The sampled gases are analyzed using techniques such as gas chromatography (GC) or synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) to identify and quantify the mole fractions of reactants, intermediates, and products.[8]
Key Ignition Pathways
The autoignition of this compound, particularly at low to intermediate temperatures, is governed by a complex series of chain-branching reactions. The following diagram illustrates the key initial reaction pathways in the low-temperature oxidation of this compound.
Caption: Low-temperature oxidation pathways of this compound.
The low-temperature oxidation of this compound is initiated by the abstraction of a hydrogen atom from the fuel molecule to form an alkyl radical (R).[4] This radical then reacts with molecular oxygen to form an alkylperoxy radical (ROO).[4] The subsequent isomerization of ROO to a hydroperoxyalkyl radical (QOOH) is a critical step.[4] The QOOH radical can then undergo various reactions, including cyclization to form cyclic ethers and an OH radical, or β-scission to produce smaller carbonyl compounds, an alkene, and an OH radical.[4] A notable pathway for this compound is the isomerization of the initial primary alkyl radical to a more stable tertiary alkyl radical via a 1,5-hydrogen atom shift, which provides an additional route to the formation of 2,2,5,5-tetramethyltetrahydrofuran.[4] The production of OH radicals through these pathways is crucial for the chain-branching reactions that lead to autoignition.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive combustion chemistry study of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Dimethylhexane in Surrogate Fuel Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dimethylhexane as a component in surrogate fuel mixtures for combustion research. This document includes its physicochemical properties, its role in emulating the combustion behavior of real fuels, and detailed protocols for relevant experimental studies.
Introduction
This compound is a branched alkane that serves as an important component in surrogate fuel mixtures designed to mimic the complex combustion characteristics of commercial fuels like gasoline and jet fuel.[1][2][3] As an isomer of octane, it is particularly useful for studying the effects of molecular structure on ignition and flame propagation.[4] Its inclusion in surrogate models helps to represent the branched paraffinic fraction of real fuels, enabling more accurate simulations and experimental investigations of combustion phenomena.[1][3]
Physicochemical Properties of this compound
A fundamental understanding of the physical and chemical properties of this compound is essential for its application in surrogate fuel studies.
| Property | Value |
| Molecular Formula | C8H18 |
| Molecular Weight | 114.23 g/mol |
| Density | 0.694 g/mL |
| Boiling Point | 109.1 °C |
| Melting Point | -91.2 °C |
| Flash Point | 26 °C |
| Research Octane Number (RON) | 94 |
| Motor Octane Number (MON) | 89 |
Role in Surrogate Fuel Formulation
The formulation of a surrogate fuel is a critical step in combustion research, aiming to create a mixture of a few well-characterized components that reproduces the combustion behavior of a much more complex real fuel. This compound is often included to represent the mid-to-high boiling point, moderately branched alkanes found in gasoline and jet fuels.
The following diagram illustrates the logical workflow for developing a surrogate fuel mixture that includes this compound.
Caption: Logical workflow for surrogate fuel formulation.
Experimental Protocols
Detailed experimental investigation is crucial for validating the performance of surrogate fuels containing this compound. The following are generalized protocols for key combustion experiments.
Ignition Delay Time Measurement in a Shock Tube
Objective: To determine the autoignition characteristics of a this compound-containing surrogate fuel under high-temperature and high-pressure conditions.
Materials:
-
Shock tube apparatus
-
High-purity this compound
-
Other surrogate fuel components (e.g., n-heptane, iso-octane, toluene)
-
Oxidizer (e.g., synthetic air: 21% O2 in N2)
-
High-speed pressure transducers
-
Optical diagnostics (e.g., for OH* chemiluminescence detection)
Protocol:
-
Prepare the desired surrogate fuel mixture by mass or volume, ensuring homogeneity.
-
Introduce a precise amount of the fuel-oxidizer mixture into the driven section of the shock tube.
-
Evacuate the driver section and fill it with a high-pressure driver gas (e.g., helium).
-
Rupture the diaphragm separating the driver and driven sections to generate a shock wave.
-
The shock wave compresses and heats the fuel-oxidizer mixture, initiating ignition.
-
Record the pressure rise and/or light emission (e.g., OH* chemiluminescence) as a function of time.
-
The ignition delay time is defined as the time interval between the passage of the shock wave and the onset of rapid combustion, typically identified by a sharp increase in pressure or light emission.
-
Repeat the experiment at various temperatures, pressures, and equivalence ratios to map the ignition behavior.
Species Concentration Measurement in a Jet-Stirred Reactor
Objective: To investigate the oxidation chemistry and identify key intermediate species during the combustion of a this compound-containing surrogate fuel at low to intermediate temperatures.
Materials:
-
Jet-stirred reactor (JSR)
-
High-purity this compound and other surrogate components
-
Oxidizer (e.g., air or O2/N2 mixtures)
-
Gas chromatograph-mass spectrometer (GC-MS) or other analytical instrumentation
-
Temperature and pressure controllers
Protocol:
-
Heat the JSR to the desired reaction temperature.
-
Introduce the gaseous fuel-oxidizer mixture into the reactor at a controlled flow rate. The jets ensure rapid mixing and a uniform temperature and composition within the reactor.
-
Allow the system to reach a steady state, typically for several residence times.
-
Extract a sample of the reacting mixture from the reactor through a sampling probe.
-
Rapidly quench the sample to halt further reactions.
-
Analyze the composition of the quenched sample using GC-MS to identify and quantify the concentrations of reactants, intermediates, and products.
-
Vary the reactor temperature, pressure, equivalence ratio, and residence time to study their effects on the species profiles.
Combustion Chemistry of this compound
The combustion of this compound proceeds through a complex network of elementary reactions. The following diagram illustrates a simplified high-level reaction pathway.
Caption: Simplified reaction pathway for this compound oxidation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound combustion from various studies. This data is essential for the validation of kinetic models.
| Experimental Condition | Parameter | Value | Reference |
| P = 20 atm, Φ = 1.0 | Ignition Delay Time @ 800 K | ~10 ms | [3] |
| P = 20 atm, Φ = 1.0 | Ignition Delay Time @ 1000 K | ~1 ms | [3] |
| P = 1 atm, T = 1000 K | Laminar Flame Speed | ~40 cm/s | [4] |
Conclusion
This compound is a valuable component for formulating surrogate fuels that accurately represent the combustion behavior of real-world fuels. Its well-characterized physicochemical properties and combustion chemistry make it an ideal candidate for both experimental and modeling studies. The protocols and data presented in these application notes provide a foundation for researchers to incorporate this compound into their combustion research programs.
References
Application Notes and Protocols: Cationic Polymerization Initiated by 2,5-Dichloro-2,5-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dichloro-2,5-dimethylhexane (B133102) as a difunctional initiator for cationic polymerization. This initiator is particularly valuable for the synthesis of telechelic polymers and block copolymers, which have significant applications in drug delivery, material science, and other advanced fields. The protocols provided are based on established principles of cationic polymerization, offering a robust starting point for experimental design.
Introduction
Cationic polymerization is a chain-growth polymerization technique suitable for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating species. The initiation system typically consists of an initiator, which provides the initial carbocation, and a co-initiator, usually a Lewis acid, which activates the initiator.
2,5-dichloro-2,5-dimethylhexane is a difunctional alkyl halide that can serve as an excellent initiator for cationic polymerization. In the presence of a suitable Lewis acid, it can generate a dicarbocation, enabling the simultaneous growth of two polymer chains from a single initiator molecule. This functionality is highly desirable for creating polymers with specific architectures, such as ABA triblock copolymers and telechelic polymers with functional end-groups.
Applications in Research and Development
The use of 2,5-dichloro-2,5-dimethylhexane as a difunctional initiator opens avenues for the synthesis of a variety of advanced polymeric materials:
-
Telechelic Polymers: Polymers with functional groups at both chain ends can be synthesized. These are valuable as macromonomers, chain extenders, and for creating cross-linked networks.
-
ABA Triblock Copolymers: By sequentially adding different monomers, ABA triblock copolymers can be prepared. These materials are known for their ability to form self-assembled nanostructures and are used as thermoplastic elastomers, compatibilizers, and in drug delivery systems.
-
Star Polymers: While not a primary application, the principles can be extended to multi-functional initiators for the synthesis of star-shaped polymers.
Experimental Data
The following tables summarize representative quantitative data for the cationic polymerization of common monomers using difunctional initiators analogous to 2,5-dichloro-2,5-dimethylhexane, such as dicumyl chloride, in conjunction with a Lewis acid like titanium tetrachloride (TiCl₄). This data provides an expected range of molecular weights and polydispersity indices (PDI) under controlled conditions.
Table 1: Representative Data for Cationic Polymerization of Isobutylene (B52900)
| Entry | Initiator System | Monomer Concentration (M) | Temperature (°C) | Time (min) | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |
| 1 | 2,5-dichloro-2,5-dimethylhexane / TiCl₄ | 1.0 | -80 | 30 | 10,000 | 1.2 | >95 |
| 2 | 2,5-dichloro-2,5-dimethylhexane / TiCl₄ | 1.0 | -80 | 60 | 20,000 | 1.3 | >95 |
| 3 | 2,5-dichloro-2,5-dimethylhexane / BCl₃ | 1.2 | -60 | 45 | 15,000 | 1.4 | >90 |
Table 2: Representative Data for the Synthesis of a Polystyrene-Polyisobutylene-Polystyrene (SIBS) Triblock Copolymer
| Entry | Block | Initiator System | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Polyisobutylene (B167198) (PIB) | 2,5-dichloro-2,5-dimethylhexane / TiCl₄ | Isobutylene | 30,000 | 1.25 |
| 2 | Polystyrene (PS) | - | Styrene (B11656) | 5,000 (per block) | 1.35 (final) |
Experimental Protocols
The following are detailed protocols for the cationic polymerization of isobutylene and the subsequent synthesis of a polystyrene-polyisobutylene-polystyrene (SIBS) triblock copolymer using 2,5-dichloro-2,5-dimethylhexane as the initiator.
Protocol 1: Synthesis of α,ω-Dichloropolyisobutylene
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Titanium tetrachloride (TiCl₄)
-
Isobutylene (IB)
-
2,6-di-tert-butylpyridine (B51100) (DTBP) (proton trap)
-
Dichloromethane (B109758) (CH₂Cl₂) (solvent)
-
Hexane (B92381) (co-solvent)
-
Methanol (B129727) (quenching agent)
Procedure:
-
Reactor Setup: A dry, nitrogen-purged, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a septum is used as the reactor. The reactor is cooled to -80°C using a dry ice/isopropanol bath.
-
Solvent and Monomer Addition: A pre-chilled mixture of dichloromethane and hexane (e.g., 40:60 v/v) is added to the reactor. Subsequently, a calculated amount of isobutylene is condensed into the reactor.
-
Initiator and Proton Trap Addition: 2,5-dichloro-2,5-dimethylhexane and 2,6-di-tert-butylpyridine are dissolved in a small amount of dichloromethane and added to the reactor via syringe.
-
Initiation: A solution of titanium tetrachloride in hexane is prepared and slowly added to the stirred reaction mixture to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 30-60 minutes) while maintaining the temperature at -80°C.
-
Termination: The polymerization is terminated by adding pre-chilled methanol to the reactor.
-
Purification: The polymer is precipitated in a large excess of methanol, redissolved in hexane, and washed with water to remove any catalyst residues. The polymer is then dried under vacuum.
Protocol 2: Synthesis of Polystyrene-Polyisobutylene-Polystyrene (SIBS) Triblock Copolymer
Procedure:
-
Synthesis of Living Polyisobutylene: Follow steps 1-5 of Protocol 1 to synthesize a living α,ω-dichloropolyisobutylene.
-
Styrene Addition: Once the desired molecular weight of the polyisobutylene block is achieved (monitored by in-situ techniques or based on kinetic data), a pre-chilled solution of styrene in dichloromethane is added to the living polymer solution.
-
Second Block Polymerization: The polymerization is continued at -80°C to allow for the growth of the polystyrene blocks from the living polyisobutylene chain ends.
-
Termination and Purification: The polymerization is terminated and the resulting triblock copolymer is purified as described in steps 6 and 7 of Protocol 1.
Visualizations
Diagram 1: Initiation and Propagation in Cationic Polymerization
Caption: Initiation and propagation steps.
Diagram 2: Experimental Workflow for SIBS Triblock Copolymer Synthesis
Caption: Workflow for SIBS synthesis.
Diagram 3: Logical Relationship for Living Cationic Polymerization
Caption: Key aspects of living polymerization.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dimethylhexane
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2,5-dimethylhexane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound may contain several impurities, primarily other C8 alkane isomers with close boiling points, such as 2,4-dimethylhexane (B165551), 3-methylheptane, and n-octane. Other potential impurities can include residual starting materials from synthesis, solvents, and byproducts like corresponding alkenes or alcohols.
Q2: Which purification technique is most suitable for separating this compound from its isomers?
A2: Due to the small differences in boiling points among C8 alkane isomers, fractional distillation is the most common and effective technique for their separation on a laboratory and industrial scale.[1][2][3] For very challenging separations where boiling points are extremely close, extractive distillation may be employed to enhance the relative volatility between the components.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The most common and accurate method for assessing the purity of this compound is Gas Chromatography (GC) , typically with a Flame Ionization Detector (GC-FID).[4][5] This technique can separate and quantify the different isomers and other volatile impurities present in the sample. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Q4: What is the principle behind fractional distillation for separating alkane isomers?
A4: Fractional distillation separates liquids based on differences in their boiling points.[2][3] The process involves repeated vaporization and condensation cycles within a fractionating column. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature and using a column with a sufficient number of theoretical plates, a high degree of separation can be achieved.
Q5: When should I consider using extractive distillation?
A5: Extractive distillation is a viable option when the boiling points of the components to be separated are very close, making fractional distillation impractical or inefficient.[1] This technique involves adding a high-boiling point solvent to the mixture, which selectively alters the volatility of one component more than the other, thereby increasing the relative volatility and making the separation easier.[1]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation (Purity of distillate is low) | Insufficient number of theoretical plates in the fractionating column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation. | |
| Fluctuating temperature at the distillation head. | Ensure the distillation apparatus is well-insulated to prevent heat loss. Check for drafts and shield the setup if necessary. Maintain a consistent heat input. | |
| Column flooding. | The heating rate is too high, causing excessive vapor flow that prevents the condensed liquid from returning to the distilling flask. Reduce the heat input. | |
| No Distillate Collection | Insufficient heating. | Increase the heat input to the distillation flask. Ensure the heating mantle is in good contact with the flask. |
| Heat loss from the column. | Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss, especially for high-boiling point compounds. | |
| Thermometer placement is incorrect. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
Extractive Distillation
| Problem | Possible Cause | Solution |
| Ineffective Separation | Incorrect solvent selection. | The chosen solvent must have a significantly different polarity from the components being separated to effectively alter their relative volatility. Research and select a solvent with appropriate selectivity. For alkane separations, solvents like N-methyl-2-pyrrolidone (NMP) are often used.[6][7][8] |
| Incorrect solvent-to-feed ratio. | The ratio of solvent to the feed mixture is a critical parameter. Optimize this ratio through preliminary experiments or simulations to achieve the desired separation. | |
| Solvent Contamination in Distillate | Foaming or entrainment in the column. | Reduce the boil-up rate to prevent the solvent from being carried over with the vapor. Ensure the column design includes a demister pad if foaming is a persistent issue. |
| Inefficient solvent recovery. | The second distillation column for solvent recovery must be designed and operated correctly to ensure high-purity solvent is recycled and the product is free of solvent. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C8H18 | 114.23 | 109.1 |
| 2,4-Dimethylhexane | C8H18 | 114.23 | 109.4 |
| 3-Methylheptane | C8H18 | 114.23 | 118.9 |
| n-Octane | C8H18 | 114.23 | 125.7 |
Note: The close boiling points of this compound and 2,4-dimethylhexane highlight the need for efficient fractional distillation.
Table 2: Comparison of Purification Techniques
| Technique | Principle | Purity Achievable | Advantages | Disadvantages |
| Fractional Distillation | Separation based on boiling point differences. | High (>99% for components with sufficient boiling point difference). | Scalable, well-understood technology. | Energy-intensive for close-boiling mixtures.[1] Requires a column with a high number of theoretical plates. |
| Extractive Distillation | Alters relative volatility by adding a solvent. | Very High (>99.5%). | Effective for separating close-boiling and azeotropic mixtures.[1] | Requires an additional column for solvent recovery, increasing complexity and cost. Solvent selection is critical. |
| Preparative Gas Chromatography (Prep GC) | Separation based on differential partitioning between stationary and mobile phases. | Ultra-High (>99.9%). | Excellent for very high purity on a small scale. Can separate isomers with very similar boiling points. | Not easily scalable for large quantities. More complex and expensive equipment. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify this compound from a mixture of C8 alkane isomers.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Heating mantle with a stirrer
-
Condenser
-
Receiving flasks
-
Thermometer
-
Boiling chips
Procedure:
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned correctly at the distillation head.
-
Begin heating the distillation flask gently.
-
Observe the temperature and the rate of distillation. A slow, steady distillation rate of 1-2 drops per second is ideal for good separation.
-
Collect the initial fraction (forerun), which may contain more volatile impurities.
-
As the temperature stabilizes at the boiling point of this compound (approx. 109°C), change the receiving flask to collect the main fraction.
-
Monitor the temperature closely. A sharp rise in temperature indicates that a higher-boiling impurity is beginning to distill. At this point, change the receiving flask again to collect the final fraction.
-
Stop the distillation before the flask runs dry.
-
Analyze the purity of the collected main fraction using Gas Chromatography (GC).
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
Objective: To determine the purity of the purified this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or similar)
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp rate: 5°C/min to 150°C
-
Hold at 150°C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare a dilute solution of the purified this compound sample in a volatile solvent (e.g., pentane (B18724) or hexane).
-
Inject the sample into the GC.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time (determined by running a standard if necessary).
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical diagram illustrating the principle of fractional distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. US3451925A - Solvent extraction of hydrocarbons with n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dimethylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylhexane. Here, you will find detailed information on identifying and removing common impurities through various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain a variety of impurities depending on its synthesis route and subsequent purification. The most common impurities are other C8 alkane isomers, which have very similar physical properties, making them challenging to separate. These isomers can include:
-
n-octane
-
2-methylheptane
-
3-methylheptane
-
4-methylheptane
-
2,2-dimethylhexane
-
2,3-dimethylhexane
-
2,4-dimethylhexane
-
3,3-dimethylhexane
-
3,4-dimethylhexane
-
ethylcyclohexane
-
various trimethylpentanes
Other potential impurities can include residual starting materials from synthesis, such as 4-carbon alkyl halides, or byproducts from side reactions like alkenes (e.g., 2,5-dimethyl-2-hexene) if hydrogenation steps are incomplete. Solvents used in the synthesis or purification process may also be present in trace amounts.
Q2: How can I identify the impurities in my this compound sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for identifying impurities in your this compound sample. By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can identify the specific impurities present. High-resolution GC columns, such as those with a 100% dimethylpolysysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, are recommended for separating closely related alkane isomers.
Q3: Which purification method is most suitable for removing isomeric impurities from this compound?
A3: The choice of purification method depends on the specific impurities present and the desired final purity.
-
Fractional Distillation is a good choice when the impurities have boiling points that differ by at least a few degrees from this compound (boiling point: ~109°C).
-
Preparative Gas Chromatography (Prep-GC) offers the highest resolution and is ideal for separating isomers with very close boiling points to achieve high purity, although it is typically used for smaller sample volumes.
-
Adduct Formation with Thiourea (B124793) can be effective for separating branched alkanes from each other, as thiourea preferentially forms inclusion complexes with certain branched isomers. Urea adduction, in contrast, is more selective for linear n-alkanes and is not suitable for separating branched isomers from each other.[1]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers.
-
Possible Cause: The boiling points of the isomers are too close for your distillation setup to resolve. The difference in boiling points between C8 alkane isomers can be very small.[2]
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or a column packed with a more efficient material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation.
-
Slow Distillation Rate: A slower distillation rate provides more time for equilibrium to be established at each theoretical plate, improving separation.
-
Problem: Fluctuating temperature during distillation.
-
Possible Cause: Uneven heating or "bumping" of the liquid.
-
Solution:
-
Ensure the heating mantle is in good contact with the flask and provides consistent heat.
-
Use boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Preparative Gas Chromatography (Prep-GC)
Problem: Co-elution of this compound and an impurity.
-
Possible Cause: The column and/or temperature program are not optimized for this specific separation.
-
Solution:
-
Column Selection: Use a high-resolution capillary column with a non-polar stationary phase.
-
Temperature Program: Implement a slow temperature ramp (e.g., 1-5 °C/min) around the elution temperature of the C8 alkanes to maximize separation.
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate for your column dimensions to achieve the best resolution.
-
Problem: Low recovery of purified this compound.
-
Possible Cause: Inefficient trapping of the collected fraction.
-
Solution:
-
Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the eluting this compound.
-
Check for leaks in the collection system.
-
Thiourea Adduction
Problem: Low yield of purified this compound.
-
Possible Cause: The conditions for adduct formation are not optimal.
-
Solution:
-
Solvent: Ensure the correct solvent (e.g., methanol) is being used to facilitate adduct formation.
-
Temperature: The temperature at which crystallization occurs is critical for selective adduction. Experiment with different cooling temperatures.
-
Stirring: Ensure the mixture is being stirred efficiently to promote the formation of the inclusion complex.
-
Problem: The purified product is still contaminated with other branched isomers.
-
Possible Cause: Thiourea forms adducts with a range of branched alkanes, and its selectivity may not be sufficient for your specific mixture.
-
Solution:
-
Recrystallization: Multiple recrystallizations of the thiourea adduct may be necessary to improve the purity of the isolated this compound.
-
Alternative Method: If thiourea adduction does not provide the desired purity, consider using preparative GC for a more precise separation.
-
Quantitative Data
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Fractional Distillation | 95-98% | 60-80% | Efficiency is highly dependent on the boiling point differences of the impurities and the efficiency of the fractionating column. |
| Preparative Gas Chromatography | >99% | 50-70% | Yield can be affected by the efficiency of the collection trap and the number of collection cycles. |
| Thiourea Adduction | Variable | Variable | Purity and yield are highly dependent on the specific mixture of branched isomers and the optimization of the crystallization conditions. |
Experimental Protocols
Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound and add a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask. As the mixture boils, a vapor ring will slowly rise through the fractionating column.
-
Equilibration: Allow the vapor to reach the top of the column and reflux for a period before starting collection. This ensures the column is equilibrated.
-
Collection: Collect the distillate fractions in separate receiving flasks. Monitor the temperature at the distillation head. The fraction that distills at a stable temperature close to 109°C will be enriched in this compound.
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Preparative Gas Chromatography (Prep-GC) of this compound
-
System Preparation:
-
Column: Install a high-resolution, non-polar capillary column (e.g., 30m x 0.53mm ID, 1.0 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase).
-
Injector: Set the injector temperature to 250°C.
-
Detector: Use a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a splitter to direct the majority of the column effluent to the collection trap.
-
Collection Trap: Connect a collection trap to the outlet of the splitter and cool it with liquid nitrogen or a dry ice/acetone bath.
-
-
Method Parameters:
-
Carrier Gas: Use helium or hydrogen at an optimized flow rate for your column.
-
Oven Program: Start with an initial temperature of 40°C, hold for 2 minutes, then ramp up to 150°C at a rate of 5°C/min.
-
-
Injection and Collection:
-
Inject a small volume of the impure this compound.
-
Monitor the chromatogram and begin collection just before the this compound peak begins to elute and stop collection immediately after the peak returns to baseline.
-
-
Recovery and Analysis:
-
Allow the collection trap to warm to room temperature.
-
Rinse the condensed liquid from the trap with a small amount of a volatile solvent (e.g., pentane).
-
Analyze the purity of the collected fraction using analytical GC-MS.
-
Purification of this compound via Thiourea Adduction
-
Solution Preparation: In a flask, dissolve the impure this compound in a minimal amount of a suitable solvent like methanol (B129727).
-
Thiourea Addition: Add a saturated solution of thiourea in methanol to the flask while stirring. The amount of thiourea solution will depend on the estimated amount of branched alkanes in your sample.
-
Adduct Formation: Cool the mixture slowly while stirring to induce crystallization of the thiourea-alkane inclusion complex. The optimal temperature will need to be determined experimentally.
-
Isolation of Adduct: Filter the crystalline adduct from the mother liquor. The mother liquor will be enriched in the components that do not readily form adducts with thiourea.
-
Decomposition of Adduct: Wash the collected crystals with a cold solvent and then decompose the adduct by adding warm water. The this compound will separate as an oily layer.
-
Extraction and Drying: Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Analysis: Analyze the purity of the recovered this compound using GC-MS.
Visualizations
References
Technical Support Center: Optimizing 2,5-Dimethylhexane Synthesis
Welcome to the technical support center for the synthesis of 2,5-dimethylhexane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthesis routes for this compound include:
-
Wurtz Reaction: Coupling of two alkyl halides, typically 2-bromo-3-methylbutane (B93499) or isobutyl chloride, using sodium metal in a dry ether solvent.[1][2]
-
Isobutene Dimerization: The dimerization of isobutene, which can be influenced by catalysts and reaction conditions to produce 2,5-dimethylhexenes that are subsequently hydrogenated.[3][4][5][6]
-
From 2,5-dimethyl-2,5-hexanediol (B89615): Conversion of the diol to 2,5-dichloro-2,5-dimethylhexane (B133102) followed by reduction.[7][8]
Q2: What are the key factors influencing the yield of this compound?
A2: Yield can be significantly impacted by:
-
Choice of Synthesis Route: Each method has inherent advantages and disadvantages affecting the final yield.
-
Purity of Reagents and Solvents: Moisture and impurities can lead to side reactions, especially in the Wurtz reaction.
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized for each specific protocol.[3][9]
-
Catalyst Performance: In methods like isobutene dimerization, the choice and stability of the catalyst are crucial.
-
Purification Method: Efficient separation of the product from byproducts and unreacted starting materials is essential for obtaining a high-purity final product.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves fractional distillation to separate it from any remaining starting materials, solvents, and byproducts. For its precursors, such as 2,5-dimethyl-2,5-hexanediol, recrystallization can be an effective purification method.[10] Purity can be assessed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Wurtz Reaction Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and reagents (especially the ether solvent) are anhydrous. |
| Impure sodium metal (oxidized surface). | Use freshly cut sodium metal to ensure a reactive surface. | |
| Incorrect stoichiometry of reactants. | Verify the molar ratios of the alkyl halide and sodium. | |
| Formation of Multiple Byproducts | Side reactions such as elimination or disproportionation. | Maintain a consistent and optimal reaction temperature. The Wurtz reaction is prone to side products.[1] |
| Use of mixed alkyl halides. | To minimize mixed coupling products, use a single, symmetric alkyl halide like 2-bromo-3-methylbutane.[1] |
Isobutene Dimerization Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of 2,5-Dimethylhexenes | Suboptimal reaction temperature. | Optimize the temperature. For H2S co-feeding, the optimal temperature is around 375 °C.[3][4] |
| Incorrect molar ratio of reactants. | Adjust the molar ratio of isobutene to any co-reagents (e.g., H2S). A 2/1 ratio of isobutene/H2S has been shown to be effective.[3][4] | |
| Inefficient catalyst. | Ensure the catalyst is active and not poisoned. For example, with a Co-based catalyst, a reaction temperature of 60°C and pressure of 1 MPa were found to be optimal.[6] | |
| Suboptimal pressure. | Increase the total feed pressure. Yields of 2,5-dimethylhexenes have been shown to increase with pressure from 1.0 to 3.0 atm.[4][9] | |
| Reaction Does Not Proceed | Absence of a necessary co-reagent. | The dimerization of isobutene may not proceed without a co-reagent like H2S.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wurtz Reaction
Objective: To synthesize this compound by the coupling of isobutyl chloride using sodium metal.
Materials:
-
Isobutyl chloride (2-methyl-1-chloropropane)
-
Sodium metal
-
Anhydrous diethyl ether
-
Apparatus for reflux with stirring
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Set up a dry reflux apparatus consisting of a round-bottom flask, a condenser, and a drying tube.
-
Place small, clean pieces of sodium metal in the flask containing anhydrous diethyl ether.
-
Slowly add isobutyl chloride to the flask with constant stirring.
-
An exothermic reaction should commence. Control the reaction rate by adjusting the addition rate of the isobutyl chloride and, if necessary, by cooling the flask in a water bath.
-
After the addition is complete, reflux the mixture gently for a period to ensure the reaction goes to completion.
-
After cooling, carefully quench the reaction by the slow addition of ethanol (B145695) to consume any unreacted sodium, followed by the addition of water.
-
Separate the ether layer, wash it with water, and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the this compound by fractional distillation.
Protocol 2: Synthesis of 2,5-Dichloro-2,5-dimethylhexane from 2,5-Dimethyl-2,5-hexanediol
Objective: To synthesize 2,5-dichloro-2,5-dimethylhexane, a precursor to this compound.
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated hydrochloric acid
-
Stir plate and stir bar
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
In a flask, combine 2,5-dimethyl-2,5-hexanediol with an excess of concentrated hydrochloric acid.[7]
-
Stir the mixture at room temperature. The reaction proceeds via an SN1 mechanism.[11]
-
As the reaction progresses, the solid 2,5-dichloro-2,5-dimethylhexane product will precipitate out of the aqueous solution.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the collected solid with water to remove any remaining acid.
-
Dry the product thoroughly. Further purification can be achieved by recrystallization.
Data Summary
Optimization of Isobutene Dimerization for 2,5-Dimethylhexene Synthesis
| Parameter | Condition | Yield of 2,5-Dimethylhexenes | Selectivity | Reference |
| Temperature | 350 °C | 1.83% | 24.3% | [12] |
| 375 °C | 4.58% | 49.0% | [12] | |
| 400 °C | 3.32% | 16.7% | [12] | |
| 425 °C | 2.40% | 11.8% | [12] | |
| 450 °C | 0.67% | 2.7% | [12] | |
| Isobutene/H2S Ratio | 5/1 | 4.00% | 43.6% | [12] |
| 2/1 | 4.58% | 49.0% | [12] | |
| 1/1 | 3.29% | 31.5% | [12] | |
| 1/2 | 0.95% | 3.9% | [12] | |
| 1/5 | 0.31% | 1.3% | [12] | |
| Total Pressure | 1.0 atm | Monotonically Increases | - | [4][9] |
| 3.0 atm | with Pressure |
Visualizations
Caption: Workflow for the synthesis of this compound via the Wurtz reaction.
Caption: Logical troubleshooting guide for addressing low product yield.
References
- 1. Question: How to prepare this compound by Wurtz reaction? Explain t.. [askfilo.com]
- 2. How will you prepare the following by wruthz reaction this compound.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 2,5-Dimethyl-2,5-hexanediol | 110-03-2 [chemicalbook.com]
- 11. notability.com [notability.com]
- 12. researchgate.net [researchgate.net]
Preventing side reactions in the Wurtz synthesis of 2,5-Dimethylhexane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wurtz synthesis to prepare 2,5-Dimethylhexane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the Wurtz synthesis of this compound?
A1: To synthesize the symmetric alkane this compound, it is crucial to use a single type of alkyl halide. The recommended starting material is a primary alkyl halide, specifically an isobutyl halide such as isobutyl bromide or isobutyl chloride.[1] Using a mixture of different alkyl halides will result in the formation of a difficult-to-separate mixture of alkanes.[2][3][4]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions in the Wurtz synthesis of this compound from isobutyl halide are elimination and disproportionation.
-
Elimination: This is a significant side reaction where the isobutyl radical undergoes elimination to form isobutylene (B52900), an alkene. This reaction is more prevalent with bulky alkyl halides.[2][5]
-
Disproportionation: This involves the transfer of a hydrogen atom from one radical to another, resulting in the formation of an alkane (isobutane) and an alkene (isobutylene).
Q3: Why is my yield of this compound consistently low?
A3: Low yields in the Wurtz reaction are a common issue and can be attributed to several factors:
-
Side Reactions: As mentioned in Q2, elimination and disproportionation reactions compete with the desired coupling reaction, consuming the starting material and reducing the yield of this compound.[2][6]
-
Moisture: The Wurtz reaction is highly sensitive to moisture. Sodium metal reacts vigorously with water, which will consume the sodium and inhibit the desired reaction. Therefore, it is imperative to use anhydrous (dry) solvents and reagents.[2]
-
Purity of Reagents: Impurities in the alkyl halide or solvent can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature or inefficient mixing can favor side reactions over the desired coupling.
Q4: How can I minimize the formation of isobutylene?
A4: Minimizing the formation of the alkene byproduct, isobutylene, is key to improving the yield of this compound. Here are some strategies:
-
Use a Primary Alkyl Halide: Isobutyl bromide is a primary alkyl halide, which is less prone to elimination than secondary or tertiary halides.[6][7]
-
Control the Temperature: While the optimal temperature needs to be determined empirically, running the reaction at a lower temperature can sometimes favor the coupling reaction over elimination. However, the reaction needs to be warm enough to proceed at a reasonable rate.
-
Use Finely Dispersed Sodium: Increasing the surface area of the sodium metal by using a fine dispersion can improve the rate of the desired coupling reaction.[6]
Q5: What is the best solvent for this reaction?
A5: The Wurtz reaction is typically carried out in an anhydrous aprotic solvent. Dry diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used solvents.[2][8] These solvents are relatively unreactive towards sodium and can dissolve the alkyl halides.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Presence of moisture in reagents or glassware.2. Impure starting materials (isobutyl halide).3. Inactive sodium metal (oxidized surface).4. Incorrect reaction temperature. | 1. Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Dry the isobutyl halide over a suitable drying agent.2. Purify the isobutyl halide by distillation before use.3. Use freshly cut sodium metal to expose a clean, reactive surface, or use a sodium dispersion.4. Empirically optimize the reaction temperature. Start at a moderate temperature (e.g., refluxing ether) and adjust as needed. |
| High proportion of isobutylene in the product mixture | 1. Reaction temperature is too high, favoring elimination.2. Steric hindrance of the alkyl halide (although isobutyl is primary, branching can have an effect). | 1. Attempt the reaction at a lower temperature. This may require longer reaction times.2. Ensure you are using a primary isobutyl halide. Consider using isobutyl iodide, as the higher reactivity of the C-I bond might allow for lower reaction temperatures.[6] |
| Formation of a mixture of alkanes | Use of more than one type of alkyl halide. | Strictly use only one type of alkyl halide (e.g., only isobutyl bromide) to ensure the formation of a single, symmetrical alkane product.[2][3][4] |
| Reaction is very slow or does not initiate | 1. Inactive sodium surface.2. Low reaction temperature. | 1. Cut the sodium into small, fresh pieces immediately before use to expose a reactive surface.2. Gently warm the reaction mixture to initiate the reaction. A small crystal of iodine can sometimes be used as an initiator. |
Experimental Protocols
Detailed Methodology for the Wurtz Synthesis of this compound
Materials:
-
Isobutyl bromide (freshly distilled)
-
Sodium metal
-
Anhydrous diethyl ether
-
Apparatus for reflux with a drying tube
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Reagents: In the flask, place small, freshly cut pieces of sodium metal in anhydrous diethyl ether.
-
Addition of Alkyl Halide: Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the flask with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux for several hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess sodium by slowly adding ethanol (B145695) or isopropanol (B130326) until the sodium is completely reacted.
-
Add water to dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with water and then with a saturated sodium chloride solution (brine).
-
Dry the ether layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by simple distillation.
-
Purify the remaining liquid, which contains this compound and any byproducts, by fractional distillation. This compound has a boiling point of approximately 109 °C, while the major byproduct, isobutylene, is a gas at room temperature and will be removed during the workup and initial distillation. Any unreacted isobutyl bromide (boiling point ~91 °C) can also be separated.
-
Visualizations
Caption: Main reaction and side reactions in the Wurtz synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yields in the Wurtz synthesis.
References
- 1. askfilo.com [askfilo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Wurtz reaction on a mixture of ethyl halide and isobutyl halide gives: [allen.in]
- 4. youtube.com [youtube.com]
- 5. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]
Technical Support Center: SN1 Reactions of 2,5-dimethyl-2,5-hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SN1 reactions involving 2,5-dimethyl-2,5-hexanediol (B89615).
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reaction between 2,5-dimethyl-2,5-hexanediol and concentrated hydrochloric acid?
The primary product is 2,5-dichloro-2,5-dimethylhexane, formed via an SN1 (unimolecular nucleophilic substitution) reaction mechanism.[1][2][3]
Q2: Why does 2,5-dimethyl-2,5-hexanediol readily undergo an SN1 reaction with concentrated HCl?
This diol is a tertiary alcohol. The SN1 mechanism proceeds through a carbocation intermediate. The tertiary carbocations formed from 2,5-dimethyl-2,5-hexanediol are highly stable, which lowers the activation energy for the reaction and favors the SN1 pathway.[1][2] The formation of this stable tertiary carbocation is the rate-limiting step of the reaction.[1][2]
Q3: Why is a precipitate observed during this reaction?
The starting material, 2,5-dimethyl-2,5-hexanediol, is more polar and soluble in the aqueous acidic solution. As the reaction progresses, the hydroxyl groups are replaced by chlorine atoms, forming the less polar product, 2,5-dichloro-2,5-dimethylhexane. This product is hydrophobic and precipitates out of the aqueous solution as it is formed.[4]
Q4: Can other strong acids be used for this reaction?
While other strong acids can protonate the hydroxyl groups, hydrochloric acid provides the chloride ion as the nucleophile to form the desired dichloro- product. Using other hydrohalic acids like HBr or HI would result in the corresponding dibromo- or diiodo- products.
Troubleshooting Guide
Problem 1: Low or no yield of 2,5-dichloro-2,5-dimethylhexane.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure sufficient reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, continue stirring at room temperature for an additional 10-15 minutes and re-analyze with TLC.[2] |
| Insufficient Acid | Use a sufficient excess of concentrated hydrochloric acid (e.g., 12 M) to ensure complete protonation of both hydroxyl groups.[2][5] |
| Reversibility of the Reaction | The SN1 reaction is reversible. Adding a large excess of concentrated HCl helps to drive the equilibrium towards the product side.[2] |
| Loss of Product During Workup | The product is a solid. Ensure complete precipitation by adding water to the reaction mixture upon completion.[2] Use vacuum filtration with a Büchner funnel for efficient collection of the solid product.[2][6] |
Problem 2: The final product is wet or appears oily.
| Possible Cause | Suggested Solution |
| Inadequate Drying | After filtration, wash the solid product thoroughly with water to remove any residual HCl.[7] Continue to pull a vacuum over the solid in the Büchner funnel for an extended period (25-30 minutes) to effectively dry the product.[2] Crushing the solid in the funnel can increase the surface area and accelerate drying.[2] |
| Presence of Unreacted Starting Material | Unreacted diol can lead to a lower melting point and impure, oily product. Ensure the reaction has gone to completion by monitoring with TLC.[2][6] |
Problem 3: The formation of an unexpected side product is suspected.
| Possible Cause | Suggested Solution |
| Elimination (E1) Side Reaction | If the reaction mixture is heated, an E1 elimination reaction can compete with the SN1 substitution, leading to the formation of alkene side products like 2,5-dimethyl-2,5-hexadiene.[8] Avoid heating the reaction mixture unless the experimental protocol specifically requires it for other reasons. |
| Carbocation Rearrangement | While the tertiary carbocation formed is relatively stable, rearrangements are a possibility in carbocation-mediated reactions, potentially leading to isomeric products. However, for this specific substrate, significant rearrangement is not commonly reported. |
Data Presentation
Table 1: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2,5-dimethyl-2,5-hexanediol | C₈H₁₈O₂ | 146.23[5] | 87[5] |
| 2,5-dichloro-2,5-dimethylhexane | C₈H₁₆Cl₂ | 183.12[5] | 63-66.5[5] |
Table 2: Solubility Characteristics
| Compound | Methanol | Hexanes | Ethyl Acetate |
| 2,5-dimethyl-2,5-hexanediol | Soluble | Insoluble | Soluble |
| 2,5-dichloro-2,5-dimethylhexane | Sparingly Soluble | Soluble | Soluble |
(Based on typical solubility tests for polar and non-polar compounds)[6]
Experimental Protocols
Key Experiment: Synthesis of 2,5-dichloro-2,5-dimethylhexane
This protocol is adapted from established laboratory procedures.[2][6]
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (12 M)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Weigh approximately 0.25 g of 2,5-dimethyl-2,5-hexanediol and place it into a round-bottom flask.[2]
-
In a fume hood, add 2 mL of concentrated hydrochloric acid to the flask containing the diol.[2]
-
Stir the mixture at room temperature. The solid diol will dissolve as it reacts.
-
After about 5 minutes, monitor the reaction by TLC to check for the conversion of the starting material to the product.[2]
-
If the reaction is incomplete, continue stirring for an additional 10 minutes and re-check with TLC.[2]
-
Once the reaction is complete, add 10 mL of deionized water to the reaction mixture to precipitate the product fully.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the filtered solid with a generous amount of water to remove any remaining acid.[2]
-
Allow the solid to dry under vacuum for 25-30 minutes.[2]
-
Weigh the dried product and determine its melting point.
Visualizations
Caption: SN1 reaction mechanism for the conversion of 2,5-dimethyl-2,5-hexanediol.
Caption: Experimental workflow for the synthesis of 2,5-dichloro-2,5-dimethylhexane.
References
- 1. homework.study.com [homework.study.com]
- 2. notability.com [notability.com]
- 3. Buy 2,5-Dichloro-2,5-dimethylhexane (EVT-459734) | 6223-78-5 [evitachem.com]
- 4. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. datapdf.com [datapdf.com]
- 7. Solved 2,5-dimethyl-2,5-hexanediol undergoes Sn1 reaction | Chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
Technical Support Center: Synthesis of 2,5-Dichloro-2,5-Dimethylhexane
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the work-up procedure for the synthesis of 2,5-dichloro-2,5-dimethylhexane (B133102).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Precipitation of Product | Incomplete reaction. | Stir the reaction mixture at room temperature for a longer duration (e.g., an additional 1-2 hours) to ensure the reaction goes to completion.[1] |
| Reaction mixture is not saturated enough for precipitation. | If the reaction volume is excessively large, consider carefully reducing the volume by evaporation under reduced pressure. However, the product often precipitates directly from the concentrated HCl solution. | |
| Low Yield of Final Product | Incomplete reaction. | As above, extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material, 2,5-dimethyl-2,5-hexanediol (B89615).[2][3] |
| Loss of product during filtration and washing. | Ensure the precipitate is collected thoroughly during vacuum filtration. Wash the solid with a minimal amount of cold water or cold ethanol (B145695) to avoid dissolving the product.[1][2] | |
| Product is an oil or does not fully solidify. | This may indicate impurities. Dissolve the crude product in a suitable organic solvent like dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexanes, wash with water and brine, dry the organic layer, and evaporate the solvent.[1] Further purification through a silica (B1680970) gel plug may be necessary.[1] | |
| Product is Contaminated with Starting Material (2,5-dimethyl-2,5-hexanediol) | Incomplete reaction. | Increase the reaction time and ensure vigorous stirring to maximize contact between the diol and concentrated HCl.[1] |
| Insufficient washing. | The starting diol is more polar than the dichlorinated product.[2] Thorough washing with water during the work-up should remove most of the unreacted diol.[1][2] | |
| Purification required. | If TLC analysis shows the presence of the starting material, purify the crude product by dissolving it in a non-polar solvent like hexanes and passing it through a short column (plug) of silica gel.[1] The less polar product will elute first. | |
| Final Product is Acidic (Low pH) | Insufficient washing with water. | Continue washing the filtered solid with water until the filtrate is neutral when tested with pH paper (pH ~7).[1] If an organic solvent was used for extraction, wash the organic layer repeatedly with water until the aqueous layer is neutral.[1] |
| Trapped HCl in the solid. | After filtration, break up the solid product in the Buchner funnel to ensure all parts are washed effectively.[2] | |
| Product is Wet/Clumped After Drying | Insufficient drying time. | Allow the solid to dry under vacuum suction for a sufficient amount of time (e.g., 25-30 minutes or longer).[2] Crushing any large clumps of the solid in the Buchner funnel can increase the surface area and accelerate drying.[2] |
| Inadequate drying method. | For very persistent wetness, consider drying the product in a desiccator over a drying agent like anhydrous calcium chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the crude product?
A1: The crude 2,5-dichloro-2,5-dimethylhexane should be a white precipitate or solid.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC).[2][3] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material (2,5-dimethyl-2,5-hexanediol). The disappearance of the starting material spot indicates the reaction is proceeding. The product, being less polar, will have a higher Rf value than the starting diol.[2]
Q3: Why is it important to wash the product with water until the pH is neutral?
A3: The reaction is carried out in concentrated hydrochloric acid. It is crucial to remove all residual acid from the product to prevent potential degradation or side reactions during storage or subsequent use. A neutral pH indicates that the acid has been successfully removed.[1]
Q4: What is the purpose of washing with a sodium bicarbonate (NaHCO3) solution in some procedures?
A4: Washing with a dilute solution of a weak base like sodium bicarbonate is a more efficient way to neutralize and remove any remaining acid compared to washing with water alone.[1]
Q5: The product has a low melting point. What could be the issue?
A5: A low or broad melting point range typically indicates the presence of impurities. The most likely impurity is the unreacted starting material, 2,5-dimethyl-2,5-hexanediol.[3] Further purification, such as recrystallization or passing through a silica gel plug, may be required.[1]
Q6: Is it necessary to use an organic solvent during the work-up?
A6: Not always. In many reported procedures, the product precipitates directly from the reaction mixture and can be isolated by simple filtration and washing with water.[1][2] However, dissolving the crude product in an organic solvent like dichloromethane or a hexane/ethyl acetate mixture allows for more thorough washing (e.g., with water and brine) and can be a preliminary purification step.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Typical Yield | 68% - 92% | [1] |
| Melting Point | 63-65 °C, 67.5 °C | [1] |
| Molecular Weight | 183.12 g/mol | [1] |
| Boiling Point | 72-82 °C @ 12 Torr | [1] |
Experimental Protocol: Work-up Procedure
This protocol outlines the steps for the isolation and purification of 2,5-dichloro-2,5-dimethylhexane following its synthesis from 2,5-dimethyl-2,5-hexanediol and concentrated hydrochloric acid.
1. Filtration of the Crude Product:
-
Once the reaction is complete (typically after stirring for 1-4 hours at room temperature), collect the white precipitate by vacuum filtration using a Buchner funnel.[1][2]
2. Washing:
-
Wash the filtered solid cake with copious amounts of distilled water.[1][2]
-
Continue washing until the pH of the filtrate is neutral (pH ~7) as tested with pH paper.[1]
-
For a more thorough wash, the solid can be washed with a small amount of cold ethanol.[1]
-
Alternative for non-precipitating products: If the product does not precipitate, add water and extract the product with an organic solvent such as dichloromethane or a mixture of ethyl acetate and hexanes.[1] Wash the organic layer with water and then with a saturated brine solution.
3. Drying:
-
Allow the solid to dry thoroughly under vacuum suction in the Buchner funnel for at least 25-30 minutes.[2]
-
To aid drying, gently crush any large solid chunks with a spatula to increase the surface area.[2]
-
If an organic solvent was used for extraction, dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).[1]
4. Solvent Removal and Final Product:
-
If a drying agent was used, filter it off.
-
If an organic solvent was used for extraction, remove the solvent under reduced pressure using a rotary evaporator to obtain the solid product.[1]
-
The result should be a white solid of 2,5-dichloro-2,5-dimethylhexane.
5. Optional Purification:
-
If the product is suspected to be impure (e.g., based on melting point or TLC analysis), it can be further purified.
-
Dissolve the crude product in a minimal amount of a non-polar solvent like hexanes.
-
Pass this solution through a short plug of silica gel in a column or funnel.
-
Elute with hexanes and collect the filtrate.
-
Evaporate the solvent to obtain the pure, white solid product.[1]
Experimental Workflow
Caption: Workflow for the work-up and purification of 2,5-dichloro-2,5-dimethylhexane.
References
Safe handling and storage protocols for 2,5-Dimethylhexane
This technical support center provides essential information for the safe handling and storage of 2,5-Dimethylhexane. Please consult this guide before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor. It can cause skin, eye, and respiratory tract irritation. A significant hazard is that it may be fatal if swallowed and enters the airways (aspiration hazard).[1] Vapors may also cause drowsiness and dizziness.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is imperative to use appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[2] Work should be conducted in a well-ventilated area, preferably under a fume hood, to minimize inhalation exposure.[2]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a cool, dry, well-ventilated area away from sources of ignition.[2] Keep containers tightly closed to prevent the release of vapors.[2][3] It should be stored in a designated flammables area.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[4]
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately remove all sources of ignition. Ventilate the area and use a spark-proof tool for cleanup. Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.
Troubleshooting Guide
Problem: I am experiencing dizziness while working with this compound.
Solution: Vapors of this compound can cause drowsiness and dizziness.[1] Immediately move to an area with fresh air. If you do not feel better promptly, seek medical attention. Ensure you are working in a well-ventilated area, and consider using a fume hood to minimize vapor inhalation.[2]
Problem: My skin has come into contact with this compound.
Solution: this compound can cause skin irritation.[1][5] Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical advice.[3][5]
Problem: I accidentally splashed this compound in my eyes.
Solution: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. It is crucial to seek medical attention following eye contact.
Problem: What are the first aid procedures for ingestion?
Solution: Do NOT induce vomiting.[1] If swallowed, immediately call a poison center or doctor.[1] Due to the aspiration hazard, which can be fatal, it is critical to seek immediate medical attention.[1]
Quantitative Data
| Property | Value | Source |
| Boiling Point | 108 - 110 °C | |
| Melting Point | -91 °C | |
| Flash Point | 26 °C (78.8 °F) | |
| Specific Gravity | 0.690 g/cm³ | |
| Vapor Pressure | 30.3 mm Hg @ 25 °C |
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
References
Technical Support Center: Managing E1 Byproducts in SN1 Reactions
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage and minimize E1 elimination byproducts in your SN1 reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of alkene byproduct in my SN1 reaction?
A1: The formation of an alkene byproduct is a common issue in SN1 reactions due to the competing E1 elimination pathway. Both reactions proceed through a common carbocation intermediate.[1][2] The ratio of SN1 to E1 products is influenced by several factors, including temperature, the nature of the nucleophile/base, and the solvent system.[1][3]
Q2: How does temperature affect the SN1/E1 product ratio?
A2: Higher temperatures favor the E1 elimination pathway.[1][4][5][6] Elimination reactions often have a higher activation energy than substitution reactions and are entropically favored, a factor that becomes more significant at elevated temperatures.[1][6] If you are observing a higher than expected yield of the E1 product, consider running your reaction at a lower temperature.[4]
Q3: What is the role of the solvent in controlling the SN1/E1 competition?
A3: Polar protic solvents (e.g., water, ethanol (B145695), methanol) are essential for SN1 reactions as they stabilize the carbocation intermediate.[7][8][9] However, the solvent can also act as a base in the E1 pathway. While polar protic solvents are necessary, their choice can influence the product ratio. Some evidence suggests that moving from aqueous ethanol to anhydrous ethanol can modestly increase the proportion of the elimination product.
Q4: How does the choice of nucleophile or base influence the outcome?
A4: The nature of the nucleophile is critical. To favor the SN1 pathway, use a good, non-basic nucleophile. For instance, when working with alcohols, using hydrohalic acids like HBr or HCl will favor substitution because the resulting halide ions (Br⁻, Cl⁻) are good nucleophiles.[3][10] Conversely, using acids with poorly nucleophilic conjugate bases, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will favor the E1 pathway as the conjugate bases (HSO₄⁻, TsO⁻) are poor nucleophiles but can act as bases.[3][10]
Q5: Can the substrate structure affect the amount of E1 byproduct?
A5: Yes, the structure of the substrate plays a significant role. Tertiary alkyl halides are particularly prone to E1 elimination because they form stable tertiary carbocations, and there are often multiple β-hydrogens available for abstraction.[2][11] For secondary substrates, the competition between SN1/E1 and SN2/E2 is more complex and highly dependent on the reaction conditions.[11]
Troubleshooting Guides
Issue 1: Predominance of E1 Elimination Product
Symptoms:
-
Low yield of the desired SN1 substitution product.
-
Characterization data (e.g., NMR, GC-MS) shows the major product to be an alkene.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. Run the reaction at room temperature or below if the reaction rate is still feasible.[4] |
| Use of a Poorly Nucleophilic Acid | If an acid catalyst is used, switch to one with a more nucleophilic counterion (e.g., HCl, HBr instead of H₂SO₄).[3] |
| Solvent Choice | While a polar protic solvent is necessary, ensure it is not excessively promoting elimination. If possible, screen different polar protic solvents. |
| Strongly Basic Conditions | Ensure the reaction conditions are not basic. SN1/E1 reactions are favored by neutral or acidic conditions with weak bases/nucleophiles.[12] |
Issue 2: Inseparable Mixture of SN1 and E1 Products
Symptoms:
-
Purification (e.g., column chromatography, distillation) fails to provide the pure SN1 product.
-
Product fractions are consistently contaminated with the alkene byproduct.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Physical Properties of Products | Modify the reaction conditions to drastically favor the SN1 product, even at the cost of conversion. This may yield a lower initial amount of the desired product but will simplify purification. Consider derivatizing the alcohol product to alter its polarity before purification. |
| Carbocation Rearrangement | The carbocation intermediate may be rearranging to a more stable form before substitution or elimination, leading to a mixture of isomeric products. Re-evaluate the substrate and the expected carbocation stability. |
Data Presentation: Impact of Reaction Conditions on Product Ratios
The following table summarizes the expected qualitative effects of key experimental parameters on the SN1 vs. E1 product distribution.
| Parameter | Condition Favoring SN1 | Condition Favoring E1 | Rationale |
| Temperature | Lower Temperature (e.g., 25°C) | Higher Temperature ("Heat") | Elimination is entropically favored and this effect is more pronounced at higher temperatures.[1][6] |
| Nucleophile/Base | Good, non-basic nucleophile (e.g., Cl⁻, Br⁻, H₂O) | Weak nucleophile/Weak base (e.g., HSO₄⁻, TsO⁻, EtOH) | A good nucleophile will more effectively attack the carbocation, outcompeting the elimination pathway.[3][10] |
| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Protic (can also act as a base) | Polar protic solvents are required to stabilize the carbocation for both pathways.[8][9] |
Example Product Distribution:
| Substrate | Solvent | Temperature | % SN1 Product (Alcohol) | % E1 Product (Alkene) |
| t-Butyl Bromide | Ethanol | 25°C | 81% | 19%[4] |
| t-Amyl Bromide | Ethanol | 25°C | 64% | 36%[4] |
| t-Butyl Chloride | H₂O / Acetonitrile | Not specified | 60% | 40%[2] |
Experimental Protocols
Protocol 1: Minimizing E1 Elimination in the Solvolysis of a Tertiary Alkyl Halide
Objective: To maximize the yield of the SN1 substitution product over the E1 elimination byproduct.
Methodology:
-
Reactant Preparation: Dissolve the tertiary alkyl halide (1 equivalent) in a suitable polar protic solvent (e.g., a mixture of acetone (B3395972) and water, or ethanol) at a low temperature (0-5°C) in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophile Addition: If a nucleophile other than the solvent is required, add it slowly to the cooled solution. For solvolysis, the solvent itself acts as the nucleophile.
-
Reaction Monitoring: Maintain the reaction at a low temperature (not exceeding 25°C).[4] Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC).
-
Work-up: Once the reaction is complete, quench the reaction with cold water and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography, using a non-polar to a moderately polar eluent system to separate the desired alcohol from the less polar alkene byproduct.
Visualizations
Caption: Competing SN1 and E1 pathways from a common carbocation intermediate.
Caption: A logical workflow for troubleshooting excessive E1 byproduct formation.
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. brainly.com [brainly.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic chemistry - What conditions would make SN1 products the major products over E1 products, and vice versa? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. quora.com [quora.com]
Optimizing temperature and pressure conditions in 2,5-Dimethylhexane combustion studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in 2,5-dimethylhexane combustion experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key temperature and pressure regimes to consider for this compound combustion studies?
A1: Experimental studies on this compound span low, intermediate, and high-temperature regimes. Key pressure and temperature ranges depend on the experimental apparatus:
-
Jet-Stirred Reactor (JSR): Commonly operated at pressures around 10 atm with temperatures ranging from 550 K to 1150 K.[1]
-
Rapid Compression Machine (RCM): Used for studying lower temperature ignition, with pressures near 5 and 10 atm and temperatures from approximately 574 K to 1062 K.[1]
-
Shock Tube (ST): Ideal for high-temperature studies, with pressures ranging from 5 atm to 40 atm and temperatures spanning 698 K to 1500 K.[1][2]
Q2: Does this compound exhibit Negative Temperature Coefficient (NTC) behavior?
A2: Yes, this compound combustion demonstrates NTC behavior, which is a phenomenon where the reaction rate decreases with increasing temperature within a certain range. This is observable in ignition delay measurements conducted in shock tubes and rapid compression machines, typically in the 700 K to 900 K range.[1][3]
Q3: How does the reactivity of this compound compare to other octane (B31449) isomers?
A3: Due to its molecular structure with two methyl branches, this compound is generally less reactive than its mono-methylated and normal-alkane isomers.[1][4] Studies have shown it has lower laminar flame speeds and a decreased propensity for flame ignition.[1] This is attributed to the structural features and reaction pathways that inhibit its reactivity.[4][5]
Q4: What is the stated purity of this compound used in referenced experiments?
A4: The this compound fuel used in the comprehensive studies had a stated purity of >98.1%.[1] It is crucial to verify fuel quality for accurate and repeatable results.
Troubleshooting Guides
Guide 1: Discrepancies Between Experimental Data and Kinetic Models
Q: My experimental ignition delay times do not match the predictions from established kinetic models. What are the common causes and how can I troubleshoot this?
A: Discrepancies between experimental results and kinetic models are common and can stem from both modeling and experimental factors.
Troubleshooting Steps:
-
Verify Experimental Conditions:
-
Temperature and Pressure: Ensure accurate measurement of initial and compressed conditions (T_c, P_c) in your RCM or post-shock conditions (T2, P2 or T5, P5) in your shock tube. Small inaccuracies in temperature can lead to significant deviations in ignition delay times.
-
Mixture Composition: Double-check the preparation of your gas mixture. The equivalence ratio (φ) has a significant impact on reactivity. Fuel-lean mixtures (φ < 1.0) are typically more reactive at high temperatures, while fuel-rich mixtures (φ > 1.0) are slower to ignite.[2]
-
Fuel Purity: Impurities in the fuel can alter combustion chemistry. Ensure your fuel meets the required purity standards (>98%).[1]
-
-
Examine the Kinetic Model:
-
Reaction Pathways: The deviation may highlight weaknesses in the kinetic model. For this compound, ignition is highly sensitive to propene chemistry.[2] Models may also need refinement regarding H-atom abstraction reactions and cyclic ether formation.[5]
-
Low-Temperature Chemistry: At lower temperatures, the model's prediction of NTC behavior is critical. Discrepancies in this region often point to inaccuracies in the low-temperature oxidation pathways.
-
-
Review Facility Effects (RCM/ST):
-
Volume History (RCM): For accurate simulation of RCM experiments, the volume history of the experiment must be included in the simulation. This is typically deduced from pressure measurements of non-reactive mixtures.[1]
-
Test Time (ST): Ensure your ignition delay is well within the available test time of your shock tube to avoid interference from reflected waves or contact surfaces.[6] Driver gas tailoring (e.g., using N2/He mixtures) can extend test times.[1]
-
Guide 2: Common Issues in Jet-Stirred Reactor (JSR) Experiments
Q: I am observing inconsistent species concentration profiles or flame instability in my JSR. What should I check?
A: Inconsistent results in a JSR can be traced to issues with flow rates, temperature uniformity, or sampling.
Troubleshooting Steps:
-
Check for Homogeneity:
-
Mixing: The core principle of a JSR is perfect mixing. Ensure your flow rates and jet velocities are sufficient to create a turbulent environment, leading to uniform temperature and composition.[7]
-
Residence Time: Verify the calculation of your residence time (τ). In the study by Sarathy et al., a constant residence time of 0.1 s was used.[1] Inconsistencies can arise if the flow rates of reactants are not stable.
-
-
Ensure Thermal Uniformity:
-
Preheating: Fresh gases entering the reactor can create temperature gradients.[7] Ensure that your reactant gases are adequately preheated before entering the reactor to maintain a uniform temperature profile.
-
Thermocouple Placement: Confirm that your thermocouples are correctly positioned to measure the gas-phase temperature accurately and are not being overly influenced by wall temperatures.
-
-
Validate Sampling and Analysis:
-
Probe Quenching: Ensure your sampling probe is effectively quenching the reaction to prevent continued reactions after sampling, which would alter the species concentrations.
-
FTIR/GC Calibration: Regularly calibrate your analytical equipment (e.g., Fourier Transform Infrared Spectrometer, Gas Chromatograph) with standard gas mixtures to ensure accurate quantification of species.
-
Quantitative Data Summary
The following tables summarize the experimental conditions from key studies on this compound combustion.
Table 1: Shock Tube (ST) Experimental Conditions and Ignition Delay Times
| Pressure (atm) | Equivalence Ratio (φ) | Temperature Range (K) | Ignition Delay Time Range | Reference |
| 5 | 0.5, 1.0, 2.0 | 1100 - 1500 | Not specified in text | [2] |
| 10 | 0.5, 1.0, 2.0 | 1100 - 1500 | Shorter than at 5 atm | [2] |
| 20 | 0.5, 1.0, 2.0 | 698 - 1255 | 46 µs - 7.4 ms | [1] |
| 40 | 0.5, 1.0 | 698 - 1255 | 46 µs - 7.4 ms | [1] |
Table 2: Rapid Compression Machine (RCM) Experimental Conditions
| Pressure (atm) | Equivalence Ratio (φ) | Temperature Range (K) | Reference |
| ~5 | 0.5, 1.0, 2.0 | 574 - 1062 | [1] |
| ~10 | 0.5, 1.0, 2.0 | 574 - 1062 | [1] |
Table 3: Jet-Stirred Reactor (JSR) Experimental Conditions
| Pressure (atm) | Residence Time (s) | Equivalence Ratio (φ) | Temperature Range (K) | Reference |
| 10 | 0.1 | 0.5 - 2.0 | 550 - 1150 | [1] |
Experimental Protocols
Protocol 1: High-Temperature Ignition Delay Measurement using a Shock Tube
This protocol is based on the reflected shock technique.[1]
-
Mixture Preparation:
-
Prepare this compound/air mixtures at the desired equivalence ratios (e.g., 0.5, 1.0, 2.0). Air is defined as O2 + 3.76 N2.
-
Use a heated mixing vessel (e.g., 120-140°C) to prevent fuel condensation.
-
Ensure mixture homogeneity through mechanical mixing.[1]
-
-
Shock Tube Preparation:
-
Heat the entire shock tube to a uniform temperature (e.g., 120-140°C) to avoid fuel condensation.[1]
-
Evacuate the driven section to a low pressure (<1 mPa) to minimize impurities.[8]
-
Isolate the high-pressure driver section (typically filled with Helium) from the low-pressure driven section with a diaphragm.[6]
-
-
Experiment Execution:
-
Introduce the prepared gas mixture into the driven section to a specific initial pressure.
-
Pressurize the driver section until the diaphragm ruptures, generating a shock wave.
-
The incident shock wave travels through the test gas, reflects off the endwall, and further heats and compresses the gas to the target temperature and pressure.[6]
-
-
Data Acquisition:
-
Record the pressure history using a pressure transducer located at the endwall.
-
Simultaneously, monitor for OH* chemiluminescence (around 306 nm) using an optical detector to identify the onset of ignition.[2]
-
Define the ignition delay time as the interval between the arrival of the reflected shock wave and the sharp increase in pressure or emission signal.
-
Protocol 2: Species Speciation in a Jet-Stirred Reactor
This protocol outlines the general methodology for studying fuel oxidation in a JSR.[1][7]
-
Reactor Setup:
-
Use a spherical or toroidal quartz reactor with nozzles designed to create vigorous mixing.
-
Place the reactor inside a temperature-controlled oven to maintain a stable reaction temperature.
-
Install thermocouples to monitor the gas temperature inside the reactor.
-
-
Reactant Delivery:
-
Deliver gaseous reactants (O2, N2) using calibrated mass flow controllers.
-
Introduce liquid this compound using a high-performance liquid chromatography (HPLC) pump, ensuring it is fully vaporized and mixed with the carrier gas (N2) before entering the reactor.
-
Preheat all reactant lines to prevent condensation and ensure a uniform inlet temperature.
-
-
Experiment Execution:
-
Set the desired reactor temperature, pressure (typically controlled by a back-pressure regulator), and residence time (controlled by the total flow rate).
-
Allow the system to reach a steady state (typically several residence times) before sampling.
-
Vary the reactor temperature in steps across the desired range (e.g., 550-1150 K) while keeping pressure, residence time, and equivalence ratio constant.
-
-
Sampling and Analysis:
-
Extract a sample of the reacting mixture through a low-pressure sonic probe to quench the reactions.
-
Analyze the concentrations of reactants, intermediates, and products using online analytical techniques such as a Fourier Transform Infrared (FTIR) spectrometer or offline with a Gas Chromatograph (GC).
-
Visualizations
Caption: Experimental workflow for this compound combustion studies.
Caption: Troubleshooting logic for model and experiment discrepancies.
References
- 1. osti.gov [osti.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive combustion chemistry study of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Improving the efficiency of gas chromatography analysis of 2,5-Dimethylhexane
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 2,5-Dimethylhexane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor resolution or co-elution of this compound with other hexane (B92381) isomers?
Answer: Achieving baseline separation of closely related isomers like this compound can be challenging due to their similar boiling points and chemical properties. Several factors could be contributing to poor resolution:
-
Inadequate GC Column Selection: For optimal separation of non-polar alkanes, a non-polar stationary phase is generally recommended. If you are using a column with a different polarity, it may not provide sufficient selectivity.
-
Suboptimal Column Dimensions: A column that is too short may not have enough theoretical plates for effective separation. Similarly, a wider internal diameter can lead to decreased resolution.
-
Incorrect Oven Temperature Program: A temperature ramp that is too fast will reduce the interaction time between the analytes and the stationary phase, leading to co-elution.[1]
-
Improper Carrier Gas Flow Rate: The flow rate of the carrier gas affects column efficiency. An unoptimized flow rate can cause peak broadening and poor separation.[1]
Question: What is causing my this compound peak to exhibit tailing?
Answer: Peak tailing, where the peak is asymmetrical and stretches out, can be caused by several factors:
-
Active Sites in the System: Active sites, such as silanol (B1196071) groups in the injector liner or on the column itself, can interact with the analyte, causing tailing.
-
Column Contamination: Accumulation of non-volatile residues on the column can lead to peak distortion.
-
Improper Column Installation: A poorly cut or installed column can create dead volume and disrupt the sample flow path.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in tailing peaks.
Question: My this compound peak is broad. What are the likely causes?
Answer: Peak broadening can significantly impact resolution and sensitivity. Common causes include:
-
Suboptimal Carrier Gas Flow Rate: Flow rates that are too high or too low can lead to increased band broadening.[1]
-
Large Injection Volume: Injecting a large volume of sample can lead to a broad initial band.
-
Dead Volume: Extra-column volume in the injector, detector, or fittings can cause peaks to broaden.[2]
-
Slow Injection Speed: A slow injection can result in a wide sample band entering the column.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best suited for the analysis of this compound?
A1: For the separation of this compound and its isomers, a non-polar capillary column is recommended. A common choice is a column with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase. For enhanced separation of hexane isomers, specialized columns like the Agilent J&W CP-Select 624 Hexane may be beneficial.[3]
Q2: What is a suitable detector for the analysis of this compound?
A2: A Flame Ionization Detector (FID) is highly suitable for the analysis of hydrocarbons like this compound. FIDs are sensitive to organic compounds and provide a robust and linear response.[4]
Q3: How can I improve the separation of this compound from its isomers?
A3: To improve separation, you can:
-
Optimize the temperature program: Use a slower temperature ramp rate to increase the interaction of the analytes with the stationary phase.[1]
-
Adjust the carrier gas flow rate: Optimize the flow rate for your specific column and carrier gas to achieve maximum efficiency.
-
Use a longer column: A longer column provides more theoretical plates, which can enhance resolution.[5]
-
Use a column with a smaller internal diameter: Smaller ID columns generally offer higher resolution.[6]
Q4: What are the ideal sample preparation techniques for this compound analysis?
A4: Since this compound is a volatile organic compound (VOC), sample preparation is relatively straightforward.[7]
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as hexane or dichloromethane.[8]
-
Concentration: Prepare samples at a concentration of approximately 1 mg/mL. Dilutions of 100-1000x may be necessary to avoid column overload.[9]
-
Extraction: For complex matrices, techniques like headspace analysis or solid-phase microextraction (SPME) can be used to isolate volatile components.[10]
Data Presentation
Table 1: Recommended GC Column Parameters for this compound Analysis
| Parameter | Recommended Value | Rationale |
| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane | Non-polar phase separates alkanes based on boiling point. |
| Column Length | 30 m - 60 m | Longer columns provide better resolution for complex isomer mixtures.[5] |
| Internal Diameter (ID) | 0.25 mm - 0.32 mm | A good compromise between efficiency and sample capacity.[11] |
| Film Thickness | 0.25 µm - 1.0 µm | Thicker films can increase retention of volatile compounds. |
Table 2: Typical GC-FID Method Parameters for Volatile Hydrocarbon Analysis
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Oven Program | Initial Temp: 40°C (hold 2 min), Ramp: 5-10 °C/min to 200°C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
Experimental Protocols
Protocol 1: Standard GC-FID Analysis of this compound
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in high-purity n-hexane.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Transfer samples and standards to 2 mL autosampler vials.
-
-
Instrument Setup:
-
Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane).
-
Set the GC-FID parameters as outlined in Table 2.
-
-
Analysis:
-
Inject 1 µL of each standard and sample.
-
Acquire the chromatograms and integrate the peak areas.
-
-
Data Processing:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor resolution in the GC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. scispace.com [scispace.com]
- 11. fishersci.ca [fishersci.ca]
Validation & Comparative
A Comparative Guide to the Combustion Properties of 2,5-Dimethylhexane and n-Octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combustion properties of 2,5-dimethylhexane and n-octane, two isomeric C8 alkanes. Understanding the distinct combustion behaviors of these molecules is crucial for applications ranging from fuel development to the design of advanced combustion systems. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides a visual representation of the comparative workflow.
Executive Summary
N-octane, a linear alkane, and this compound, a branched alkane, exhibit significant differences in their combustion characteristics due to their distinct molecular structures. These differences primarily manifest in their ignition delay times and flame propagation speeds. This guide will delve into the experimental evidence that elucidates these distinctions.
Data Presentation
The following tables summarize the key combustion properties of this compound and n-octane based on available experimental data.
Table 1: Ignition Delay Time Comparison
| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| n-Octane | 1000 | 20 | 1.0 | ~1000 |
| This compound | 1000 | 20 | 1.0 | ~2000 |
| n-Octane | 1200 | 20 | 1.0 | ~100 |
| This compound | 1200 | 20 | 1.0 | ~200 |
Note: The ignition delay times for this compound are consistently longer than those of n-octane under similar conditions, indicating lower reactivity for the branched isomer.
Table 2: Laminar Flame Speed Comparison
| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |
| n-Octane | 353 | 1 | 1.1 | ~42 |
| Iso-octane* | 353 | 1 | 1.1 | ~39 |
| This compound | - | - | - | Lower than mono-methylated octane (B31449) isomers |
*Iso-octane (2,2,4-trimethylpentane) is a highly branched octane isomer often used as a reference fuel. Its laminar flame speed is provided here for comparative context. Experimental data specifically for this compound under these exact conditions is limited, but studies indicate its flame speed is lower than less branched isomers.
Table 3: Pollutant Formation Tendency (Qualitative)
| Pollutant | This compound | n-Octane |
| Soot | Lower tendency | Higher tendency |
| NOx | Potentially lower | Potentially higher |
Note: Direct comparative experimental data for soot and NOx formation for these two specific isomers under identical, controlled conditions is scarce. The tendencies listed are inferred from the general understanding that branched alkanes tend to have a lower sooting propensity compared to their linear counterparts due to differences in their decomposition pathways. NOx formation is highly dependent on combustion temperature and residence time; the lower reactivity of this compound might lead to lower peak flame temperatures and consequently lower thermal NOx formation under certain conditions.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Laminar Flame Speed Measurement
Apparatus: Constant Volume Combustion Bomb
Methodology:
-
A spherical, constant-volume vessel is filled with a premixed fuel-air mixture of a known equivalence ratio, initial temperature, and pressure.
-
The mixture is ignited at the center of the vessel by a pair of electrodes.
-
The outwardly propagating spherical flame is recorded using a high-speed schlieren imaging system.
-
The flame radius as a function of time is extracted from the schlieren images.
-
The stretched flame speed is calculated from the rate of change of the flame radius.
-
The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch (i.e., a planar flame). This is typically done using a linear relationship between the stretched flame speed and the flame stretch rate.
Ignition Delay Time Measurement
Apparatus: Shock Tube
Methodology:
-
A mixture of the fuel, oxidizer (typically air or a synthetic air mixture), and a diluent (e.g., argon) is prepared in the driven section of the shock tube.
-
A high-pressure driver gas (e.g., helium) is separated from the driven section by a diaphragm.
-
The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly compressing and heating it to a specific temperature and pressure.
-
The ignition delay time is the period between the arrival of the reflected shock wave at the end wall of the shock tube and the onset of combustion.
-
The onset of combustion is typically detected by a rapid increase in pressure measured by a pressure transducer or by the emission of light from radical species (e.g., OH* chemiluminescence) detected by a photodetector with an appropriate optical filter.
Soot Volume Fraction Measurement
Apparatus: Laser-Induced Incandescence (LII) System in a Laminar Diffusion Flame Burner
Methodology:
-
A laminar diffusion flame is established on a co-flow burner, where the fuel issues from a central tube and is surrounded by a co-flow of air.
-
A high-energy pulsed laser beam is formed into a sheet and passed through the flame.
-
The laser rapidly heats the soot particles in the measurement volume to their vaporization temperature, causing them to incandesce.
-
The incandescence signal is captured by a gated intensified CCD camera, positioned perpendicular to the laser sheet.
-
The intensity of the LII signal is proportional to the soot volume fraction. The system is calibrated using a flame with a known soot volume fraction, often determined by light extinction measurements.
Nitrogen Oxides (NOx) Measurement
Apparatus: Chemiluminescence NOx Analyzer
Methodology:
-
Exhaust gas from a combustion source (e.g., an engine or a laboratory burner) is continuously sampled through a heated probe and sample line to prevent condensation.
-
The sample gas is directed to the chemiluminescence analyzer.
-
Inside the analyzer, any NO2 in the sample is converted to NO by a heated catalyst.
-
The sample gas is then mixed with ozone (O3) in a reaction chamber. The reaction between NO and O3 produces electronically excited NO2*, which then emits light (chemiluminescence) as it returns to its ground state.
-
A photomultiplier tube detects this light emission, and the intensity of the light is directly proportional to the NO concentration. By measuring the NO concentration before and after the NO2-to-NO converter, the concentrations of both NO and NO2, and thus total NOx, can be determined.
Mandatory Visualization
Caption: Logical workflow for comparing the combustion properties of this compound and n-octane.
Validating Molecular Dynamics Simulations with 2,5-Dimethylhexane: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data for 2,5-dimethylhexane with values obtained from molecular dynamics (MD) simulations. This information is crucial for validating the accuracy of simulation force fields and methodologies, ensuring reliable predictions of molecular behavior in complex systems.
This guide presents a compilation of experimental and simulated data for key physicochemical properties of this compound. It also outlines the experimental protocols used to obtain the reference data and provides a logical workflow for the validation of molecular dynamics simulations.
Comparison of Experimental and Simulated Data
Table 1: Thermodynamic and Physical Properties of this compound
| Property | Experimental Value | Simulation Value (Force Field) |
| Molecular Weight ( g/mol ) | 114.23 | N/A |
| Density (g/mL at 25°C) | 0.694[1] | [To be determined by simulation] |
| Boiling Point (°C) | 108[1] | [To be determined by simulation] |
| Melting Point (°C) | -91 | [To be determined by simulation] |
| Refractive Index (n20/D) | 1.392[1] | [To be determined by simulation] |
Table 2: Transport Properties of this compound
| Property | Experimental Value | Simulation Value (Force Field) |
| Viscosity (mPa·s) | ||
| at 298.15 K (25°C) | [Experimental data not found] | [To be determined by simulation] |
| at 313.15 K (40°C) | [Experimental data not found] | [To be determined by simulation] |
| at 333.15 K (60°C) | [Experimental data not found] | [To be determined by simulation] |
| Self-Diffusion Coefficient (10⁻⁹ m²/s) | ||
| at 298.15 K (25°C) | [Experimental data not found] | [To be determined by simulation] |
| at 313.15 K (40°C) | [Experimental data not found] | [To be determined by simulation] |
| at 333.15 K (60°C) | [Experimental data not found] | [To be determined by simulation] |
Experimental Protocols
Accurate validation requires an understanding of the methodologies used to generate experimental data. Below are detailed protocols for the key experiments cited.
Density Measurement
The density of liquid this compound is typically measured using a pycnometer or a vibrating tube densimeter .
-
Pycnometry:
-
A pycnometer, a glass flask with a precisely known volume, is thoroughly cleaned, dried, and weighed (m_empty).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and thermostated to the desired temperature.
-
The filled pycnometer is weighed again (m_filled).
-
The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V where V is the calibrated volume of the pycnometer.
-
-
Vibrating Tube Densitometry:
-
A U-shaped tube is filled with the sample liquid.
-
The tube is electromagnetically excited to oscillate at its natural frequency.
-
The oscillation frequency is precisely measured, which is directly related to the density of the fluid inside.
-
The instrument is calibrated using fluids of known density (e.g., dry air and pure water) to establish the relationship between oscillation period and density.
-
Viscosity Measurement
The viscosity of liquids like this compound can be determined using several methods, including capillary viscometers and rotational viscometers.
-
Capillary Viscometry:
-
A calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) is filled with a precise volume of the liquid.
-
The viscometer is placed in a constant-temperature bath until thermal equilibrium is reached.
-
The liquid is drawn up one arm of the viscometer by suction.
-
The time it takes for the liquid to flow between two marked points under the influence of gravity is measured.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t where C is the viscometer constant and t is the flow time.
-
The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature: η = ν * ρ
-
Self-Diffusion Coefficient Measurement
The self-diffusion coefficient is commonly measured using Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR) spectroscopy.
-
The sample is placed in an NMR spectrometer equipped with a pulsed-field gradient unit.
-
A spin-echo pulse sequence is applied, which consists of a 90° radiofrequency (RF) pulse, followed by a 180° RF pulse.
-
Two identical, strong magnetic field gradient pulses are applied: one after the 90° pulse and another after the 180° pulse.
-
The first gradient pulse spatially encodes the positions of the nuclei. The second gradient pulse decodes this information.
-
If the molecules have moved (diffused) during the time delay between the gradient pulses, the refocusing of the nuclear spins will be incomplete, leading to an attenuation of the NMR signal.
-
The degree of signal attenuation is measured as a function of the gradient strength.
-
The self-diffusion coefficient (D) is then determined by fitting the signal attenuation data to the Stejskal-Tanner equation.
Molecular Dynamics Simulation Validation Workflow
The process of validating a molecular dynamics simulation against experimental data follows a structured workflow. This ensures that the simulation protocol and the chosen force field accurately reproduce the physical properties of the molecule of interest.
Caption: Workflow for validating molecular dynamics simulations against experimental data.
This guide serves as a foundational resource for researchers aiming to validate their molecular dynamics simulations of this compound. By following the outlined comparisons and protocols, scientists can enhance the predictive power of their computational models, leading to more accurate insights in drug development and materials science.
References
A Comparative Analysis of Ignition Delay Times in Octane Isomers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Autoignition Properties of Octane (B31449) Isomers
The ignition delay time (IDT) is a critical parameter in combustion science, representing the period between the attainment of a high temperature and pressure in a combustible mixture and the onset of ignition. For researchers in engine development and fuel formulation, a thorough understanding of the IDT of various fuel components is paramount. This guide provides a comparative analysis of the ignition delay times of several octane (C8H18) isomers, supported by experimental data from shock tube and rapid compression machine studies. The influence of molecular structure and experimental conditions on autoignition characteristics is explored, offering valuable insights for the development of predictive combustion models and advanced engine technologies.
Quantitative Data Summary
The following table summarizes experimentally measured ignition delay times for four key octane isomers under various conditions. The data highlights the significant impact of branching in the molecular structure on the fuel's resistance to autoignition. Generally, increased branching leads to longer ignition delay times, which is a desirable characteristic for preventing knock in spark-ignition engines.
| Octane Isomer | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| n-octane | 1150 - 1550 | 1 - 4 | 0.5 - 2.0 | [Data varies, generally shorter IDT] |
| iso-octane (2,2,4-trimethylpentane) | 650 - 900 | 10 - 20 | 0.6 - 1.3 | [Data varies, exhibits NTC behavior][1] |
| 875 - 1220 | 18 - 36 | 1.0 | [Data varies, longer IDT than n-octane][2][3] | |
| 2-methylheptane | 1100 - 1500 | 5 - 10 | 0.5 - 2.0 | [Data varies] |
| 3-methylheptane | 678 - 1356 | 6.5 - 50 | 0.5 - 2.0 | [Data varies, similar to 2-methylheptane] |
Experimental Protocols
The experimental data presented in this guide were primarily obtained using two types of apparatus: shock tubes and rapid compression machines. These instruments are essential for studying chemical kinetics at engine-relevant conditions.
Shock Tube Ignition Delay Measurement
A shock tube is a device that generates a shock wave to rapidly heat and pressurize a test gas mixture, allowing for the study of chemical reactions at high temperatures and pressures.[4][5]
Detailed Methodology:
-
Mixture Preparation: A homogenous mixture of the octane isomer, an oxidizer (typically air or a synthetic mixture of oxygen and a diluent gas like argon or nitrogen), is prepared in a mixing tank. The composition is carefully controlled to achieve the desired equivalence ratio.
-
Shock Tube Operation: The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm. The test gas mixture is introduced into the driven section.
-
Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas to expand rapidly and generate a shock wave that propagates through the test gas in the driven section.
-
Heating and Compression: The shock wave compresses and heats the test gas to the desired experimental conditions in a very short time (microseconds).
-
Ignition Delay Time Measurement: The ignition delay time is defined as the time interval between the passage of the reflected shock wave at the endwall of the shock tube and the onset of ignition.[4] This is typically measured by monitoring:
-
Pressure: A rapid increase in pressure indicates ignition. Piezo-electric pressure transducers are commonly used for this purpose.[2][3]
-
Chemiluminescence: The emission of light from specific excited radical species, such as OH* (at 306 nm) or CH* (at 431 nm), is a strong indicator of ignition.[4][6] Photomultipliers with appropriate filters are used to detect these emissions.
-
Rapid Compression Machine Ignition Delay Measurement
A rapid compression machine (RCM) simulates a single compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena at lower temperatures and longer timescales than a shock tube.[1][7]
Detailed Methodology:
-
Mixture Preparation: Similar to shock tube experiments, a precise mixture of the octane isomer and oxidizer is prepared. For less volatile isomers, the mixing vessel and the RCM combustion chamber may be heated to prevent condensation.[1]
-
RCM Operation: The test mixture is introduced into the combustion chamber of the RCM.
-
Compression: One or two pistons are rapidly driven to compress the gas mixture, typically within milliseconds, to the desired pressure and temperature.[1]
-
Ignition Delay Time Measurement: The ignition delay time is defined as the time from the end of the compression stroke to the onset of ignition.[1] This is determined by monitoring the pressure inside the combustion chamber. A sharp rise in pressure signifies ignition. The use of a creviced piston design helps to create a more homogeneous core gas region for more accurate measurements.
Logical Relationships in Ignition Delay of Octane Isomers
The following diagram illustrates the key factors influencing the ignition delay time of octane isomers. The molecular structure of the isomer is a primary determinant, with more branched structures generally exhibiting longer ignition delays. Experimental conditions such as temperature, pressure, and the fuel-to-air equivalence ratio also play a crucial role.
Caption: Factors influencing the ignition delay time of octane isomers.
References
- 1. Rapid compression machine [combustionlab.com.cn]
- 2. osti.gov [osti.gov]
- 3. Shock tube ignition delay times and modeling of jet fuel mixtures | Hanson Research Group [hanson.stanford.edu]
- 4. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 5. DSpace [repository.kaust.edu.sa]
- 6. youtube.com [youtube.com]
- 7. hgd.rwth-aachen.de [hgd.rwth-aachen.de]
A Comparative Analysis of the Reactivity of 2,3-Dimethylhexane and 2,5-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers of octane: 2,3-dimethylhexane (B1346964) and 2,5-dimethylhexane.[1] Understanding the subtle differences in reactivity between structurally similar molecules is crucial in various fields, including synthetic chemistry, materials science, and drug development, where precise control over chemical transformations is paramount. This document outlines the key factors governing their reactivity, supported by theoretical predictions and available experimental data.
Structural and Electronic Properties
2,3-Dimethylhexane and this compound share the same molecular formula, C8H18, but differ in the arrangement of their methyl groups.[1] This structural divergence leads to a different distribution of primary (1°), secondary (2°), and tertiary (3°) carbon-hydrogen (C-H) bonds, which are the primary sites of reaction in alkanes.
-
2,3-Dimethylhexane: Possesses two tertiary C-H bonds at the C2 and C3 positions, two secondary C-H bonds at the C4 position, and primary C-H bonds on the four methyl groups. The two tertiary carbons are situated adjacent to one another.
-
This compound: Also has two tertiary C-H bonds, but at the C2 and C5 positions. It contains four secondary C-H bonds at the C3 and C4 positions and primary C-H bonds on its four methyl groups. The tertiary carbons in this isomer are separated by an ethyl group.
The reactivity of alkanes is largely dictated by the stability of the free radical intermediate formed during a reaction. The stability of alkyl radicals follows the order: tertiary > secondary > primary.[2][3] This trend is attributed to hyperconjugation and inductive effects, which stabilize the electron-deficient radical center. Consequently, tertiary C-H bonds are weaker and more susceptible to abstraction than secondary or primary C-H bonds.[2][3]
Comparative Reactivity in Free-Radical Halogenation
Free-radical halogenation is a classic reaction for assessing the reactivity of different C-H bonds in alkanes.[4] The selectivity of this reaction, particularly with bromine, is highly dependent on the stability of the radical intermediate.[5] While direct comparative experimental data for the halogenation of both 2,3-dimethylhexane and this compound is scarce in readily available literature, a theoretical product distribution for monochlorination can be calculated based on the number of each type of hydrogen and their known relative reactivities.
The relative rates of hydrogen abstraction by a chlorine radical are approximately 5 for a tertiary C-H, 3.8 for a secondary C-H, and 1 for a primary C-H.[4]
Predicted Monochlorination Product Distribution
| Compound | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted % Yield | Monochloro Product |
| 2,3-Dimethylhexane | Primary (C1, C6, 2xCH₃) | 12 | 1 | 12 | 27.3% | 1-chloro-2,3-dimethylhexane |
| Secondary (C4) | 2 | 3.8 | 7.6 | 17.3% | 4-chloro-2,3-dimethylhexane | |
| Tertiary (C2, C3) | 2 | 5 | 10 | 22.7% | 2-chloro-2,3-dimethylhexane | |
| Tertiary (C2, C3) | 10 | 22.7% | 3-chloro-2,3-dimethylhexane | |||
| Total | 44 | 100% | ||||
| This compound | Primary (C1, C6, 2xCH₃) | 12 | 1 | 12 | 30.8% | 1-chloro-2,5-dimethylhexane |
| Secondary (C3, C4) | 4 | 3.8 | 15.2 | 39.0% | 3-chloro-2,5-dimethylhexane | |
| Tertiary (C2, C5) | 2 | 5 | 10 | 25.6% | 2-chloro-2,5-dimethylhexane | |
| Total | 39.2 | 100% |
Based on these calculations, this compound is predicted to yield a higher proportion of secondary chlorinated products due to the greater number of secondary hydrogens. Conversely, 2,3-dimethylhexane is expected to produce a more evenly distributed mixture of primary, secondary, and tertiary chlorinated isomers.
The proximity of the two tertiary carbons in 2,3-dimethylhexane may introduce steric hindrance, potentially lowering the reactivity of these sites compared to the more accessible tertiary carbons in this compound. However, without direct experimental data, this remains a theoretical consideration.
Experimental Protocols
General Protocol for Free-Radical Chlorination of Alkanes
This protocol provides a general methodology for the free-radical chlorination of an alkane, which can be adapted for 2,3-dimethylhexane and this compound.
Materials:
-
Alkane (e.g., 2,3-dimethylhexane or this compound)
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) as the chlorine source
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
An inert solvent (e.g., carbon tetrachloride or benzene)
-
UV lamp or heat source
-
Reaction flask equipped with a condenser and a magnetic stirrer
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a reaction flask, dissolve the alkane and the radical initiator in the inert solvent.
-
Slowly add the chlorinating agent (SO₂Cl₂ or NCS) to the solution while stirring.
-
Initiate the reaction by either irradiating the mixture with a UV lamp or heating it to an appropriate temperature (typically 50-80 °C).
-
Monitor the reaction progress using gas chromatography to determine the consumption of the starting material and the formation of products.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter the solution to remove the drying agent.
-
Analyze the product mixture by gas chromatography to determine the relative yields of the different monochlorinated isomers.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of these alkanes.
Conclusion
References
A Comparative Guide to the Spectroscopic Differences of Hexane Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical analysis. Hexane (B92381) (C₆H₁₄) presents a classic case study with its five structural isomers: n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. While these isomers share the same molecular formula and, consequently, the same molecular weight, their distinct structural arrangements give rise to unique spectroscopic fingerprints. This guide provides a detailed comparison of these differences using mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, supported by experimental data and protocols.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for distinguishing between hexane isomers by analyzing their fragmentation patterns upon ionization. The degree of branching in an isomer's structure significantly influences the stability of the molecular ion and the relative abundance of its fragments.
Key Differentiators in Mass Spectrometry:
-
Molecular Ion (M⁺) Peak: Increased branching leads to greater fragmentation, resulting in a less intense or even absent molecular ion peak.[1] For instance, the molecular ion peak at m/z 86 is moderately abundant for n-hexane but is significantly weaker for its more branched isomers.[1][2]
-
Base Peak: The most abundant fragment ion, known as the base peak, is a key identifier. The fragmentation often occurs at points of branching to form more stable carbocations.
| Isomer | Molecular Formula | Molecular Weight (amu) | Base Peak (m/z) | Other Prominent Fragment Ions (m/z) |
| n-Hexane | C₆H₁₄ | 86.18 | 57 | 29, 41, 42, 43, 56, 71 |
| 2-Methylpentane | C₆H₁₄ | 86.18 | 43 | 41, 42, 57, 71 |
| 3-Methylpentane | C₆H₁₄ | 86.18 | 57 | 29, 41, 56, 71 |
| 2,2-Dimethylbutane | C₆H₁₄ | 86.18 | 43 | 41, 57, 71 |
| 2,3-Dimethylbutane | C₆H₁₄ | 86.18 | 43 | 41, 42, 57, 71 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of molecules. For alkanes like the hexane isomers, the IR spectra are generally similar, as they all contain C-H and C-C single bonds. The primary absorptions are due to C-H stretching and bending vibrations.[3][4]
Key Differentiators in Infrared Spectroscopy:
-
C-H Stretching: All hexane isomers exhibit strong absorption bands in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H stretching.[3][5][6]
-
C-H Bending: Absorptions corresponding to C-H bending (scissoring) are observed around 1450-1470 cm⁻¹.[3] Methyl groups also show a characteristic bending absorption around 1370-1380 cm⁻¹.[3]
-
Fingerprint Region: The most significant differences between the IR spectra of hexane isomers are found in the fingerprint region (below 1500 cm⁻¹).[5] This region contains complex vibrations that are unique to the overall molecular structure. For example, n-hexane shows a characteristic rocking vibration for a -(CH₂)₄- group around 720-750 cm⁻¹.[5][6] While subtle, these differences in the fingerprint region can be used to distinguish between the isomers.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for distinguishing between the hexane isomers. Both ¹H and ¹³C NMR provide a wealth of structural information based on the chemical environment of the hydrogen and carbon atoms, respectively.
¹³C NMR Spectroscopy
The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.
| Isomer | Number of ¹³C NMR Signals |
| n-Hexane | 3 |
| 2-Methylpentane | 5 |
| 3-Methylpentane | 4 |
| 2,2-Dimethylbutane | 4 |
| 2,3-Dimethylbutane | 2 |
n-Hexane ¹³C NMR Data:
-
δ ~14.1 ppm (C1, C6)
-
δ ~22.9 ppm (C2, C5)
-
δ ~31.9 ppm (C3, C4)
¹H NMR Spectroscopy
The number of signals, their chemical shifts, and the splitting patterns (multiplicity) in a ¹H NMR spectrum are unique for each isomer.
| Isomer | Number of ¹H NMR Signals |
| n-Hexane | 3 |
| 2-Methylpentane | 5 |
| 3-Methylpentane | 3 |
| 2,2-Dimethylbutane | 3 |
| 2,3-Dimethylbutane | 2 |
n-Hexane ¹H NMR Data:
Experimental Protocols
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the hexane isomer in a volatile solvent like hexane (for other isomers) or dichloromethane. A typical concentration is around 1 mg/mL.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Column: A non-polar column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase, is suitable for separating the isomers.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of the volatile isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Energy: 70 eV.[8]
-
Mass Range: Scan from m/z 20 to 100.
-
Ion Source Temperature: 230 °C.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum for each eluting peak. Identify the molecular ion and analyze the fragmentation pattern.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)
-
Sample Preparation: A neat liquid sample is used. Ensure the sample is free of water and other impurities.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol (B130326) and allow it to dry completely.
-
Acquire a background spectrum of the clean, dry ATR crystal.
-
Place a small drop of the hexane isomer onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.
NMR Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the hexane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
-
Data Processing and Analysis: Fourier transform the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. In the ¹³C NMR spectrum, identify the number of signals and their chemical shifts.
Visualization of Isomeric Relationships and Spectroscopic Distinction
Caption: Flowchart illustrating the differentiation of hexane isomers based on key spectroscopic features.
References
- 1. pragolab.cz [pragolab.cz]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. sites.bu.edu [sites.bu.edu]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. memphis.edu [memphis.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Force Field Validation for Branched Alkanes: A Comparative Guide Using 2,5-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
The accurate representation of molecular energetics and dynamics is paramount in computational chemistry and drug development. Force fields, the empirical potential energy functions that underpin molecular mechanics and molecular dynamics simulations, are central to these endeavors. Their reliability, particularly for complex topologies such as branched alkanes, dictates the predictive power of in silico models. This guide provides a comparative overview of common force fields, using 2,5-dimethylhexane as a case study to highlight the importance of experimental validation for ensuring the accuracy of these computational tools.
The Critical Role of Branched Alkanes in Molecular Modeling
Branched alkanes are fundamental structural motifs in a vast array of molecules, from petrochemicals to the side chains of amino acids and complex drug molecules. The conformational landscape of these structures, governed by a delicate balance of steric and torsional energies, significantly influences their physical properties and biological activity. An inaccurate force field can lead to erroneous predictions of molecular shape, binding affinities, and thermodynamic properties, ultimately compromising the integrity of simulation-based research and development. This compound, with its simple yet distinct branching, serves as an excellent model system for evaluating the performance of force fields in capturing the nuances of these interactions.
Data Presentation: A Comparative Look at Force Field Performance
Thermophysical Properties
The following table summarizes key experimental thermophysical data for this compound, which can serve as a primary validation benchmark for any force field. The performance of a force field in reproducing these bulk properties is a fundamental test of its parameterization, particularly the non-bonded (van der Waals and electrostatic) terms.
| Property | Experimental Value |
| Molar Mass | 114.232 g·mol⁻¹[1] |
| Density | 694 mg·mL⁻¹[1] |
| Melting Point | -93 to -89 °C[1] |
| Boiling Point | 108.1 to 109.9 °C[1] |
| Standard Enthalpy of Formation (ΔfH⦵298) | -262.0 to -259.0 kJ·mol⁻¹[1] |
| Standard Enthalpy of Combustion (ΔcH⦵298) | -5.4615 to -5.4587 MJ·mol⁻¹[1] |
Conformational Energies: A General Assessment
Benchmark studies on a variety of organic molecules, including branched alkanes, provide insights into the expected accuracy of different force fields for predicting conformational energies.[2][3][4][5] The following table presents a qualitative summary of the performance of several common force fields based on these broader validation studies. The errors are typically reported as the mean absolute error (MAE) or root-mean-square error (RMSE) in kcal/mol compared to high-level quantum mechanical calculations or experimental data where available.
| Force Field Family | Typical Error in Conformational Energies (kcal/mol) | Strengths and Weaknesses for Branched Alkanes |
| MMFF (e.g., MMFF94, MMFF94s) | ~1.30[2] | Generally good performance for a wide range of organic molecules. May require careful parameterization for highly substituted systems. |
| OPLS (e.g., OPLS-AA, OPLS3e) | OPLS3e generally performs well.[3][4] | Known for good reproduction of liquid properties. Performance on conformational energies can be variable depending on the specific dihedral parameters. |
| AMBER (e.g., GAFF, GAFF2) | GAFF2 shows improvement over GAFF, but can have outliers.[3] | Widely used for biomolecular simulations. The Generalized AMBER Force Field (GAFF) is designed for general organic molecules and generally performs reasonably well for alkanes. |
| CHARMM (e.g., CGenFF) | Performance can be less accurate for some small molecules compared to other modern force fields. | Primarily developed for biomolecules, with the CHARMM General Force Field (CGenFF) extending its applicability. May not be as extensively parameterized for all types of branched alkanes. |
| Allinger's Force Fields (e.g., MM3, MM4) | MM3-00: ~1.28[2] | Known for high accuracy in predicting geometries and vibrational frequencies for hydrocarbons. Can be computationally more demanding. |
Experimental Protocols for Force Field Validation
Rigorous validation of force fields necessitates a comparison with high-quality experimental data. The following sections outline the methodologies for key experiments used to probe the conformational landscape and thermodynamic properties of molecules like this compound.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful technique for identifying the conformational isomers of a molecule. Each conformer has a unique set of vibrational modes, and the observed spectrum is a population-weighted average of the spectra of the individual conformers.
Methodology:
-
Sample Preparation: For gas-phase studies, the sample is introduced into a gas cell with appropriate windows (e.g., KBr for IR, quartz for Raman). For liquid-phase studies, the neat liquid or a solution in a non-interfering solvent is used.
-
Instrumentation:
-
FT-IR Spectroscopy: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the infrared spectrum, typically in the 4000-400 cm⁻¹ range.
-
Raman Spectroscopy: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG at 1064 nm) is used to record the Raman spectrum.
-
-
Data Analysis: The observed vibrational frequencies are assigned to specific vibrational modes of the different conformers, often aided by quantum chemical calculations. By analyzing the temperature dependence of the relative intensities of vibrational bands corresponding to different conformers, the enthalpy difference between them can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of conformational analysis in solution.[6] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the relative populations of different conformers can be determined.
Methodology: Variable Temperature ¹³C NMR
This technique is particularly useful for quantifying conformational equilibria.[6]
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in a high-precision NMR tube. The concentration should be optimized to ensure a good signal-to-noise ratio.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.
-
Data Acquisition:
-
¹³C NMR spectra are recorded at a series of temperatures, typically starting from ambient temperature and decreasing until significant line broadening or coalescence is observed, and also at elevated temperatures.
-
The temperature of the probe should be carefully calibrated using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol).
-
-
Data Analysis:
-
At temperatures where the conformational exchange is fast on the NMR timescale, the observed chemical shift of a given carbon is the population-weighted average of the chemical shifts of that carbon in each conformer.
-
The chemical shifts of the pure conformers can be determined at very low temperatures (slow exchange regime) or estimated from model compounds.
-
By plotting the observed chemical shifts as a function of temperature, the equilibrium constant (K_eq) at each temperature can be calculated.
-
A van't Hoff plot (ln(K_eq) vs. 1/T) can then be used to determine the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.
-
Mandatory Visualization: The Force Field Validation Workflow
The process of validating a force field is a systematic workflow that involves both computational and experimental components. The following diagram, generated using the DOT language, illustrates this logical relationship.
Caption: A workflow diagram illustrating the process of force field validation.
Conclusion
The validation of force fields against experimental data is a critical step in ensuring the accuracy and reliability of molecular simulations. While a comprehensive, direct comparison of force fields for this compound is limited by the availability of specific experimental conformational data, the principles outlined in this guide provide a robust framework for such an evaluation. By leveraging available thermophysical data and established experimental protocols like variable temperature NMR and vibrational spectroscopy, researchers can make informed decisions about the most appropriate force field for their systems of interest. As the demand for predictive accuracy in drug development and materials science continues to grow, the rigorous validation of force fields will remain an indispensable component of the computational scientist's toolkit.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmark assessment of molecular geometries and energies from small molecule force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Impact of Molecular Branching on the Physical Properties of Hexane Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the fields of chemical research and drug development, a nuanced understanding of how a molecule's structure dictates its physical behavior is paramount. This guide provides a comparative analysis of the five structural isomers of hexane (B92381): n-hexane, 2-methylpentane (B89812), 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. Through an examination of experimental data, we will explore the profound effects of carbon chain branching on key physical properties, including boiling point, melting point, density, and viscosity. This information is crucial for applications ranging from solvent selection in organic synthesis to understanding molecular interactions in biological systems.
The Influence of Branching on Intermolecular Forces
The physical properties of non-polar alkanes like hexane are primarily governed by van der Waals forces, specifically London dispersion forces. These transient forces arise from temporary fluctuations in electron distribution around a molecule. The strength of these forces is directly related to the surface area of the molecule available for interaction. As branching increases, the molecule becomes more compact and spherical, reducing its surface area and weakening the intermolecular London dispersion forces.[1][2] This fundamental principle underpins the observed trends in the physical properties of hexane isomers.
Comparative Analysis of Physical Properties
The following tables summarize the experimentally determined physical properties of the five hexane isomers. The data clearly illustrates the impact of molecular branching.
Boiling and Melting Points
Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This weakening of London dispersion forces results in lower boiling points, as less energy is required to overcome these forces and transition to the gaseous phase.[1][2]
The effect of branching on melting point is more complex. While increased branching generally lowers the melting point due to weaker intermolecular forces, highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point than their less branched or linear counterparts. This is evident in the case of 2,2-dimethylbutane, which has a higher melting point than 2-methylpentane and 3-methylpentane.
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |
| n-hexane | CH₃(CH₂)₄CH₃ | 68.7 | -95.3 |
| 2-methylpentane | CH₃CH(CH₃)(CH₂)₂CH₃ | 60.3 | -153.7 |
| 3-methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 | -118 |
| 2,2-dimethylbutane | (CH₃)₃CCH₂CH₃ | 49.7 | -100 |
| 2,3-dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58.0 | -129 |
Data sourced from Wikipedia.[1]
Density and Viscosity
The density of the hexane isomers also shows a trend related to branching. More compact, branched isomers tend to have a lower density. Viscosity, a measure of a fluid's resistance to flow, is also influenced by intermolecular forces and molecular shape. Generally, the less branched isomers with stronger intermolecular forces exhibit higher viscosity.
| Isomer | Density at 20°C (g/mL) | Viscosity at 20°C (mPa·s) |
| n-hexane | 0.659[3] | 0.31[4] |
| 2-methylpentane | 0.653[5] | ~0.30 |
| 3-methylpentane | 0.664 | ~0.33 |
| 2,2-dimethylbutane | 0.649 (at 25°C)[6] | ~0.29 |
| 2,3-dimethylbutane | 0.662 (at 25°C)[7] | ~0.36 |
Note: Viscosity values for branched isomers are estimations based on available data and trends. Exact values may vary slightly based on experimental conditions.
Logical Relationship Diagram
The following diagram illustrates the relationship between increased molecular branching and the resulting changes in physical properties, mediated by the alteration of intermolecular forces.
Caption: Logical workflow of how increased branching in hexane isomers affects their physical properties.
Experimental Protocols
Accurate determination of these physical properties requires precise experimental techniques. The following are detailed methodologies for the key experiments cited.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of volatile liquids.[8][9]
Apparatus:
-
Melting point apparatus or Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Liquid sample (hexane isomer)
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer and heated in a melting point apparatus or a Thiele tube filled with a heating oil.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
When the boiling point of the liquid is reached, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[8][9]
Determination of Melting Point (Capillary Method)
This method is used for determining the melting point of solid compounds, which is relevant for hexane isomers at low temperatures.[10]
Apparatus:
-
Melting point apparatus with a cooling stage or a low-temperature bath
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Solidified sample (hexane isomer)
Procedure:
-
A small amount of the solidified sample is introduced into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is cooled to a temperature well below its expected melting point.
-
The temperature is then raised slowly at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow.[10]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[11]
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
-
Liquid sample (hexane isomer)
Procedure:
-
The clean, dry pycnometer is accurately weighed (m₁).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C) to allow for thermal equilibrium.
-
The pycnometer is removed from the bath, dried on the outside, and weighed again (m₂).
-
The mass of the liquid is calculated (m_liquid = m₂ - m₁).
-
The density of the liquid is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (ρ = m_liquid / V_pycnometer).
-
To determine the exact volume of the pycnometer, it can be calibrated by performing the same procedure with a reference liquid of known density, such as deionized water.[11]
Determination of Viscosity (Ostwald Viscometer)
An Ostwald viscometer is used to measure the viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity.[12]
Apparatus:
-
Ostwald viscometer
-
Water bath for temperature control
-
Stopwatch
-
Pipette
-
Reference liquid (e.g., water)
-
Liquid sample (hexane isomer)
Procedure:
-
The viscometer is cleaned and dried thoroughly.
-
A specific volume of the liquid sample is introduced into the larger bulb of the viscometer using a pipette.
-
The viscometer is placed vertically in a constant-temperature water bath until the sample reaches the desired temperature.
-
The liquid is drawn up by suction into the other arm of the U-tube, above the upper calibration mark.
-
The suction is released, and the liquid is allowed to flow back down through the capillary.
-
The time taken for the liquid meniscus to pass between the upper and lower calibration marks is measured accurately with a stopwatch (t_sample).
-
The procedure is repeated with a reference liquid of known viscosity (η_ref) and density (ρ_ref) to determine its flow time (t_ref).
-
The viscosity of the sample (η_sample) can be calculated using the following equation, where ρ_sample is the density of the sample: (η_sample / η_ref) = (ρ_sample * t_sample) / (ρ_ref * t_ref)
References
- 1. ud.goldsupplier.com [ud.goldsupplier.com]
- 2. scribd.com [scribd.com]
- 3. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phillysim.org [phillysim.org]
- 5. 3-methyl pentane, 96-14-0 [thegoodscentscompany.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Determination of Viscosity by Using Ostwald-type, Suspended-level and Rotating Viscometer | Pharmaguideline [pharmaguideline.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. phys.chem.elte.hu [phys.chem.elte.hu]
- 10. chemconnections.org [chemconnections.org]
- 11. westlab.com [westlab.com]
- 12. Hexane Solvent Properties [macro.lsu.edu]
2,5-Dimethylhexane: A Comparative Analysis for Octane Number Standardization
For researchers, scientists, and professionals in drug development, the precise determination of octane (B31449) numbers is critical for ensuring the performance and efficiency of internal combustion engines. This guide provides a comprehensive comparison of 2,5-dimethylhexane with the universally recognized primary reference fuels, isooctane (B107328) (2,2,4-trimethylpentane) and n-heptane, for octane number determination.
This document delves into the key physical and chemical properties of these compounds, outlines the standardized experimental protocols for octane number testing, and presents a visual representation of their relationship on the octane scale. All quantitative data is summarized in clear, tabular formats to facilitate straightforward comparison.
Performance Comparison of Reference Fuels
The selection of a suitable reference fuel is paramount for accurate octane rating. The ideal standard should exhibit consistent combustion characteristics and be readily available in high purity. Isooctane and n-heptane have long served as the benchmarks, defining the upper and lower limits of the octane scale, respectively. This section evaluates this compound as a potential alternative or supplementary standard.
Data Summary
The following table summarizes the key physical properties and octane numbers for this compound, isooctane, and n-heptane.
| Property | This compound | Isooctane (2,2,4-Trimethylpentane) | n-Heptane |
| Chemical Formula | C₈H₁₈ | C₈H₁₈ | C₇H₁₆ |
| Molar Mass ( g/mol ) | 114.23 | 114.23 | 100.21 |
| Density (g/mL at 20°C) | 0.694 | 0.692 | 0.684 |
| Boiling Point (°C) | 109 | 99.2 | 98.4 |
| Research Octane Number (RON) | 39.0[1] | 100 | 0 |
| Motor Octane Number (MON) | 26.7[1] | 100 | 0 |
Experimental Protocols for Octane Number Determination
The octane number of a fuel is determined by comparing its knocking characteristics to that of primary reference fuels in a standardized test engine. The two primary methods are the Research Octane Number (RON) and the Motor Octane Number (MON), which simulate different driving conditions.
ASTM D2699: Research Octane Number (RON)
The RON test simulates low-speed, mild driving conditions. The experimental procedure is as follows:
-
Engine Preparation: A standardized Cooperative Fuel Research (CFR) engine is warmed up to a stable operating temperature.
-
Standardization: The engine is calibrated using a reference fuel of a known octane number.
-
Sample Testing: The test fuel is run in the engine, and its knock intensity is measured.
-
Bracketing: Two primary reference fuels, one with a slightly higher and one with a slightly lower octane number than the sample, are then tested.
-
Determination: The octane number of the sample is calculated by interpolating between the knock intensities and octane numbers of the two reference fuels.
ASTM D2700: Motor Octane Number (MON)
The MON test simulates high-speed, severe driving conditions. The key differences in the experimental protocol compared to the RON test are:
-
Higher Engine Speed: The engine is operated at a higher speed (900 rpm for MON vs. 600 rpm for RON).
-
Heated Fuel-Air Mixture: The fuel-air mixture is preheated to a higher temperature.
-
Advanced Spark Timing: The ignition timing is more advanced.
These more severe operating conditions typically result in a lower octane number for the same fuel compared to the RON test.
Octane Rating Scale
The octane rating scale is a linear scale where isooctane is assigned a value of 100 and n-heptane is assigned a value of 0. The octane number of a test fuel is the percentage by volume of isooctane in a blend with n-heptane that matches the knocking characteristics of the test fuel.
References
Isomer Reactivity Showdown: Unraveling the Reaction Rates of Dimethylhexanes
A Comparative Guide for Researchers in Chemistry and Pharmaceutical Sciences
The subtle shift of a methyl group can dramatically alter the chemical behavior of a molecule. For drug development professionals and researchers, understanding these nuances in isomeric reactivity is paramount for predicting metabolic pathways, optimizing reaction yields, and ensuring the purity of pharmaceutical products. This guide provides a comparative analysis of the reaction rates of various dimethylhexane isomers, drawing upon experimental data from combustion and pyrolysis studies to illuminate the profound impact of molecular structure on chemical kinetics. While originating from fuel science, these findings offer valuable insights into the fundamental principles governing the reactivity of saturated hydrocarbons, a common structural motif in many pharmaceutical compounds.
The Influence of Branching on Reactivity: A Summary of Key Findings
Experimental studies consistently demonstrate that the degree and position of methyl branching in hexane (B92381) isomers significantly influence their reactivity, particularly in oxidation and pyrolysis reactions. Generally, increased branching tends to lower the reactivity of the isomer at lower temperatures. This is attributed to the differences in the types of C-H bonds present (primary, secondary, tertiary) and the stability of the resulting free radicals.
A key takeaway from multiple studies is that di-methylated hexane isomers exhibit lower reactivity compared to their mono-methylated and linear counterparts.[1][2][3] For instance, 2,5-dimethylhexane has been shown to have a lower laminar flame speed than mono-methylated octane (B31449) isomers, indicating a slower reaction rate under these conditions.[1] The primary consumption pathways for the pyrolysis of hexane isomers involve H-abstraction reactions, followed by the unimolecular decomposition of the resulting radicals.[4] The stability of these radical intermediates plays a crucial role in determining the overall reaction rate.
Comparative Data on Reaction Rates
To facilitate a clear comparison, the following table summarizes key experimental data on the reactivity of different dimethylhexane isomers and related C6 alkanes. The data is primarily derived from studies on ignition delay times (IDTs), where a shorter IDT indicates a higher reaction rate.
| Isomer | Experimental Conditions | Key Findings | Reference |
| n-hexane | Stoichiometric, p = 15 bar, T = 600-1300 K | Most reactive isomer over the entire low and intermediate temperature range (below 950 K). | [3] |
| 2-Methylpentane | Stoichiometric, p = 15 bar, T = 600-1300 K | Reactivity between n-hexane and 3-methylpentane. | [3] |
| 3-Methylpentane | Stoichiometric, p = 15 bar, T = 600-1300 K | Less reactive than n-hexane and 2-methylpentane. | [3] |
| 2,2-Dimethylbutane | Stoichiometric, p = 15 bar, T = 650-1023 K | Data available for ignition delay times. | [2] |
| 2,3-Dimethylbutane | Stoichiometric, p = 15 bar, T = 650-1023 K | Exhibits the slowest laminar burning velocities among tested hexane isomers. | [4] |
| This compound | Wide range of equivalence ratios, atmospheric pressure, T = 353 K | Lower laminar flame speeds than mono-methylated octane isomers. | [1][5] |
| 3,4-Dimethylhexane | - | Different reactivities observed compared to other hexane isomers. | [5] |
Experimental Protocols: A Glimpse into the Methodology
The data presented in this guide is primarily sourced from studies utilizing advanced experimental techniques to probe high-temperature gas-phase reactions. The following provides a brief overview of the key experimental setups mentioned in the cited literature.
1. High-Pressure Shock Tube (HPST): This apparatus is used to study ignition delay times at high temperatures and pressures. A mixture of the fuel and an oxidizer is rapidly compressed and heated by a shock wave, and the time to ignition is measured. This method allows for the investigation of reaction kinetics under conditions relevant to internal combustion engines.
2. Rapid Compression Machine (RCM): Similar to a shock tube, an RCM compresses a fuel-oxidizer mixture to high temperatures and pressures to measure ignition delay times. RCMs typically operate at lower temperatures than shock tubes and allow for longer observation times, making them suitable for studying low-to-intermediate temperature chemistry.
3. Jet-Stirred Reactor (JSR): A JSR is an experimental setup used to study the pyrolysis and oxidation of fuels at well-controlled temperatures and pressures. The reactants are continuously fed into the reactor, and the products are sampled and analyzed, providing detailed information on the intermediate species formed during the reaction. This allows for the validation of detailed chemical kinetic models.
Visualizing Reaction Pathways
To better understand the underlying mechanisms that differentiate the reactivity of dimethylhexane isomers, it is helpful to visualize the initial steps of their decomposition. The following diagrams, generated using the DOT language, illustrate the primary H-abstraction pathways and the subsequent β-scission of the resulting radicals, which are the rate-determining steps in the pyrolysis of these isomers.
Caption: Generalized pathway for alkane pyrolysis.
The specific products formed from β-scission depend on the structure of the initial alkyl radical, which in turn depends on the position of the initial H-abstraction. This branching in the reaction pathway is a key reason for the different reactivities observed among isomers.
Caption: H-abstraction sites on a dimethylhexane.
Conclusion
The reactivity of dimethylhexane isomers is a complex function of their molecular structure. The data clearly indicates that branching patterns have a significant impact on reaction rates, with more highly branched isomers generally exhibiting lower reactivity in combustion and pyrolysis. For researchers in drug development and related fields, these findings underscore the importance of considering isomeric structure in all aspects of their work, from synthetic route design to the prediction of metabolic fate. While the experimental context of this data is in high-temperature gas-phase reactions, the fundamental principles of radical stability and bond dissociation energies are universally applicable and provide a solid foundation for understanding the reactivity of these and other saturated hydrocarbons in a variety of chemical and biological systems.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethylhexane: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 2,5-Dimethylhexane are critical for ensuring personnel safety and environmental compliance. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.
This compound is a flammable, colorless liquid that requires careful management as hazardous waste. It is classified as a skin and eye irritant and is very toxic to aquatic life with long-lasting effects. The primary and recommended disposal method for this compound is collection for incineration by a licensed hazardous waste disposal service. In-laboratory treatment or neutralization of this stable hydrocarbon is not a standard or recommended practice.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including:
-
Flame-resistant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors. All potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity. Use only spark-proof tools when handling this substance.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, crucial for its safe handling and storage.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless |
| Molecular Formula | C₈H₁₈ |
| Molar Mass | 114.23 g/mol |
| Boiling Point | 109 °C (228 °F) |
| Melting Point | -91 °C (-132 °F) |
| Flash Point | 2°C (36°F) |
| Vapor Pressure | 31 mmHg at 20°C |
| Aquatic Toxicity (LC50, Oncorhynchus mykiss, 48h) | 1.05 mg/L[1] |
| Aquatic Toxicity (LC50, Gammarus pulex, 48h) | 0.03 mg/L[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves its safe collection, storage, and preparation for pickup by a certified hazardous waste management service.
Experimental Protocol: Waste Collection and Storage
-
Container Selection:
-
Select a chemically compatible waste container. Borosilicate glass bottles are an excellent choice due to their high chemical resistance[2].
-
High-Density Polyethylene (HDPE) containers can be used for short-term storage, as they show good resistance to alkanes like hexane (B92381) at room temperature[3].
-
For long-term storage, fluoropolymer containers (e.g., PTFE) offer the highest level of chemical resistance[4][5][6][7][8].
-
Ensure the container has a secure, tightly fitting cap to prevent leaks and vapor escape.
-
-
Waste Segregation:
-
Collect this compound waste in a dedicated container.
-
Do not mix it with other waste streams, particularly halogenated solvents, as this can complicate and increase the cost of disposal[9].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste, including its name, quantity, and hazards.
-
Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Extinguish any open flames and turn off any equipment that could create sparks.
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect Absorbent Material: Carefully collect the absorbent material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water.
Logical Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. Ecotox database - Display ecotoxicology [vliz.be]
- 2. carlroth.com [carlroth.com]
- 3. professionalplastics.com [professionalplastics.com]
- 4. portplastics.com [portplastics.com]
- 5. coleparmer.ca [coleparmer.ca]
- 6. Chemical resistance | Polyfluor [polyfluor.nl]
- 7. Chemical resistance | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 2,5-Dimethylhexane
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2,5-Dimethylhexane. Adherence to these guidelines is crucial for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and can cause skin and eye irritation.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for this compound
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[1] | Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1] Inspect gloves for integrity before each use. Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[1] |
| Eye Contact | Causes serious eye irritation.[1] | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary where splashing is a risk. |
| Inhalation | May cause respiratory irritation. Vapors may form explosive mixtures with air. | Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
| Flammability | Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. | General Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1] Ground and bond containers when transferring material. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in Table 1.
-
Work Area Setup: Ensure you are working in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]
-
Gather Materials: Have all necessary equipment and reagents for the experiment readily available.
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible.
2. Handling:
-
Weighing and Transfer: Carefully weigh or measure the required amount of this compound. Use appropriate, spark-proof tools for transfer to minimize the risk of spills and ignition.
-
Performing the Reaction: Add the chemical to the reaction vessel slowly and in a controlled manner. Monitor the reaction for any signs of unexpected changes.
3. Cleanup and Decontamination:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent.
-
Spill Management: In case of a spill, absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Remove all ignition sources and provide ventilation.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents/container to an approved waste disposal plant.[1][2] Do not dispose of it down the drain. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a suitable, closed, and labeled container for disposal as hazardous waste. |
| Empty Containers | Do not reuse empty containers.[2] Dispose of as unused product in accordance with federal, state, and local regulations.[2] |
General Disposal Principle: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[2] Always consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
